molecular formula C41H56N4O11 B12364856 25-Desacetyl Rifampicin-d4

25-Desacetyl Rifampicin-d4

Cat. No.: B12364856
M. Wt: 784.9 g/mol
InChI Key: KUJZTIJOBQNKDR-MQUDYZIOSA-N
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Description

25-Desacetyl Rifampicin-d4 is a useful research compound. Its molecular formula is C41H56N4O11 and its molecular weight is 784.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 25-Desacetyl Rifampicin-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-Desacetyl Rifampicin-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H56N4O11

Molecular Weight

784.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2

InChI Key

KUJZTIJOBQNKDR-MQUDYZIOSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

Foundational & Exploratory

25-Desacetyl Rifampicin-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d4, a key molecule in the study of the pharmacokinetics and bioanalysis of the front-line anti-tuberculosis drug, Rifampicin. This document details its chemical properties, its role as an internal standard in analytical methodologies, and provides insights into relevant experimental protocols.

Core Concepts: Chemical Identity and Role

25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, the primary and microbiologically active metabolite of Rifampicin.[1] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous metabolite but has a distinct molecular weight, allowing for precise differentiation and quantification.

Its primary application is in pharmacokinetic studies of Rifampicin, where it is used to accurately measure the concentration of the 25-Desacetyl Rifampicin metabolite in biological matrices such as plasma and urine.[1] Understanding the formation and clearance of this active metabolite is crucial for optimizing Rifampicin dosage regimens and managing drug-drug interactions.

Chemical and Physical Data
PropertyValueReference
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[2][3]
Synonyms 4-N-Demethylrifampicin-d4, 25-Desacetyl Rifampicin D4[3]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[2][3][4]
Molecular Weight 784.94 g/mol [3][4]
CAS Number (non-labelled) 16783-99-6[4]

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form 25-Desacetyl Rifampicin. This process is a key aspect of its pharmacokinetic profile.

Rifampicin Metabolism Metabolic Conversion of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Deacetylation (Liver) Bioanalytical Workflow LC-MS/MS Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spiking Spike with 25-Desacetyl Rifampicin-d4 (Internal Standard) Sample->Spiking Extraction Protein Precipitation / Solid Phase Extraction Spiking->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report Synthesis Pathway Conceptual Synthesis of 25-Desacetyl Rifampicin-d4 Rif_d4 Deuterated Rifampicin Analog (Rifampicin-d4) Deacetyl Deacetylation Rif_d4->Deacetyl Final_Product 25-Desacetyl Rifampicin-d4 Deacetyl->Final_Product

References

An In-Depth Technical Guide to the Synthesis and Purification of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 25-Desacetyl Rifampicin-d4, a deuterated analog of a primary active metabolite of the antibiotic Rifampicin. This document details the chemical processes involved, from the preparation of the deuterated precursor to the final purification of the target compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for mass spectrometry-based bioassays.

Introduction

25-Desacetyl Rifampicin is the principal and microbiologically active metabolite of Rifampicin, a potent, broad-spectrum antibiotic. The introduction of deuterium atoms (d4) into the molecule provides a stable isotope-labeled internal standard, essential for accurate quantification in complex biological matrices by mass spectrometry. This guide outlines a plausible synthetic pathway and detailed purification protocols for 25-Desacetyl Rifampicin-d4.

Synthesis of 25-Desacetyl Rifampicin-d4

The synthesis of 25-Desacetyl Rifampicin-d4 is a multi-step process that begins with the synthesis of the deuterated precursor, 1-amino-4-methylpiperazine-d4. This is followed by the synthesis of Rifampicin-d4 and subsequent alkaline hydrolysis to yield the final product.

Proposed Synthesis of 1-amino-4-methylpiperazine-d4

A plausible route for the synthesis of 1-amino-4-methylpiperazine-d4 involves the reduction of a suitable piperazine precursor with a deuterium source. One such method is the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine using a palladium catalyst in a deuterated solvent or with deuterium gas.

Experimental Protocol:

  • Nitrosation of N-methylpiperazine: To a solution of N-methylpiperazine in an aqueous acidic medium, a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time to ensure complete formation of 1-methyl-4-nitrosopiperazine.

  • Catalytic Hydrogenation (Deuteration): The 1-methyl-4-nitrosopiperazine is dissolved in a suitable solvent (e.g., methanol-d4 or ethanol). A palladium-based catalyst (e.g., Pd/C) is added to the solution. The mixture is then subjected to a deuterium gas (D2) atmosphere in a hydrogenation apparatus at a suitable pressure and temperature until the reaction is complete.

  • Work-up and Isolation: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude 1-amino-4-methylpiperazine-d4 is purified by distillation.

Synthesis of Rifampicin-d4

Rifampicin-d4 is synthesized by the condensation of 3-formylrifamycin SV with the deuterated 1-amino-4-methylpiperazine-d4.

Experimental Protocol:

  • Reaction Setup: 3-Formylrifamycin SV is dissolved in a suitable aprotic solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen).

  • Condensation: 1-amino-4-methylpiperazine-d4 is added to the solution, and the mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up by adding a suitable organic solvent like ethyl acetate and washing with an aqueous solution of a weak acid and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude Rifampicin-d4.

Synthesis of 25-Desacetyl Rifampicin-d4 by Alkaline Hydrolysis

The final step is the selective removal of the acetyl group at the C-25 position of Rifampicin-d4 through alkaline hydrolysis.[1]

Experimental Protocol:

  • Hydrolysis: Rifampicin-d4 is suspended in a mixture of methanol and an aqueous solution of a base, such as 10% sodium hydroxide.[1] The reaction mixture is stirred at room temperature for a defined period (e.g., 40 minutes).[1]

  • Neutralization and Extraction: The reaction is quenched by acidification with a weak acid like citric acid. The product is then extracted with an organic solvent such as chloroform or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 25-Desacetyl Rifampicin-d4 is then purified.

Synthesis and Hydrolysis Workflow

G cluster_0 Synthesis of Rifampicin-d4 cluster_1 Hydrolysis Rifamycin_S Rifamycin S 3_Formylrifamycin_SV 3-Formylrifamycin SV Rifamycin_S->3_Formylrifamycin_SV Oxidation Rifampicin_d4 Rifampicin-d4 3_Formylrifamycin_SV->Rifampicin_d4 Condensation 1_amino_4_methylpiperazine_d4 1-amino-4-methyl- piperazine-d4 1_amino_4_methylpiperazine_d4->Rifampicin_d4 25_Desacetyl_Rifampicin_d4 25-Desacetyl Rifampicin-d4 Rifampicin_d4_hydrolysis Rifampicin-d4 Rifampicin_d4_hydrolysis->25_Desacetyl_Rifampicin_d4 Alkaline Hydrolysis

Caption: Overall workflow for the synthesis of 25-Desacetyl Rifampicin-d4.

Purification of 25-Desacetyl Rifampicin-d4

Purification of the final compound is critical to ensure its suitability as an internal standard. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic solvent (e.g., acetonitrile) is effective. The gradient can be optimized to achieve the best separation of the product from any unreacted starting material and byproducts.

  • Detection: UV detection at a wavelength of 254 nm is suitable for monitoring the elution of the compound.[2]

  • Fraction Collection and Isolation: Fractions containing the pure 25-Desacetyl Rifampicin-d4 are collected, and the solvent is removed under reduced pressure to yield the purified product.

Purification Workflow

G Crude_Product Crude 25-Desacetyl Rifampicin-d4 Dissolution Dissolve in Mobile Phase Crude_Product->Dissolution Injection Inject onto Preparative HPLC Dissolution->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Fraction_Collection Collect Pure Fractions Detection->Fraction_Collection Solvent_Removal Remove Solvent (Evaporation) Fraction_Collection->Solvent_Removal Pure_Product Pure 25-Desacetyl Rifampicin-d4 Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of 25-Desacetyl Rifampicin-d4 by preparative HPLC.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of 25-Desacetyl Rifampicin and its non-deuterated analog.

Reaction Step Product Starting Material Typical Yield (%) Reference
CondensationSchiff Bases1-amino-4-methylpiperazine62 - 97[3]
Alkaline Hydrolysis25-Desacetyl Rifamycin DerivativesRifamycin Derivatives60 - 68[1]

Table 1: Synthesis Yields

Parameter Value Reference
HPLC Purity
ColumnC18[2]
Mobile Phase0.05 M Phosphate Buffer: Acetonitrile (55:45 v/v)[2]
Detection Wavelength254 nm[2]
Retention Time (25-Desacetyl Rifampicin)2.9 min[2]
LC-MS/MS Analysis
Recovery93.1 - 107.5%[4]

Table 2: Purification and Analytical Parameters

Characterization

The structure and purity of the synthesized 25-Desacetyl Rifampicin-d4 should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show the absence of the characteristic singlet peak for the acetyl methyl protons of Rifampicin, which typically appears around δ 2.0 ppm. The signals for the protons on the deuterated piperazine ring will be absent or significantly reduced.

    • ¹³C NMR: The spectrum should confirm the absence of the acetyl carbonyl carbon and methyl carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deuterated compound, which will be higher than that of the non-deuterated analog due to the presence of four deuterium atoms. The isotopic distribution pattern will also confirm the incorporation of deuterium.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show the disappearance of the characteristic band of the acetyl group around 1710-1715 cm⁻¹.[2]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 25-Desacetyl Rifampicin-d4. The outlined protocols, based on established chemical principles and literature data, offer a solid foundation for researchers to produce this valuable internal standard for pharmacokinetic and bioanalytical studies. The successful synthesis and purification will enable more accurate and reliable quantification of 25-Desacetyl Rifampicin in biological samples, contributing to a better understanding of Rifampicin's metabolism and efficacy.

References

In-depth Technical Guide: Characterization of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for 25-Desacetyl Rifampicin-d4. This deuterated analog of a primary Rifampicin metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard.

Core Characterization Data

25-Desacetyl Rifampicin-d4 is a stable isotope-labeled version of 25-Desacetyl Rifampicin, a metabolite of the antibiotic Rifampicin. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.

Summary of Quantitative Data

PropertyValueSource/Method
Molecular Formula C₄₁H₅₂D₄N₄O₁₁Supplier Data[1][2][3][4]
Molecular Weight ~784.94 g/mol Supplier Data[1][2][3][4]
Purity (HPLC) 93.74%Clearsynth[4]
Isotopic Purity >95% (for d3 analog)LGC Standards (CoA for d3 analog)
Appearance Dark Red to Black SolidLGC Standards (CoA for non-deuterated)
Solubility Slightly soluble in DMSO and MethanolLGC Standards (CoA for non-deuterated)

Experimental Protocols

Synthesis

A general method for the synthesis of 25-desacetyl rifamycins involves the alkaline hydrolysis of the corresponding 25-acetyl rifamycin precursor. For the deuterated analog, this would involve starting with Rifampicin-d4.

Representative Protocol for Synthesis:

  • Dissolution: Dissolve Rifampicin-d4 in a suitable alcoholic solvent, such as methanol or ethanol.

  • Hydrolysis: Add an aqueous solution of a base, for example, 0.5% sodium hydroxide.

  • Reaction: Stir the solution at room temperature for a period of 3 to 40 minutes, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Neutralization and Precipitation: Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 10% hydrochloric acid or citric acid) to precipitate the crude product.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/ether).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 25-Desacetyl Rifampicin-d4. The following is a representative method adapted from published protocols for the non-deuterated analog.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 55:45 (v/v) mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 20 µL.

  • Expected Retention Time: The retention time will be dependent on the specific column and mobile phase composition but would be expected to be in a similar range to the non-deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary application for 25-Desacetyl Rifampicin-d4 as an internal standard. The method below is a general guide.

  • Chromatography: Utilize an HPLC or UHPLC system with conditions similar to those described above, optimized for rapid analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

  • Ion Transitions: The specific mass transitions for 25-Desacetyl Rifampicin-d4 would need to be determined empirically but can be predicted based on the non-deuterated and other deuterated analogs. For instance, a known transition for 25-desacetyl-rifampicin-d8 is m/z 757.5 > 95.[5] A likely precursor ion for the d4 version would be approximately m/z 785.9. The product ion would likely be similar to the non-deuterated version.

  • Sample Preparation: For analysis in biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is a common and effective sample preparation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. While specific spectral data for the d4 analog is not publicly available, a Certificate of Analysis for a d3 version confirms that the ¹H-NMR spectrum conforms to the expected structure. The spectrum would be very similar to that of the non-deuterated 25-Desacetyl Rifampicin, with the key difference being the absence of signals corresponding to the four deuterated positions.

Visualizations

Diagram of Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing start Biological Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantification of an analyte using 25-Desacetyl Rifampicin-d4 as an internal standard.

Logical Relationship of Rifampicin and its Metabolite

metabolism_pathway rifampicin Rifampicin desacetyl_rifampicin 25-Desacetyl Rifampicin (Active Metabolite) rifampicin->desacetyl_rifampicin Esterase-mediated Deacetylation

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

References

The Role of 25-Desacetyl Rifampicin-d4 in Advancing Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 25-Desacetyl Rifampicin-d4 in the field of drug metabolism and pharmacokinetics. As the major and microbiologically active metabolite of the frontline anti-tuberculosis drug Rifampicin, understanding the dynamics of 25-Desacetyl Rifampicin is paramount for comprehensive drug efficacy and safety assessment. The use of its stable isotope-labeled counterpart, 25-Desacetyl Rifampicin-d4, as an internal standard in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become indispensable for generating accurate and reliable data. This guide provides a detailed overview of the metabolic pathway of Rifampicin, the function of its deuterated metabolite in quantitative analysis, and a comprehensive experimental protocol.

Introduction: The Significance of Rifampicin Metabolism

Rifampicin is a potent bactericidal antibiotic primarily used in the treatment of tuberculosis. Its clinical efficacy is influenced by its complex pharmacokinetic profile, which is characterized by extensive hepatic metabolism. The primary metabolic pathway involves deacetylation to form 25-Desacetyl Rifampicin.[1][2] This metabolite is also microbiologically active, contributing to the overall therapeutic effect of the parent drug.[2] Therefore, accurate quantification of both Rifampicin and 25-Desacetyl Rifampicin in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic modeling, and drug-drug interaction studies.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis due to their ability to compensate for variations in sample preparation and matrix effects. 25-Desacetyl Rifampicin-d4, with its deuterium-labeled structure, co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This ensures the highest degree of accuracy and precision in bioanalytical methods.

Metabolic Pathway of Rifampicin

The biotransformation of Rifampicin to its primary active metabolite, 25-Desacetyl Rifampicin, is a crucial step in its metabolism. This process primarily occurs in the liver.

Enzymatic Deacetylation

The deacetylation of Rifampicin is catalyzed by the enzyme human arylacetamide deacetylase (AADAC), a serine esterase found in liver microsomes.[3] This enzymatic reaction removes the acetyl group from the 25th position of the Rifampicin molecule.

rifampicin_metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Enzyme Human Arylacetamide Deacetylase (AADAC) in Liver

Figure 1. Metabolic conversion of Rifampicin.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of Rifampicin and its metabolite, as well as the physical properties of the deuterated internal standard.

Table 1: Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )
25-Desacetyl RifampicinC₄₁H₅₆N₄O₁₁780.9
25-Desacetyl Rifampicin-d4C₄₁H₅₂D₄N₄O₁₁784.9
Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults
ParameterRifampicin25-Desacetyl RifampicinReference
Tmax (hours) 2.23.8[4]
Apparent Clearance (L/h) for 70kg adult 10.395.8[5]
Mean AUC Ratio (Metabolite/Parent) -14 ± 6%[6]

AUC: Area under the concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Table 3: Representative LC-MS/MS Validation Parameters
ParameterRifampicin25-Desacetyl Rifampicin
Linear Range 0.2 - 20 µg/mL0.15 - 15 µg/mL
Lower Limit of Quantification (LLOQ) 0.2 µg/mL0.15 µg/mL
Precision (%CV) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%

Data compiled from representative studies. Actual values may vary based on the specific assay.

Experimental Protocols

This section outlines a detailed methodology for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using LC-MS/MS with 25-Desacetyl Rifampicin-d4 as an internal standard.

Materials and Reagents
  • Rifampicin and 25-Desacetyl Rifampicin reference standards

  • 25-Desacetyl Rifampicin-d4 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard, 25-Desacetyl Rifampicin-d4, at a known concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Agilent 1200 series or equivalent

  • Column: Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: AB Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

Table 4: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4791.425
25-Desacetyl Rifampicin781.4749.428
25-Desacetyl Rifampicin-d4 (IS) 785.4 753.4 28

Note: The m/z values for 25-Desacetyl Rifampicin-d4 are inferred based on a +4 Da shift from the unlabeled metabolite. Optimal collision energies may require empirical determination.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a typical drug metabolism study utilizing 25-Desacetyl Rifampicin-d4 and the experimental workflow for sample analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Plasma_Sample Plasma Sample Collection Add_IS Spike with 25-Desacetyl Rifampicin-d4 Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation_Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Figure 2. Bioanalytical workflow for quantification.

Conclusion

25-Desacetyl Rifampicin-d4 is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard enables the highly accurate and precise quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin. The detailed methodologies and data presented in this guide serve as a comprehensive resource for the implementation of robust bioanalytical assays, ultimately contributing to a deeper understanding of Rifampicin's pharmacology and the optimization of its therapeutic use. While information on the specific synthesis of the d4-labeled compound is not widely available in public literature, its commercial availability from specialized chemical suppliers facilitates its application in these critical studies.

References

Preliminary Investigation of 25-Desacetyl Rifampicin-d4 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stability investigation of 25-Desacetyl Rifampicin-d4, a key metabolite of the antibiotic Rifampicin. Understanding the stability of this compound is critical for its use as a reference standard in pharmacokinetic and metabolic studies. This document outlines the known degradation pathways of the parent compound, Rifampicin, which are directly relevant to its desacetyl metabolite, and provides detailed experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction to 25-Desacetyl Rifampicin

Rifampicin is a cornerstone in the treatment of tuberculosis. It is metabolized in the body to several compounds, with 25-Desacetyl Rifampicin being a major active metabolite.[1][2] The deuterated internal standard, 25-Desacetyl Rifampicin-d4, is essential for accurate bioanalytical quantification by mass spectrometry.[1] Therefore, a thorough understanding of its chemical stability is paramount for ensuring the integrity of analytical data. The stability of Rifampicin itself is pH-dependent.[3]

Known Degradation Pathways of Rifampicin and its Relevance to 25-Desacetyl Rifampicin

The degradation of Rifampicin has been studied under various conditions, and its primary degradation products include Rifampicin Quinone, 3-Formyl Rifamycin SV, and its primary metabolite, 25-Desacetyl Rifampicin.[3][4][5] The stability of Rifampicin is notably affected by pH, with accelerated degradation observed in acidic environments, a process that can be further hastened by the presence of other drugs like isoniazid.[3][5]

Forced degradation studies on Rifampicin have shown that it is susceptible to acid and base hydrolysis, as well as oxidation.[6] The drug exhibits greater stability under neutral pH, photolytic, and dry heat conditions.[6] Given the structural similarity, it is highly probable that 25-Desacetyl Rifampicin-d4 will exhibit a comparable degradation profile. The primary degradation pathways for Rifampicin that are relevant to the stability of its desacetyl metabolite are illustrated below.

Rifampicin Rifampicin Desacetyl_Rifampicin 25-Desacetyl Rifampicin Rifampicin->Desacetyl_Rifampicin Metabolism (Hydrolysis) Rifampicin_Quinone Rifampicin Quinone Rifampicin->Rifampicin_Quinone Oxidation Formyl_Rifamycin 3-Formyl Rifamycin SV Rifampicin->Formyl_Rifamycin Acid Hydrolysis cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to Working Concentration (100 µg/mL) Stock->Dilute Acid Acid Hydrolysis (0.1 N HCl, 60°C) Dilute->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Dilute->Base Oxidation Oxidation (3% H₂O₂, RT) Dilute->Oxidation Thermal Thermal (80°C, Dry Heat) Dilute->Thermal Photo Photolytic (UV/Vis Light, RT) Dilute->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Peak Purity Assessment HPLC->Data

References

An In-depth Technical Guide on the Mechanism of Action of 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the accuracy and precision of measurements are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices. The reliability of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard is considered the ideal choice, and 25-Desacetyl Rifampicin-d4 serves as a prime example for the quantification of Rifampicin's primary active metabolite, 25-Desacetyl Rifampicin.

This technical guide elucidates the core mechanism by which 25-Desacetyl Rifampicin-d4 functions as an internal standard. It provides a detailed overview for researchers, scientists, and drug development professionals, covering the underlying principles, experimental protocols, and key quantitative data.

Core Mechanism of Action

The "mechanism of action" for an internal standard is not pharmacological but analytical. It is based on the principle of stable isotope dilution. 25-Desacetyl Rifampicin-d4 is chemically identical to the analyte of interest (25-Desacetyl Rifampicin), except that four hydrogen atoms have been replaced with their stable, heavier isotope, deuterium. This subtle modification does not significantly alter its chemical or physical properties but provides a crucial mass shift that allows a mass spectrometer to differentiate it from the native analyte.

The core principles of its function are:

  • Physicochemical Equivalence: Being structurally identical, the deuterated standard exhibits the same behavior as the analyte during every step of the analytical process. This includes extraction efficiency from the biological matrix (e.g., plasma), potential for degradation, and chromatographic retention time.

  • Co-elution: The analyte and the internal standard travel through the liquid chromatography (LC) column at nearly the same rate and elute at almost the same time. This ensures that both compounds enter the mass spectrometer ion source under identical conditions, thereby experiencing the same degree of ionization efficiency or suppression from the sample matrix.

  • Correction by Ratio: A known, constant amount of 25-Desacetyl Rifampicin-d4 is added to every sample, calibrator, and quality control sample at the beginning of the workflow. Any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuation in the mass spectrometer's signal will affect both compounds equally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and accurate, even if the absolute signal intensities vary.

cluster_0 Ideal Internal Standard Properties cluster_1 Analytical Process cluster_2 Result Analyte Analyte (25-Desacetyl Rifampicin) SIL_IS SIL-IS (25-Desacetyl Rifampicin-d4) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction Experiences Process Variability SIL_IS->Extraction Experiences Identical Process Variability Chromatography LC Separation (Co-elution) Extraction->Chromatography Ionization MS Ionization (Matrix Effects) Chromatography->Ionization Ratio Stable Peak Area Ratio (Analyte / IS) Ionization->Ratio Signal Correction Quant Accurate & Precise Quantification Ratio->Quant

Caption: Logical relationship of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate quantification. The following protocols are synthesized from established LC-MS/MS methods for Rifampicin and its metabolites.[1][2][3]

1. Sample Preparation (Protein Precipitation)

This is a common and rapid method for extracting the analyte and internal standard from a plasma matrix.

  • Thaw frozen biological samples (e.g., human plasma) and quality control (QC) samples.

  • Aliquot 100 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Add 300 µL of a precipitation solution consisting of ice-cold acetonitrile containing the internal standard (25-Desacetyl Rifampicin-d4) at a known concentration (e.g., 250 ng/mL).[1]

  • Vortex the tubes vigorously for approximately 1 minute to ensure maximal protein precipitation.

  • Centrifuge the samples at high speed (e.g., 16,000 x g) for 20-25 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant (e.g., 200 µL) to clean autosampler vials for LC-MS/MS analysis. In some methods, a filtration step using a specialized plate (e.g., Captiva ND Lipids) may be used after precipitation.[2]

2. Liquid Chromatography Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm).[2]

  • Mobile Phase A: 0.1% formic acid in water or 10-15 mM ammonium formate buffer.[1][2][3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Flow Rate: Typically between 0.35 and 0.80 mL/min.[1][2]

  • Gradient: A gradient elution is employed to ensure good separation and peak shape. An example gradient might be:

    • Start at 30-35% B.

    • Ramp up to 95% B over 1.5-4 minutes.

    • Hold for 1 minute.

    • Return to initial conditions and re-equilibrate.[1][2]

  • Injection Volume: 1-50 µL.[1][2]

  • Column Temperature: Maintained at 40-50°C for reproducibility.[2][3]

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: These must be optimized for the specific instrument but typically include:

    • Capillary Voltage: ~4000 V[2]

    • Gas Temperature: 275-400°C[2]

    • Nebulizer Pressure: 310 kPa[2]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Aliquot 100 µL Plasma Sample B 2. Add 300 µL IS Solution (25-Desacetyl Rifampicin-d4 in Acetonitrile) A->B C 3. Vortex to Precipitate Protein B->C D 4. Centrifuge (16,000 x g) C->D E 5. Transfer Supernatant to Autosampler Vial D->E F 6. Inject onto LC-MS/MS System E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Integrate Peak Areas (Analyte & IS) G->H I 9. Calculate Peak Area Ratio (Analyte / IS) H->I J 10. Determine Concentration from Calibration Curve I->J

Caption: General experimental workflow for bioanalysis using an internal standard.

Quantitative Data

The following tables summarize key quantitative parameters from validated bioanalytical methods utilizing deuterated internal standards for Rifampicin and its metabolites.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization ModeReference
Rifampicin823.4163.1 (Quantifier)ESI+[2]
Rifampicin823.4107.1 (Qualifier)ESI+[2]
Rifampicin-d8 (IS)831.6799.6ESI+[3]
25-Desacetyl Rifampicin749.595.1ESI+[3]
25-Desacetyl Rifampicin-d8 (IS) 757.5 95.0 ESI+ [3]

Note: The -d8 variant is shown as a close proxy for the -d4 variant, as the analytical principle is identical.

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterTypical Value/RangeReference
Linearity Range 5 - 40,000 µg/L[2]
411 - 19,737 ng/mL[4]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (Bias %) < 15% (typically < 10.3%)[5]
Precision (CV % or RSD %) < 15% (typically < 7.9%)[5][6]
Extraction Recovery ~92%[2][7]
90.3 - 108.2%[4]
Lower Limit of Quantification (LLOQ) 5 µg/L[2]
70 ng/mL (for 25-desacetyl rifampicin)[4]

Analytical Signal Pathway

The diagram below illustrates how the signals for the analyte and the internal standard are generated and processed within a triple quadrupole mass spectrometer to yield a reliable quantitative result.

cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer cluster_Data Data System LC LC Column Separates compounds by retention time IonSource Ion Source (ESI+) Generates charged ions LC->IonSource Analyte + IS (Co-elute) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 749.5 or 753.5) IonSource->Q1 Q2 Collision Cell (Q2) Fragments ions Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 95.1) Q2->Q3 Product Ion Fragments Detector Detector Measures ion signal Q3->Detector Specific Product Ion Computer Calculates Peak Area Ratio for Quantification Detector->Computer Signal Intensity vs. Time

Caption: Analytical signal pathway in an LC-MS/MS system for quantification.

Conclusion

25-Desacetyl Rifampicin-d4 exemplifies the gold standard for internal standards in quantitative mass spectrometry. Its mechanism of action relies on the principle of isotope dilution, where its near-identical physicochemical properties to the native analyte ensure it accurately tracks and corrects for variability throughout the analytical workflow. By co-eluting chromatographically and being distinguished only by its mass, it allows for the calculation of a highly precise and accurate peak area ratio, which is the cornerstone of robust bioanalytical methods. The use of such a standard is indispensable for reliable pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where data integrity is of the utmost importance.

References

Foundational Research on Deuterated Standards in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, is a powerful technique in modern pharmacology. This in-depth technical guide explores the foundational principles of deuteration, focusing on its application to modify drug pharmacokinetics and to serve as superior internal standards in bioanalysis. We will delve into the core concept of the Kinetic Isotope Effect (KIE), provide detailed experimental methodologies, present quantitative data on the impact of deuteration, and visualize key processes and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage deuterated standards to advance their therapeutic candidates.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle underpinning the utility of deuterated compounds in pharmacology is the Kinetic Isotope Effect (KIE).[1][2] The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy.[2][3] Consequently, more energy is required to break a C-D bond, which can lead to a significantly slower reaction rate if this bond cleavage is the rate-determining step of a reaction.[3]

In drug metabolism, many phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond.[1][4] By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites, or "soft spots," the rate of metabolism can be attenuated.[5] This strategic deuteration can lead to several beneficial modifications in a drug's pharmacokinetic profile:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life.[2]

  • Enhanced Drug Exposure: The total drug exposure (Area Under the Curve or AUC) can be increased.

  • Reduced Toxic Metabolites: By slowing a specific metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.[6]

  • Decreased Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients.[5]

A prime example of a successful deuterated drug is deutetrabenazine, an approved treatment for chorea associated with Huntington's disease and tardive dyskinesia.[7][8][9] The deuteration of tetrabenazine slows its metabolism by CYP2D6, leading to a longer half-life of its active metabolites and more stable plasma concentrations.[9] This allows for less frequent dosing and a reduction in adverse neuropsychiatric side effects compared to its non-deuterated counterpart.[9][10]

KIE cluster_0 C-H Bond Cleavage (Faster Reaction) cluster_1 C-D Bond Cleavage (Slower Reaction) a Drug-H b Metabolite a->b Lower Activation Energy c Drug-D d Metabolite c->d Higher Activation Energy

Caption: The kinetic isotope effect on reaction rates.[6]

Applications of Deuterated Compounds

Improving Pharmacokinetic Profiles

As discussed with deutetrabenazine, the primary therapeutic application of deuteration is to improve a drug's pharmacokinetic properties.[5][11] This strategy is most effective when a drug's clearance is primarily driven by metabolism involving the cleavage of a C-H bond.[6] It's crucial to have a thorough understanding of a drug's metabolic pathways to rationally design a deuterated version.[6]

Gold Standard Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the "gold standard" for use as internal standards (IS).[12][13][14] An IS is a compound of known concentration added to samples to correct for variability during the analytical process.[15][16]

Deuterated internal standards are ideal because their physicochemical properties are nearly identical to the analyte (the drug being measured).[12][17] This means they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[12][18] However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the deuterated IS.[12] This allows for highly accurate and precise quantification by normalizing the analyte's signal to the IS's signal, which corrects for:

  • Sample Preparation Losses: Any loss of analyte during extraction is mirrored by a proportional loss of the deuterated IS.[12]

  • Matrix Effects: Variations in ionization efficiency caused by interfering components in the biological matrix (e.g., plasma, urine) affect both the analyte and the IS similarly.[16][17]

  • Instrument Variability: Fluctuations in instrument performance are compensated for by the ratiometric measurement.[17]

Quantitative Data on the Impact of Deuteration

The following tables provide representative data illustrating the benefits of deuteration on a drug's pharmacokinetic profile and the advantages of using a deuterated internal standard in a bioanalytical assay.

Table 1: Comparison of Pharmacokinetic Parameters: Parent Drug vs. Deuterated Analog

ParameterParent DrugDeuterated AnalogFold Change
Half-life (t½)3.2 hours9.6 hours3.0
Total Exposure (AUC)15,400 ng·h/mL47,740 ng·h/mL3.1
Maximum Concentration (Cmax)4,100 ng/mL4,050 ng/mL~1.0
Metabolic Clearance1.5 L/h0.48 L/h0.32

Table 2: Bioanalytical Method Performance: With and Without a Deuterated Internal Standard

Performance MetricWithout Deuterated IS (Structural Analog)With Deuterated IS
Precision (%CV)12.5%< 5%
Accuracy (%Bias)± 18%< 6%
Matrix Effect InconsistentCompensated
Extraction Recovery VariableNormalized

Detailed Experimental Protocol: Quantification of a Drug in Plasma using a Deuterated IS

This protocol outlines a typical workflow for the quantitative analysis of a drug in human plasma using a deuterated internal standard with LC-MS/MS.

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of working solutions. Spike these into blank biological matrix (e.g., human plasma) to create calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) in a protein precipitation solvent (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the internal standard working solution to each well.

  • Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Inject a small volume (e.g., 5 µL) of the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate the analyte from other matrix components.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ion is a stable fragment.

    • The mass transition for the deuterated IS will be higher than the analyte, corresponding to the number of deuterium atoms.

4. Data Analysis

  • Integrate the chromatographic peak areas for the analyte and the IS for each injection.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

  • Apply a linear regression model (often with 1/x² weighting) to the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the regression equation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Deuterated IS A->B C Protein Precipitation B->C D Centrifuge & Collect Supernatant C->D E LC Separation (Co-elution) D->E Inject F MS/MS Detection (by Mass) E->F G Integrate Peak Areas F->G H Calculate Area Ratio (Analyte/IS) G->H I Quantify from Calibration Curve H->I

Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.[6]

Conclusion

Deuterated standards are an indispensable tool in modern pharmacology, offering a dual advantage. As therapeutic agents, they can be engineered to possess superior pharmacokinetic properties, leading to safer and more effective drugs. As analytical reagents, they are the cornerstone of robust and reliable bioanalytical methods, ensuring the high-quality data required to support drug development from discovery through to clinical trials. A comprehensive understanding of the principles and applications outlined in this guide is essential for any scientist working at the forefront of pharmaceutical research.

References

Navigating Preclinical Research: A Technical Guide to the Application of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of 25-Desacetyl Rifampicin-d4 in preclinical research. As the primary active metabolite of the cornerstone anti-tuberculosis drug Rifampicin, understanding the pharmacokinetics of 25-Desacetyl Rifampicin is crucial for a comprehensive evaluation of Rifampicin's efficacy and safety profile.[1][2] The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d4, is instrumental in achieving accurate and reliable quantification of this metabolite in complex biological matrices during preclinical drug metabolism and pharmacokinetic (DMPK) studies.

The Role of Deuterated Standards in Preclinical Bioanalysis

In preclinical research, the accurate measurement of drug and metabolite concentrations in biological samples is fundamental to defining a compound's pharmacokinetic profile. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3][4] Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolism at the site of deuteration.[5] However, for use as an internal standard, the key advantage is the increase in molecular mass with negligible changes to the physicochemical properties.[3]

This ensures that the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the biological matrix, such as ion suppression or enhancement.[3] By adding a known concentration of 25-Desacetyl Rifampicin-d4 to preclinical samples, researchers can correct for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the parent metabolite.[3][4]

Metabolic Pathway of Rifampicin

Rifampicin undergoes significant metabolism in the liver, with the primary pathway being deacetylation to form 25-Desacetyl Rifampicin.[1][2] This reaction is catalyzed by esterase enzymes. 25-Desacetyl Rifampicin is also an active metabolite, contributing to the overall antibacterial effect of Rifampicin.[1][2] Understanding this pathway is critical in preclinical studies to assess the contribution of the metabolite to the parent drug's activity and potential toxicity. Rifampicin is also a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, which can affect its own metabolism and that of co-administered drugs.[3][6]

Rifampicin_Metabolism Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Esterase-mediated Deacetylation Excretion Biliary and Renal Excretion Metabolite->Excretion

Figure 1: Simplified metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Protocols

Objective:

To determine the concentration of 25-Desacetyl Rifampicin in rat plasma following oral administration of Rifampicin, using 25-Desacetyl Rifampicin-d4 as an internal standard.

Materials:
  • Rifampicin

  • 25-Desacetyl Rifampicin (analytical standard)

  • 25-Desacetyl Rifampicin-d4 (internal standard)

  • Rat plasma (K2EDTA)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) or liquid-liquid extraction materials

  • LC-MS/MS system

Experimental Workflow:

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis A Rat plasma sample (50 µL) B Add Internal Standard (25-Desacetyl Rifampicin-d4) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex and Centrifuge C->D E Collect Supernatant D->E F Inject supernatant onto LC column E->F G Chromatographic Separation F->G H Tandem Mass Spectrometry Detection (MRM mode) G->H J Calculate Peak Area Ratios (Analyte/IS) H->J I Generate Calibration Curve I->J K Quantify 25-Desacetyl Rifampicin Concentration J->K

Figure 2: General workflow for bioanalytical sample analysis using an internal standard.

Detailed Methodologies:
  • Animal Dosing: Administer Rifampicin orally to rats at a specified dose (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-dosing into K2EDTA tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

  • Preparation of Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of 25-Desacetyl Rifampicin into blank rat plasma.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs.

    • To 50 µL of each sample, add 10 µL of the 25-Desacetyl Rifampicin-d4 internal standard working solution.

    • Perform protein precipitation by adding 150 µL of acetonitrile.

    • Vortex mix for 1 minute, followed by centrifugation at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 25-Desacetyl Rifampicin and its d4 variant would need to be optimized.

Data Presentation

The following tables represent the type of quantitative data that would be generated from a bioanalytical method validation and a preclinical pharmacokinetic study. The values presented are illustrative and would need to be determined experimentally.

Table 1: Bioanalytical Method Validation Parameters
ParameterLower Limit of Quantification (LLOQ)Low QCMid QCHigh QC
Nominal Concentration (ng/mL) 5.015.01501500
Intra-day Precision (%CV) < 15%< 10%< 10%< 10%
Inter-day Precision (%CV) < 15%< 10%< 10%< 10%
Accuracy (% Bias) ± 20%± 15%± 15%± 15%
Recovery (%) > 80%> 80%> 80%> 80%
Matrix Effect (%) 85-115%85-115%85-115%85-115%
Table 2: Illustrative Pharmacokinetic Parameters of 25-Desacetyl Rifampicin in Rats
ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration) ng/mL1250 ± 210
Tmax (Time to Cmax) hours4.0 ± 1.5
AUC (Area Under the Curve) ng*h/mL8500 ± 1350
t1/2 (Half-life) hours6.5 ± 2.0

Data are hypothetical and for illustrative purposes only.

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method ensures its reliability for the intended application. The relationship between different validation parameters is crucial for a robust assay.

Validation_Logic cluster_Core_Parameters Core Validation Parameters cluster_Sample_Handling Sample Handling & Stability cluster_Overall_Outcome Outcome Accuracy Accuracy ReliableQuant Reliable Quantification of Analyte Accuracy->ReliableQuant Precision Precision Precision->ReliableQuant Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Selectivity->ReliableQuant Sensitivity Sensitivity (LLOQ) Sensitivity->ReliableQuant Recovery Recovery Recovery->ReliableQuant MatrixEffect->ReliableQuant Stability Stability (Freeze-thaw, bench-top, etc.) Stability->ReliableQuant

Figure 3: Logical relationship of bioanalytical method validation parameters.

Conclusion

The use of 25-Desacetyl Rifampicin-d4 as an internal standard is a critical component of preclinical research involving Rifampicin. It enables the accurate and precise quantification of the active metabolite, 25-Desacetyl Rifampicin, which is essential for a thorough understanding of the parent drug's pharmacokinetic and pharmacodynamic properties. The methodologies and data presented in this guide, while based on analogous compounds and human studies, provide a strong framework for designing and executing preclinical studies. Robust bioanalytical method validation is paramount to ensure the integrity of the data generated, which ultimately informs critical decisions in the drug development process.

References

The Gold Standard of Quantification: An In-depth Technical Guide to the Core Principles of Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. The use of SIL-IS is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based applications, offering unparalleled accuracy and precision. This guide will delve into the synthesis of these standards, their practical implementation in experimental workflows, and the significant advantages they provide in data quality.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[1] In this technique, a known amount of the SIL-IS is added to a sample at the earliest stage of preparation.[1][3] Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, and analysis.[1][4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1] This method is widely regarded as the "gold standard" for quantitative bioanalysis.

The use of a SIL-IS provides a level of accuracy and precision that is difficult to obtain with other internal standardization methods, such as the use of a structural analog.[3] While a structural analog may have similar chemical properties, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.

Key Selection Criteria for a Suitable SIL-IS:
  • Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte to avoid interference and complex correction calculations. Ideally, the proportion of the unlabeled molecule should be less than 2%.[5]

  • Mass Difference: There should be a sufficient mass difference between the analyte and the SIL-IS to prevent spectral overlap from naturally occurring isotopes in the analyte. For small molecules (under 1,000 Da), a mass difference of three or more mass units is generally required.

  • Label Stability: The isotopic labels must be placed on non-exchangeable positions within the molecule. For instance, deuterium labels should not be on heteroatoms like oxygen or nitrogen where they can be exchanged with protons from the solvent.[2] Carbon-13 and nitrogen-15 labels are advantageous as they are not exchangeable.[2]

  • Label Position for MS/MS: When using tandem mass spectrometry (MS/MS), the label should ideally be on a fragment of the molecule that is detected for quantification.[2]

Data Presentation: The Impact of SIL-IS on Analytical Performance

The inclusion of a SIL-IS in a quantitative assay significantly improves its performance by compensating for various sources of error, most notably matrix effects and variability in sample recovery. Matrix effects arise from co-eluting endogenous components in a biological sample that can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements. The following tables summarize quantitative data from various studies, clearly demonstrating the enhanced precision and accuracy achieved when using SIL-IS compared to methods without an internal standard or with a non-isotope-labeled (analog) internal standard.

Internal Standard TypeNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV, %)
Analog Internal Standard 50.045.891.612.5
500545109.09.8
4000368092.011.2
SIL Internal Standard 50.049.599.04.5
500508101.63.2
40004050101.32.8
Internal StandardMean Bias (%)Standard Deviation (%)
Analog Internal Standard 96.88.6
SIL Internal Standard 100.37.6
ParameterWith Isotope Dilution (SIL-IS)Without Internal Standard
Accuracy (% Recovery) 80-120%60-140%
Precision (% RSD) <15%>20%

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of SIL-IS in quantitative assays. This section provides methodologies for key applications.

Quantification of a Small Molecule Drug in Plasma by LC-MS/MS

This protocol outlines the key steps for quantifying a target drug in human plasma using a SIL internal standard.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the drug (analyte) and its corresponding SIL-IS in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a blank plasma matrix to achieve a concentration range that covers the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank plasma matrix.

2. Sample Extraction (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed amount of the SIL-IS working solution (e.g., 10 µL of a 1 µg/mL solution).

  • Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to ensure chromatographic separation of the analyte and SIL-IS from matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions and collision energies for both the analyte and the SIL-IS.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the SIL-IS in each sample, standard, and QC.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes a typical SILAC experiment for relative protein quantification between two cell populations.

1. Cell Culture and Labeling:

  • Prepare "light" and "heavy" SILAC media. Both media should be identical except for the stable isotope-labeled amino acids. For example, the "light" medium contains standard L-Arginine and L-Lysine, while the "heavy" medium contains ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine.

  • Culture two populations of the same cell line, one in the "light" medium and the other in the "heavy" medium.

  • Allow the cells to grow for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation and Protein Extraction:

  • After the desired experimental treatment, harvest the "light" and "heavy" cell populations.

  • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the total protein concentration of the combined lysate.

3. Protein Digestion:

  • Take a desired amount of protein (e.g., 100 µg) from the combined lysate.

  • Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

  • Alkylate the cysteine residues with an alkylating agent such as iodoacetamide.

  • Digest the proteins into peptides using a protease, most commonly trypsin, typically overnight at 37°C.

4. Peptide Fractionation and LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and improve proteome coverage.

  • Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic labels.

5. Data Analysis:

  • Use specialized proteomics software to identify the peptides and proteins present in the sample.

  • The software will also quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs. The ratio of these intensities reflects the relative abundance of the protein in the two original cell populations.

Visualizing Key Workflows and Principles

Diagrams created using Graphviz (DOT language) to illustrate fundamental concepts and workflows.

Isotope_Dilution_Principle cluster_SamplePrep Sample Preparation Sample Biological Sample (Analyte + Matrix) Spike Spike with known amount of SIL-Internal Standard Sample->Spike Mix Homogenized Mixture (Analyte + SIL-IS + Matrix) Spike->Mix Extract Extraction & Cleanup (Potential for loss) Mix->Extract FinalExtract Final Extract (Analyte + SIL-IS) Extract->FinalExtract LCMS LC-MS/MS System FinalExtract->LCMS Ratio Measure Peak Area Ratio (Analyte / SIL-IS) LCMS->Ratio CalCurve Interpolate from Calibration Curve Ratio->CalCurve Result Accurate Concentration of Analyte CalCurve->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Matrix_Effect_Compensation cluster_NoIS Without Internal Standard cluster_WithSILIS With SIL-Internal Standard Analyte_NoIS Analyte Signal_NoIS Suppressed Signal (Inaccurate Result) Analyte_NoIS->Signal_NoIS Matrix_NoIS Matrix Component (Ion Suppression) Matrix_NoIS->Signal_NoIS Suppresses Analyte_WithIS Analyte Ratio Constant Ratio (Accurate Result) Analyte_WithIS->Ratio SILIS SIL-IS SILIS->Ratio Matrix_WithIS Matrix Component (Ion Suppression) Matrix_WithIS->Ratio Suppresses Both Equally

Caption: Compensation for matrix effects using a SIL-IS.

Pharmacokinetic_Workflow Dose Administer Drug to Subject(s) SampleCollection Collect Blood Samples at Timed Intervals Dose->SampleCollection AddIS Add SIL-Internal Standard to each sample SampleCollection->AddIS SamplePrep Sample Preparation (e.g., Protein Precipitation) AddIS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantify Drug Concentration (using IS ratio) LCMS->Quant PK_Analysis Pharmacokinetic Analysis Quant->PK_Analysis Params Determine PK Parameters (AUC, Cmax, t1/2, etc.) PK_Analysis->Params

References

Technical Guide: Certificate of Analysis for 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for 25-Desacetyl Rifampicin-d4. It is intended for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled internal standard for quantitative bioanalytical studies.

Physicochemical Properties

25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin.[1][2] The inclusion of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled analogue in biological matrices.

PropertyDataReference(s)
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[3][4]
Synonym(s) 4-N-Demethylrifampicin-d4, N-Demethylrifampicin-d4[5]
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[4][5][6]
Molecular Weight 784.93 g/mol [4]
CAS Number Not Available (NA)[3][4][5]
Unlabeled CAS Number 16783-99-6[2][6]
Solubility DMSO: slightly soluble (for unlabeled compound)[2]
Storage Conditions Store at refrigerator (2-8°C) for long-term storage.[4]

Analytical Data Summary

A Certificate of Analysis for 25-Desacetyl Rifampicin-d4 typically includes the following quantitative data to ensure identity, purity, and quality. The values presented are representative examples found in publicly available data sheets.

TestSpecificationMethodologiesReference(s)
Identity Confirmation Conforms to structure¹H-NMR, Mass Spectrometry[7]
Purity (Chromatographic) ≥95% (typical)HPLC / UPLC-MS/MS[2][4]
Example Purity Value 93.74%HPLC[4]

Metabolic Pathway and Significance

Rifampicin is primarily metabolized in the liver via deacetylation to form its main active metabolite, 25-Desacetyl Rifampicin.[8] This metabolite is also microbiologically active and is crucial to consider in pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d4 is essential for accurate quantification of this metabolic process.

Metabolic_Pathway Rifampicin Rifampicin Process Hepatic Deacetylation Rifampicin->Process Metabolite 25-Desacetyl Rifampicin Process->Metabolite

Metabolic conversion of Rifampicin to its primary active metabolite.

Experimental Protocols

Detailed and validated analytical methods are required to generate the data presented in a CoA. Below are representative protocols for the analysis of Rifampicin and its metabolites.

UPLC-MS/MS Method for Quantification in Plasma

This method is suitable for the simultaneous quantification of Rifampicin, 25-Desacetyl Rifampicin, and other related compounds in plasma.[9]

Sample Preparation:

  • To 20 µL of plasma, add 100 µL of a cold (5°C) methanol solution containing the internal standard (e.g., 25-Desacetyl Rifampicin-d4).

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 15,700 x g for 10 minutes at 5°C.

  • Transfer 20 µL of the supernatant to a new vial containing 100 µL of cold (5°C) acetonitrile with 0.1% formic acid.

  • Vortex and inject into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Column: Kinetex Polar C18 (2.6 µm; 150 × 3 mm).[9]

  • Mobile Phase A: 5mM ammonium acetate with 0.1% formic acid in water.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

  • Elution: Gradient elution.

  • Injection Volume: Small volume (e.g., 5-10 µL).

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[9]

  • Detection: Multiple Reaction Monitoring (MRM).[9]

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard (25-Desacetyl Rifampicin-d4) is used to calculate the concentration from a calibration curve.

HPLC-PDA Method for Purity Assessment

This method is used to determine the purity of the reference standard itself.

Chromatographic Conditions:

  • Instrument: Waters Alliance 2695 HPLC with a 2996 Photodiode Array (PDA) detector.[10]

  • Column: Reverse-phase C-18 Phenomenex Luna (150 x 4.6 mm).[10]

  • Mobile Phase: Gradient elution using water and methanol.[10]

  • Detection Wavelength: 254 nm.[10]

  • Column Temperature: 27°C.[10]

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_reporting Reporting A Reference Standard Weighing & Dissolution B Plasma Sample Spiking & Extraction C Chromatographic Separation (UPLC/HPLC) B->C D Detection (MS/MS or UV/PDA) C->D E Data Processing (Peak Integration & Quantification) D->E F Certificate of Analysis Generation E->F

Generalized workflow for the analysis of 25-Desacetyl Rifampicin.

References

physical and chemical properties of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 25-Desacetyl Rifampicin-d4

This technical guide provides a comprehensive overview of the , a deuterated analog of a major active metabolite of the antibiotic Rifampicin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

25-Desacetyl Rifampicin is a primary and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2] The deuterated form, 25-Desacetyl Rifampicin-d4, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. Understanding its fundamental properties is crucial for its application in research and development.

Chemical and Physical Properties

The core chemical and physical characteristics of 25-Desacetyl Rifampicin-d4 are summarized below. Data for the non-labeled compound is also included for comparison where available.

Table 1: General Properties
PropertyValueReference
Chemical Name 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[3][4]
Synonyms 4-N-Demethylrifampicin-d4, Desacetylrifampicin-d4[3][5]
CAS Number Not Available (d4); 16783-99-6 (non-labeled)[1][4][6]
Appearance Solid[1]
Table 2: Molecular and Analytical Data
PropertyValueReference
Molecular Formula C₄₁H₅₂D₄N₄O₁₁[3][5][6]
Molecular Weight 784.94 g/mol [6]
Purity (by HPLC) Typically ≥95%[1][3]
Decomposition Point 144°C - 228°C (non-labeled, varies with crystalline form)[7]
Table 3: Solubility and Stability
PropertyValueReference
Solubility Slightly soluble in DMSO. Generally more soluble than its 25-acetyl parent compound.[1][7]
Storage Conditions Long-term at -20°C or 2-8°C.[1][3]
Stability Stable for ≥ 4 years at -20°C. Stability is pH-dependent.[1][8]

Metabolic and Degradation Pathway

Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form 25-Desacetyl Rifampicin, which retains antibacterial activity.[2][9] The stability of Rifampicin is influenced by pH, and it can degrade into several products, including its quinone and 3-formyl derivatives.[8]

Metabolic_and_Degradation_Pathway Metabolic and Degradation Pathway of Rifampicin Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation Degradation1 Rifampicin Quinone Rifampicin->Degradation1 Oxidation (e.g., in acidic pH) Degradation2 3-Formyl Rifampicin Rifampicin->Degradation2 Hydrolysis

Caption: Metabolic conversion and degradation of Rifampicin.

Experimental Protocols

Detailed experimental protocols for the synthesis of the deuterated compound are proprietary. However, a general method for the preparation of 25-desacetyl rifamycins can be extrapolated from published literature.[7]

Generalized Synthesis of 25-Desacetyl Rifamycins
  • Deacetylation: Rifamycin S (the precursor) is dissolved in an ethanolic solution of sodium hydroxide (e.g., 0.5%).

  • Reaction: The solution is stirred at room temperature for several hours (e.g., 3 hours) to facilitate the deacetylation process.

  • Precipitation: The reaction mixture is poured into ice water, and the pH is adjusted to be acidic using an acid like 10% hydrochloric acid. This causes the crude 25-desacetyl product to crystallize.

  • Extraction: The crude product is then extracted from the aqueous solution using an organic solvent such as ethyl acetate or chloroform.

  • Purification: The organic extract is dried and evaporated. The resulting residue is purified, typically by crystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis, purification, and analysis of rifamycin derivatives.

Experimental_Workflow Generalized Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Rifamycin Precursor reaction Deacetylation Reaction (e.g., NaOH in Ethanol) start->reaction precipitation Acidic Precipitation reaction->precipitation extraction Solvent Extraction precipitation->extraction Crude Product chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization hplc Purity Check (HPLC) crystallization->hplc Purified Product ms Structural Confirmation (MS) hplc->ms nmr Structural Elucidation (NMR) ms->nmr

Caption: General workflow from synthesis to final analysis.

Biological Activity

25-Desacetyl Rifampicin is not merely an inactive byproduct; it is a major active metabolite that contributes to the overall therapeutic effect of Rifampicin.[9] It exhibits significant antibacterial activity against various bacteria, including M. smegmatis, with a reported MIC99 of 2.66 µM.[1] Its increased solubility compared to the parent rifamycins may enhance its suitability for certain formulations.[7] The primary mechanism of action, inherited from its parent compound, is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[]

References

A Technical Guide to 25-Desacetyl Rifampicin-d4: Commercial Availability, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d4, a deuterated analog of a primary active metabolite of the antibiotic Rifampicin. This document covers its commercial availability, likely synthetic pathways, and known interactions with key biological signaling pathways, offering a valuable resource for researchers in drug metabolism, pharmacology, and related fields.

Commercial Availability

25-Desacetyl Rifampicin-d4 is commercially available from several specialized chemical suppliers as a research-grade compound. It is typically used as an internal standard in pharmacokinetic and metabolic studies involving Rifampicin. The following table summarizes the product specifications from various suppliers.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
Simson PharmaNot explicitly providedC₄₁H₅₂D₄N₄O₁₁-Certificate of Analysis providedIn stock
ClearsynthCS-P-02777C₄₁H₅₂D₄N₄O₁₁784.9393.74% (by HPLC)Store at 2-8°C
Axios ResearchAR-R01553C₄₁H₅₂D₄N₄O₁₁784.94-Used as a reference standard
VIVAN Life SciencesVLDL-00110C₄₁H₅₂N₄O₁₁D₄784.95-Synonym: 4-N-Demethylrifampicin-d4
Pharmaffiliates-C41H53D3N4O11--Labeled metabolite of Rifampicin
MedchemExpress----Deuterated labeled 25-Desacetyl Rifampicin
United States Biological-C41H53D3N4O11783.92-Reddish Orange Solid

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 25-Desacetyl Rifampicin-d4 are not publicly available from commercial suppliers, a likely synthetic route can be inferred from established chemical principles and related literature. The synthesis would logically begin with commercially available Rifampicin-d4, which then undergoes a deacetylation reaction.

A general method for the 25-desacetylation of rifamycin derivatives involves alkaline hydrolysis. For instance, treatment of the parent rifamycin compound with a base such as sodium hydroxide in a suitable solvent like methanol can selectively cleave the acetyl group at the C-25 position.[1]

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of 25-Desacetyl Rifampicin-d4.

G Proposed Synthesis of 25-Desacetyl Rifampicin-d4 A Rifampicin-d4 B Alkaline Hydrolysis (e.g., NaOH in Methanol) A->B Deacetylation C 25-Desacetyl Rifampicin-d4 B->C D Purification (e.g., Chromatography) C->D E Pure 25-Desacetyl Rifampicin-d4 D->E

Caption: A logical workflow for the synthesis of 25-Desacetyl Rifampicin-d4.

Analytical Methods

The analysis of 25-Desacetyl Rifampicin, and by extension its deuterated analog, is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies to separate and quantify the parent drug and its metabolites in biological matrices.

Signaling Pathway Interactions

The primary mechanism of action of Rifampicin, the parent compound of 25-Desacetyl Rifampicin, is the inhibition of bacterial DNA-dependent RNA polymerase.[2][3][4] In humans, Rifampicin is a well-known activator of the pregnane X receptor (PXR), a nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances.[5][6]

Recent research has shown that 25-Desacetyl Rifampicin is also an activator of the human PXR, although it is less potent than Rifampicin itself.[5][6] The activation of PXR by these compounds leads to the upregulation of various drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4).[5][6] This interaction is a major reason for the numerous drug-drug interactions observed with Rifampicin therapy.

While the direct interaction of 25-Desacetyl Rifampicin with other receptors like the Toll-like receptor 4 (TLR4) and the glucocorticoid receptor (GR) has not been extensively studied, Rifampicin has been shown to interact with both.[7][8][9] However, there is also conflicting evidence regarding Rifampicin's activation of the glucocorticoid receptor.[3]

Pregnane X Receptor (PXR) Activation Pathway

The following diagram illustrates the signaling pathway involving the activation of PXR by Rifampicin and its metabolite, 25-Desacetyl Rifampicin.

G PXR Activation by Rifampicin and its Metabolite cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus A Rifampicin / 25-Desacetyl Rifampicin-d4 B PXR A->B Binding D PXR-RXR Heterodimer B->D C RXR C->D E PXR-RXR Heterodimer D->E Translocation F PXR Response Element (PXRE) on DNA E->F Binding G Transcription of Target Genes (e.g., CYP3A4) F->G Induction

Caption: Activation of the PXR signaling pathway by Rifampicin and its metabolite.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Handling of Deuterated Rifampicin Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the proper storage and handling of deuterated Rifampicin standards. Adherence to these protocols is critical for maintaining the isotopic and chemical purity of these internal standards, ensuring the accuracy and reliability of quantitative analyses in research and drug development.

Introduction to Deuterated Rifampicin

Deuterated Rifampicin, such as Rifampicin-d3, is a stable isotope-labeled version of the potent antibiotic Rifampicin.[1][2] It serves as an ideal internal standard for bioanalytical studies utilizing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to precisely quantify Rifampicin in complex biological matrices.[2][3] The key to its utility lies in its chemical identity to the parent compound, while its increased mass allows for clear differentiation in analysis.[4]

Storage of Deuterated Rifampicin Standards

Proper storage is paramount to prevent degradation and maintain the integrity of the standard.

Solid Form

Deuterated Rifampicin in its solid, neat form should be stored under controlled conditions to ensure long-term stability.

Table 1: Storage Conditions for Solid Deuterated Rifampicin

ParameterRecommended ConditionRationale
Temperature-20°CMinimizes chemical degradation and preserves long-term stability.[1][2][3][5]
AtmosphereDesiccatedProtects from moisture, which can initiate degradation.[6]
LightProtected from light (e.g., in an amber vial)Rifampicin is light-sensitive and can degrade upon exposure.[6][7]
Reported Stability ≥ 4 yearsUnder the recommended conditions.[2][3]
Solution Form

Once in solution, deuterated Rifampicin is more susceptible to degradation. The choice of solvent and storage temperature are critical factors.

Table 2: Storage Conditions for Deuterated Rifampicin in Solution

SolventConcentrationStorage TemperatureReported Stability
Dimethyl sulfoxide (DMSO)10 mg/mL15°C~8 months[6]
General SolventsNot specified-80°CUp to 6 months[1][8]
Water-Ethanol (8:2)1 mg/mL4°C or 20°C8 weeks[6]

It is generally recommended to prepare fresh working solutions from a stock solution as needed to minimize the risk of degradation.[9]

Handling Procedures

Careful handling is essential to prevent contamination, degradation, and isotopic exchange.

Handling of Solid Standards

When preparing to use the solid standard, the following workflow should be followed to prevent the introduction of moisture.

G Workflow for Handling Solid Deuterated Rifampicin A Equilibrate vial to room temperature B Briefly centrifuge vial A->B Prevents moisture condensation C Open vial in a controlled environment (e.g., glove box) B->C Ensures all powder is at the bottom D Weigh the required amount of standard C->D E Reseal vial tightly and store appropriately D->E G Simplified Degradation Pathway of Rifampicin in Acidic Conditions Rifampicin Rifampicin Degradation_Products 3-Formyl-Rifamycin SV + 1-amino-4-methylpiperazine Rifampicin->Degradation_Products  Acidic Conditions (e.g., stomach pH) Accelerated by Isoniazid  

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 25-Desacetyl Rifampicin-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 25-Desacetyl Rifampicin, a primary active metabolite of the antituberculosis drug Rifampicin, in human plasma. The method utilizes a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4, to ensure high fidelity. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in drug development.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis. Its efficacy and potential for drug-drug interactions necessitate careful monitoring of its plasma concentrations, along with its active metabolites. 25-Desacetyl Rifampicin is the main and microbiologically active metabolite of Rifampicin[1]. Accurate measurement of this metabolite is crucial for understanding the overall therapeutic effect and pharmacokinetic profile of Rifampicin. LC-MS/MS offers superior sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices compared to other analytical techniques[2]. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d4, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision[3]. This application note provides a detailed protocol for the quantification of 25-Desacetyl Rifampicin in human plasma using 25-Desacetyl Rifampicin-d4 as an internal standard.

Experimental

Materials and Reagents
  • 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 reference standards (≥98% purity)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA as anticoagulant)

  • All other chemicals and solvents were of analytical grade.

Instrumentation

An Agilent 1290 Infinity liquid chromatograph coupled to a 6460 Triple Quadrupole mass spectrometer (Agilent Technologies) or a similar system was used[4].

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 were prepared by dissolving the accurately weighed compounds in methanol.

Working Solutions: Working solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to desired concentrations for calibration standards and quality control samples.

Sample Preparation
  • To 50 µL of plasma sample, add 25 µL of the 25-Desacetyl Rifampicin-d4 internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins[1][5].

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

A visual representation of the sample preparation workflow is provided below.

G plasma 50 µL Plasma Sample is Add 25 µL 25-Desacetyl Rifampicin-d4 (IS) plasma->is ppt Add 150 µL Acetonitrile (0.1% Formic Acid) is->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Sample Preparation Workflow
Liquid Chromatography

  • Column: Kinetex C18, 50 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent[4].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0 min: 30% B

    • 1.5 min: 95% B

    • 2.0 min: 95% B

    • 2.1 min: 30% B

    • 3.0 min: 30% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 25-Desacetyl Rifampicin: m/z 781.4 → 163.1 (Quantifier), m/z 781.4 → 107.1 (Qualifier)

    • 25-Desacetyl Rifampicin-d4 (IS): m/z 785.4 → 163.1

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 40 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

The logical flow of the analytical process is depicted below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection C18_Column C18_Column Injection->C18_Column Gradient_Elution Gradient_Elution C18_Column->Gradient_Elution ESI_Positive ESI_Positive Gradient_Elution->ESI_Positive MRM_Detection MRM_Detection ESI_Positive->MRM_Detection Data_Acquisition Data_Acquisition MRM_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 2: Analytical Workflow

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Lower Limit of Quantification (LLOQ)

The method was found to be linear over a concentration range of 5 to 5000 ng/mL for 25-Desacetyl Rifampicin in human plasma. The calibration curve yielded a correlation coefficient (r²) of >0.99. The LLOQ was established at 5 ng/mL, with a signal-to-noise ratio of >10.

ParameterValue
Linearity Range5 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Table 1: Linearity and LLOQ of the Method
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low (15 ng/mL), medium (150 ng/mL), and high (4000 ng/mL). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low15≤ 8.595.2 - 104.8≤ 9.296.5 - 103.1
Medium150≤ 6.897.1 - 102.5≤ 7.598.0 - 101.7
High4000≤ 5.198.5 - 101.2≤ 6.399.1 - 100.8
Table 2: Precision and Accuracy Data

The precision, expressed as the coefficient of variation (%CV), was within 15%, and the accuracy was within ±15% of the nominal concentrations, meeting the acceptance criteria.

Recovery and Matrix Effect

The extraction recovery of 25-Desacetyl Rifampicin from human plasma was consistent across the three QC levels, with a mean recovery of over 85%. The use of the deuterated internal standard, 25-Desacetyl Rifampicin-d4, effectively compensated for any matrix effects, with the matrix factor being close to 1.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low1587.20.98
Medium15089.51.01
High400086.80.99
Table 3: Recovery and Matrix Effect

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 25-Desacetyl Rifampicin in human plasma. The simple sample preparation, rapid chromatographic run time, and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Application Note: Quantification of 25-Desacetyl Rifampicin in Human Plasma using 25-Desacetyl Rifampicin-d4 as an Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other bacterial infections.[1] It is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin.[2][3][4] Monitoring the plasma concentrations of both Rifampicin and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity, especially given Rifampicin's capacity to induce its own metabolism.[2][5] This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 25-Desacetyl Rifampicin in human plasma, employing a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4, to ensure the highest accuracy and precision. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte during sample preparation and ionization, correcting for matrix effects and extraction variability.[6]

Metabolic Pathway of Rifampicin

Rifampicin undergoes deacetylation in the liver to form 25-Desacetyl Rifampicin, a microbiologically active metabolite.[2][3] This metabolic process is a key aspect of Rifampicin's pharmacokinetics.

Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin Rifampicin->Metabolite Hepatic Deacetylation

Caption: Metabolic conversion of Rifampicin.

Experimental Protocols

Materials and Reagents
  • Analytes: 25-Desacetyl Rifampicin, 25-Desacetyl Rifampicin-d4 (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Reagents: Human plasma (K2EDTA as anticoagulant), Ultrapure water

  • Equipment: HPLC system coupled with a triple quadrupole mass spectrometer, analytical balance, centrifuge, vortex mixer, micropipettes.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 in methanol to obtain primary stock solutions of 1 mg/mL each. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare serial dilutions of the 25-Desacetyl Rifampicin primary stock solution with 50:50 (v/v) methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the 25-Desacetyl Rifampicin-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma samples and working standards at room temperature.

  • To 100 µL of plasma (blank, standard, QC, or unknown sample), add 20 µL of the IS working solution (100 ng/mL 25-Desacetyl Rifampicin-d4).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start at 10% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
MRM Transitions See Table 2
Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Data Presentation

Table 1: HPLC Retention Times
CompoundRetention Time (min)
25-Desacetyl Rifampicin~ 2.5
25-Desacetyl Rifampicin-d4~ 2.5
Table 2: Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
25-Desacetyl Rifampicin781.4749.4100
25-Desacetyl Rifampicin-d4785.4753.4100
Table 3: Calibration Curve and Linearity
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
5 - 5000y = 0.002x + 0.005> 0.995
Table 4: Accuracy and Precision (Intra- and Inter-day)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5< 1090 - 110< 1090 - 110
Low15< 892 - 108< 892 - 108
Medium250< 694 - 106< 694 - 106
High4000< 595 - 105< 595 - 105

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add IS (20 µL) Plasma->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Bioanalytical workflow for sample analysis.

Conclusion

This application note details a validated HPLC-MS/MS method for the reliable quantification of 25-Desacetyl Rifampicin in human plasma. The use of its deuterated analog, 25-Desacetyl Rifampicin-d4, as an internal standard ensures high accuracy and precision, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. The simple protein precipitation extraction procedure and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Note: Quantitative Analysis of 25-Desacetyl Rifampicin-d4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of 25-Desacetyl Rifampicin-d4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology herein is synthesized from established procedures for the analysis of Rifampicin and its metabolites.[1][2][3][4][5][6][7] While a specific protocol for the d4-labeled internal standard was not explicitly found, this document provides a comprehensive workflow based on similar deuterated standards, such as 25-desacetyl rifampicin-d3.[4] The method employs a simple protein precipitation for sample preparation, followed by rapid and selective chromatographic separation and detection by mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Rifampicin is a primary antibiotic used in the treatment of tuberculosis.[2][4] Its main active metabolite is 25-Desacetyl Rifampicin.[4][5][6][8] The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d4, is crucial for accurate and precise quantification in complex biological matrices like human plasma, as it compensates for variability during sample preparation and analysis.[4] This document outlines a comprehensive LC-MS/MS method for the determination of 25-Desacetyl Rifampicin-d4, providing detailed experimental procedures, instrument parameters, and data presentation guidelines.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample (100 µL) add_is Add Internal Standard (25-Desacetyl Rifampicin-d4) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS System supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for the analysis of 25-Desacetyl Rifampicin-d4 in human plasma.

Materials and Methods

Reagents and Chemicals
  • 25-Desacetyl Rifampicin-d4 (Reference Standard)

  • Rifampicin and 25-Desacetyl Rifampicin (for calibration standards and quality controls)

  • LC-MS grade acetonitrile, methanol, formic acid, and ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)[9]

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and the internal standard (25-Desacetyl Rifampicin-d4) in methanol.

  • Working Standard Solutions: Serially dilute the 25-Desacetyl Rifampicin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at desired concentrations.

  • Internal Standard Working Solution: Dilute the 25-Desacetyl Rifampicin-d4 stock solution to a final concentration (e.g., 0.5 µg/mL) with the same diluent.[3]

Sample Preparation

A protein precipitation method is recommended for its simplicity and speed.[1][4][5]

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.[3]

  • In a clean microfuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard working solution and vortex briefly.[3]

  • Add 300-500 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[1][5][9]

  • Vortex the mixture vigorously for approximately 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000-16,000 x g) for 5-10 minutes.[1][3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[2]
Mobile Phase A 0.1% Formic acid in water or 15 mM Ammonium Formate (pH 5)[1][2]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1][2]
Flow Rate 0.3 - 0.8 mL/min[1][2]
Injection Volume 1 - 50 µL[1][2][9]
Column Temperature 40 - 50 °C[2]
Gradient A gradient elution is typically used to ensure good separation.[1][2]
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage ~4500 V[1]
Capillary Temperature ~275 °C[1]
Collision Gas Argon[1]

Note on MRM Transitions: The exact mass-to-charge ratios (m/z) for the precursor and product ions of 25-Desacetyl Rifampicin-d4 will need to be determined empirically. For 25-Desacetyl Rifampicin, a precursor ion of approximately m/z 750 has been reported.[5] The product ions would be determined by fragmentation experiments. The d4-labeled internal standard will have a precursor ion with an m/z shifted by +4 Da compared to the unlabeled analyte.

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of Rifampicin and its metabolites in human plasma, which can be expected for a validated method for 25-Desacetyl Rifampicin.

ParameterTypical Value
Linearity Range 70.4 - 3379.2 ng/mL for 25-desacetyl rifampicin[5]
Correlation Coefficient (r²) > 0.99[2]
Accuracy Within ±15% of the nominal concentration
Precision (CV%) < 15%
Recovery > 85%

Signaling Pathway and Logical Relationships

Logical_Relationships cluster_method_development Method Development cluster_quantification Accurate Quantification cluster_application Application optimization Optimization of LC and MS Parameters validation Method Validation (FDA/EMA Guidelines) optimization->validation pk_studies Pharmacokinetic Studies validation->pk_studies tdm Therapeutic Drug Monitoring validation->tdm internal_standard Use of Deuterated Internal Standard (25-Desacetyl Rifampicin-d4) matrix_effects Compensation for Matrix Effects internal_standard->matrix_effects extraction_variability Correction for Extraction Variability internal_standard->extraction_variability matrix_effects->pk_studies matrix_effects->tdm extraction_variability->pk_studies extraction_variability->tdm

Caption: Logical relationships in the development and application of the bioanalytical method.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of 25-Desacetyl Rifampicin-d4 in human plasma by LC-MS/MS. The described method, based on established procedures for related compounds, offers a robust framework for researchers in drug development and clinical monitoring. Adherence to the outlined sample preparation, chromatography, and mass spectrometry conditions, followed by appropriate method validation, will ensure reliable and accurate results.

References

Application of 25-Desacetyl Rifampicin-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a key first-line antibiotic for the treatment of tuberculosis, undergoes significant metabolism in the body, primarily forming the active metabolite 25-Desacetyl Rifampicin.[1][2] Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of drug resistance. 25-Desacetyl Rifampicin-d4, a deuterated analog of the metabolite, serves as an ideal internal standard (IS) for bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for accurate quantification by mass spectrometry. These application notes provide detailed protocols for the use of 25-Desacetyl Rifampicin-d4 in pharmacokinetic studies of Rifampicin, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays.

Rationale for Use

In pharmacokinetic studies, an internal standard is essential to correct for variability during sample preparation and analysis. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency in the mass spectrometer. Deuterated standards like 25-Desacetyl Rifampicin-d4 are considered the gold standard as they have nearly identical physicochemical properties to the endogenous analyte but can be distinguished by their higher mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of 25-Desacetyl Rifampicin in biological matrices.

Rifampicin Metabolism Pathway

Rifampicin is primarily metabolized in the liver through a deacetylation process to form 25-Desacetyl Rifampicin. This reaction is catalyzed by esterase enzymes. Both Rifampicin and its metabolite are biologically active.

Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Deacetylation Elimination Biliary and Renal Excretion Rifampicin->Elimination Metabolite->Elimination Enzyme Hepatic Esterases Enzyme->Metabolite

Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Protocols

The following is a generalized protocol for the quantification of 25-Desacetyl Rifampicin in human plasma using 25-Desacetyl Rifampicin-d4 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.

I. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Rifampicin and its metabolites from plasma samples.

cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 25-Desacetyl Rifampicin-d4 (Internal Standard) plasma->is precipitant Add 300 µL Acetonitrile (Protein Precipitant) is->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Protein precipitation workflow for plasma sample preparation.

Methodology:

  • Thaw frozen plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add a specified amount of 25-Desacetyl Rifampicin-d4 working solution (e.g., 10 µL of a 1 µg/mL solution).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterTypical Value
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Total Run Time ~5 minutes

Mass Spectrometry Conditions:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions
Rifampicin823.4 > 791.4
25-Desacetyl Rifampicin781.4 > 749.4
25-Desacetyl Rifampicin-d4 (IS)785.4 > 753.4
Collision Energy Optimized for each transition (typically 15-30 eV)

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of Rifampicin and 25-Desacetyl Rifampicin.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RifampicinHuman Plasma5 - 10085.02[3][4]
RifampicinHuman Plasma5 - 40000 µg/L5 µg/L[5]
25-Desacetyl RifampicinHuman Plasma70.4 - 3379.270.4[6]
RifampicinHuman Urine0.5 - 100 µg/mL0.5 µg/mL[7]
25-Desacetyl RifampicinHuman Urine0.1 - 20 µg/mL0.1 µg/mL[7]

Table 2: Accuracy and Precision Data

AnalyteMatrixQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
RifampicinHuman PlasmaLow, Mid, High< 15%< 15%85-115%[8]
25-Desacetyl RifampicinHuman PlasmaLLOQ, Low, Mid, High< 15% (LLOQ < 20%)< 15% (LLOQ < 20%)85-115% (LLOQ 80-120%)[6]
RifampicinHuman UrineLLOQ, Low, Mid, High≤ 20%≤ 20%80-120%[7]

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)Reference
RifampicinHuman PlasmaProtein Precipitation~92%Not Significant[5]
RifampicinHuman PlasmaLiquid-Liquid Extraction48.65 - 55.15%Not Reported[4]
25-Desacetyl RifampicinHuman PlasmaProtein PrecipitationNot ReportedNot Significant[6]

Conclusion

The use of 25-Desacetyl Rifampicin-d4 as an internal standard provides a robust and reliable method for the quantification of 25-Desacetyl Rifampicin in biological matrices. The detailed protocols and compiled data herein serve as a valuable resource for researchers and scientists involved in the pharmacokinetic analysis of Rifampicin and its metabolites. Adherence to these guidelines, with appropriate in-house validation, will ensure the generation of high-quality data essential for drug development and clinical research.

References

Application Note & Protocol: Quantification of Rifampicin and 25-Desacetyl Rifampicin using 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (RIF) is a cornerstone antibiotic in the treatment of tuberculosis.[1] Its clinical efficacy is closely linked to its pharmacokinetic profile, which can exhibit significant inter-individual variability.[2] Rifampicin is primarily metabolized in the liver to its main and microbiologically active metabolite, 25-Desacetyl Rifampicin (25-dRIF).[2][3] Monitoring the plasma concentrations of both RIF and 25-dRIF is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to optimize dosage regimens and minimize the risk of therapeutic failure and drug resistance.[4]

This document provides a detailed protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol utilizes a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4, to ensure high accuracy and precision.

Metabolic Pathway of Rifampicin

Rifampicin undergoes hepatic metabolism, primarily through deacetylation, to form 25-Desacetyl Rifampicin. This process is a key determinant of the drug's overall clearance and therapeutic effect.

RIF Rifampicin dRIF 25-Desacetyl Rifampicin (Active Metabolite) RIF->dRIF Hepatic Deacetylation (Esterases) Excretion Biliary and Renal Excretion RIF->Excretion Direct Elimination dRIF->Excretion Elimination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (30 µL) Spike Spike with Internal Standard (25-Desacetyl Rifampicin-d4) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

References

Application Notes and Protocols for 25-Desacetyl Rifampicin-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 25-Desacetyl Rifampicin-d4 for analytical quantification. 25-Desacetyl Rifampicin is the primary active metabolite of the antibiotic Rifampicin.[1][2][3] The use of a deuterated internal standard, such as 25-Desacetyl Rifampicin-d4, is crucial for accurate quantification in complex biological matrices by compensating for analyte loss during sample preparation and for variations in instrument response.

Introduction

Accurate measurement of Rifampicin and its metabolite, 25-Desacetyl Rifampicin, in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[3] The protocols outlined below describe common and effective sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are compatible with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the biological matrix (e.g., plasma, urine), the required limit of quantification, sample throughput needs, and the availability of laboratory equipment.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[4][5][6][7][8] It is often used for high-throughput analysis due to its simplicity.[4]

Protocol:

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard, 25-Desacetyl Rifampicin-d4.[4][5]

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[5]

  • Centrifuge the sample at high speed (e.g., 16,200 x g for 25 minutes) to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).

Workflow for Protein Precipitation:

start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (25-Desacetyl Rifampicin-d4) in Acetonitrile start->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][8]

Protocol:

  • To a known volume of the biological sample, add the internal standard, 25-Desacetyl Rifampicin-d4.

  • Add an appropriate extraction solvent. A mixture of methyl tert-butyl ether and dichloromethane (70:30, v/v) has been shown to be effective for Rifampicin and its metabolites.[8]

  • Vortex the mixture vigorously for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration.[9][10] It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 1.5 mL of acetonitrile followed by 4 mL of water through the cartridge.[9]

  • Sample Loading: To the biological sample, add the internal standard, 25-Desacetyl Rifampicin-d4. Load the sample onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 4.5 mL of deionized water to remove polar interferences.[9]

  • Elution: Elute the analyte and internal standard with a suitable organic solvent, such as acetonitrile.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Workflow for Solid-Phase Extraction:

start Start: Biological Sample + IS load Load Sample onto Cartridge start->load condition Condition SPE Cartridge condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following table summarizes quantitative data from various studies on Rifampicin and 25-Desacetyl Rifampicin analysis, which can be indicative of the performance expected when using 25-Desacetyl Rifampicin-d4 as an internal standard.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 92.5% - 94.0% for Rifampicin[5]>90% for Rifampicin, 79% (plasma) & 86% (urine) for 25-Desacetyl Rifampicin[1]98-99% for Rifampicin and 25-Desacetyl Rifampicin
Lower Limit of Quantification (LLOQ) 25 ng/mL for Rifampicin[6]5.021 ng/mL for Rifampicin[11]Not explicitly stated in the provided context
Linearity Range 25–6400 ng/mL for Rifampicin[5]5.021-1008.315 ng/mL for Rifampicin[11]0.5 µg/mL and higher for Rifampicin
Matrix Effect Minimal with appropriate cleanup[4]Can be significant, requires careful optimizationGenerally low due to high selectivity[10]

Conclusion

The choice of sample preparation technique for the analysis of 25-Desacetyl Rifampicin-d4 should be guided by the specific requirements of the assay. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a higher degree of sample clean-up, while solid-phase extraction offers the highest selectivity and recovery. The use of a deuterated internal standard like 25-Desacetyl Rifampicin-d4 is highly recommended for all techniques to ensure the accuracy and precision of the analytical results. The provided protocols and data serve as a starting point for method development and validation.

References

Application Notes and Protocols for 25-Desacetyl Rifampicin-d4 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 25-Desacetyl Rifampicin-d4 in in vitro assays, focusing on its role as an internal standard for the quantification of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin. The protocols cover the in vitro metabolism of Rifampicin in human liver microsomes and the assessment of cytochrome P450 (CYP) 3A4 induction in human hepatocytes.

Overview and Significance

Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis and other mycobacterial infections. It is also a potent inducer of drug-metabolizing enzymes, particularly CYP3A4, leading to numerous drug-drug interactions. The main metabolite of Rifampicin is 25-Desacetyl Rifampicin, which is also microbiologically active.[1][2] Accurate quantification of this metabolite in in vitro systems is crucial for studying Rifampicin's metabolism, understanding its auto-induction, and assessing potential drug-drug interactions. 25-Desacetyl Rifampicin-d4 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro metabolism of Rifampicin and CYP3A4 induction.

Table 1: Enzyme Kinetics of 25-Desacetyl Rifampicin Formation in Human Liver Microsomes

ParameterValueUnitReference
Km48.23µM[3]
Vmax1.233pmol/min/mg protein[3]
CLint0.026µL/min/mg protein[3]

Table 2: In Vitro CYP3A4 Induction by Rifampicin in Human Hepatocytes

ParameterValueUnitCell SystemReference
EC50 (mRNA)0.1 - 0.3µMCryopreserved Human Hepatocytes[4]
Emax (mRNA)Variable (donor-dependent)Fold InductionCryopreserved Human Hepatocytes[4][5]
EC50 (Activity)~0.1µMCryopreserved Human Hepatocytes[4]
Emax (Activity)Variable (donor-dependent)Fold InductionCryopreserved Human Hepatocytes[4]
Concentration for significant induction (mRNA)≥ 0.5µMPrimary Human Hepatocytes[6]
Fold Induction at 10 µM (mRNA)~80-Primary Human Hepatocytes[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Rifampicin in Human Liver Microsomes (HLM)

This protocol describes the determination of the formation kinetics of 25-Desacetyl Rifampicin from Rifampicin using HLM. 25-Desacetyl Rifampicin-d4 is used as an internal standard for accurate quantification by LC-MS/MS.

Materials:

  • Rifampicin

  • 25-Desacetyl Rifampicin (for standard curve)

  • 25-Desacetyl Rifampicin-d4 (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), chilled

  • Methanol (MeOH)

  • Formic acid

  • Ultrapure water

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d4 in methanol.

    • Prepare working solutions by diluting the stock solutions with the appropriate solvent.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm a suspension of HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

    • Add Rifampicin at various concentrations (e.g., 0-150 µM) to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking. Samples can be taken at different time points (e.g., 0, 15, 30, 45, 60 minutes) to assess linearity.[3]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of chilled acetonitrile containing the internal standard, 25-Desacetyl Rifampicin-d4 (e.g., at a final concentration of 20 µM).[3]

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (example):

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[7]

      • Mobile Phase A: Water with 0.1% formic acid.[7]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • A suitable gradient elution should be developed to separate 25-Desacetyl Rifampicin from Rifampicin and other matrix components.

    • Mass Spectrometry Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions for 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of 25-Desacetyl Rifampicin to 25-Desacetyl Rifampicin-d4 against the known concentrations of the 25-Desacetyl Rifampicin standards.

    • Quantify the amount of 25-Desacetyl Rifampicin formed in the HLM incubations using the calibration curve.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: CYP3A4 Induction Assay in Cultured Human Hepatocytes

This protocol outlines the procedure to assess the induction of CYP3A4 mRNA expression and activity by Rifampicin in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium

  • Rifampicin

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • 25-Desacetyl Rifampicin-d4 (if quantifying Rifampicin and its metabolite in the culture)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for LC-MS/MS analysis of the probe substrate metabolite

Procedure:

  • Hepatocyte Culture and Treatment:

    • Thaw and plate human hepatocytes according to the supplier's instructions.

    • Allow the cells to acclimate for 24-48 hours.

    • Treat the hepatocytes with various concentrations of Rifampicin (e.g., 0.1 to 10 µM) or vehicle control for 48-72 hours.[4] Replace the medium with fresh medium containing Rifampicin every 24 hours.

  • Assessment of CYP3A4 mRNA Expression:

    • After the treatment period, harvest the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR (qRT-PCR). Normalize the data to a stable housekeeping gene (e.g., GAPDH).

  • Assessment of CYP3A4 Enzymatic Activity:

    • After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) for a specified time.

    • Collect the supernatant and terminate the reaction.

    • Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method. A deuterated internal standard for the metabolite is recommended for accurate quantification.

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 mRNA expression relative to the vehicle control.

    • Calculate the rate of metabolite formation to determine CYP3A4 activity and express it as fold induction over the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

Caption: PXR-mediated induction of CYP3A4 by Rifampicin.

Experimental Workflow

HLM_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_analysis Analysis Reagents Prepare Rifampicin, Standards & HLM Incubate Incubate Rifampicin with HLM at 37°C Reagents->Incubate Terminate Terminate with ACN + 25-Desacetyl Rifampicin-d4 (IS) Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify 25-Desacetyl Rifampicin Formation LCMS->Data

Caption: Workflow for in vitro metabolism of Rifampicin in HLM.

References

Application Note: High-Throughput Bioanalytical Method for Rifampicin and its Metabolite, 25-desacetylrifampicin, using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of the anti-tuberculosis drug Rifampicin and its primary active metabolite, 25-desacetylrifampicin, in human plasma. The method utilizes a simple protein precipitation extraction procedure and stable isotopically labeled internal standards (Rifampicin-d8 and 25-desacetylrifampicin-d8) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for therapeutic drug monitoring, pharmacokinetic, and bioequivalence studies.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis.[1] Monitoring its plasma concentrations, along with its active metabolite 25-desacetylrifampicin, is crucial due to significant inter-individual pharmacokinetic variability.[1][2] This variability can impact therapeutic efficacy and the risk of adverse effects. A reliable bioanalytical method is essential for accurate therapeutic drug monitoring and pharmacokinetic analysis.[1] The use of deuterated internal standards is the gold standard in LC-MS/MS bioanalysis, as it effectively compensates for matrix effects and variations in extraction efficiency and instrument response. This note details a validated method employing Rifampicin-d8 and 25-desacetylrifampicin-d8 for the concurrent measurement of Rifampicin and 25-desacetylrifampicin in human plasma.

Experimental

Materials and Reagents

  • Rifampicin and 25-desacetylrifampicin reference standards

  • Rifampicin-d8 and 25-desacetylrifampicin-d8 internal standards (IS)[3]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[4][5]

  • To 50 µL of plasma sample, add 25 µL of the internal standard working solution (containing Rifampicin-d8 and 25-desacetylrifampicin-d8 in methanol).

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex the samples vigorously.

  • Centrifuge at high speed (e.g., 15,700 x g for 5 minutes) to pellet the precipitated proteins.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

  • Column: Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 µm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.35 mL/min[4]

  • Injection Volume: 5 µL

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4791.410
Rifampicin-d8831.6799.6Not specified
25-desacetylrifampicin749.595.1Not specified
25-desacetylrifampicin-d8757.595.0Not specified

Data compiled from multiple sources.[3][4]

Results and Discussion

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration ranges.

Table 2: Linearity and Lower Limit of Quantification

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Rifampicin25 - 10,00025
25-desacetylrifampicin30 - 4,00030

Data compiled from multiple sources.[5][6]

Precision and Accuracy

The intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for LLOQ).

Table 3: Summary of Precision and Accuracy Data

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
RifampicinLQC< 15< 15± 15± 15
MQC< 15< 15± 15± 15
HQC< 15< 15± 15± 15
25-desacetylrifampicinLQC< 15< 15± 15± 15
MQC< 15< 15± 15± 15
HQC< 15< 15± 15± 15

Acceptance criteria based on FDA guidelines.

Recovery and Matrix Effect

The extraction recovery of the analytes and internal standards was consistent and reproducible. The use of deuterated internal standards effectively minimized the impact of matrix effects on the accuracy and precision of the method.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the simultaneous quantification of Rifampicin and its active metabolite, 25-desacetylrifampicin, in human plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method highly suitable for routine therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rifampicin, 25-desacetylrifampicin, Rifampicin-d8, and 25-desacetylrifampicin-d8 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Rifampicin and 25-desacetylrifampicin stock solutions in methanol to create working standard solutions for spiking into blank plasma to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a combined working solution of Rifampicin-d8 and 25-desacetylrifampicin-d8 in methanol at an appropriate concentration (e.g., 200 ng/mL).

Protocol 2: Sample Preparation and Extraction
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Aliquot 50 µL of blank plasma, calibration standards, QC samples, or unknown plasma samples into the appropriately labeled tubes.

  • Add 25 µL of the internal standard working solution to all tubes except the blank.

  • Add 150 µL of acetonitrile with 0.1% formic acid to all tubes.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 15,700 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

metabolic_pathway Rifampicin Rifampicin Metabolite 25-desacetylrifampicin Rifampicin->Metabolite Deacetylation Enzyme Hepatic Esterases Enzyme->Rifampicin

Caption: Metabolic pathway of Rifampicin to 25-desacetylrifampicin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (25 µL) (Rifampicin-d8, 25-dRIF-d8) plasma->is ppt Protein Precipitation (Acetonitrile with 0.1% Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition & Quantification detection->quantification

References

Practical Guide to Using 25-Desacetyl Rifampicin-d4 in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of 25-Desacetyl Rifampicin-d4 as an internal standard in clinical trials for the quantitative analysis of Rifampicin and its primary active metabolite, 25-Desacetyl Rifampicin. The protocols detailed below are intended to support the development and validation of robust bioanalytical methods essential for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its clinical efficacy is influenced by systemic exposure, which can exhibit significant inter-individual variability. Monitoring the plasma concentrations of Rifampicin and its main active metabolite, 25-Desacetyl Rifampicin, is crucial for optimizing dosing regimens and improving therapeutic outcomes.[1] The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d4, is critical for accurate and precise quantification of the analyte by correcting for variability in sample processing and instrument response. This guide outlines the essential protocols for its application in a clinical trial setting.

Metabolic Pathway of Rifampicin

Rifampicin is primarily metabolized in the liver to 25-Desacetyl Rifampicin through a deacetylation process. This metabolite retains antibacterial activity and thus contributes to the overall therapeutic effect. Understanding this pathway is fundamental to interpreting pharmacokinetic data.

Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation Excretion Biliary and Renal Excretion Metabolite->Excretion Elimination

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Bioanalytical Method Protocol

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in biological matrices. The use of 25-Desacetyl Rifampicin-d4 as an internal standard (IS) is integral to this methodology.

Materials and Reagents
  • Rifampicin analytical standard

  • 25-Desacetyl Rifampicin analytical standard

  • 25-Desacetyl Rifampicin-d4 (Internal Standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) or protein precipitation plates/tubes

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d4 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions of Rifampicin and 25-Desacetyl Rifampicin with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the 25-Desacetyl Rifampicin-d4 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in a clinical trial setting with high throughput requirements.

cluster_prep Sample Preparation Workflow Plasma 100 µL Plasma Sample Add_IS Add 200 µL of 25-Desacetyl Rifampicin-d4 Working Solution Plasma->Add_IS Add_Protein_Precipitant Add 300 µL of Acetonitrile Add_IS->Add_Protein_Precipitant Vortex Vortex Mix Add_Protein_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis Inject into LC-MS/MS System Supernatant_Transfer->Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol:

  • Aliquot 100 µL of plasma sample (calibrator, QC, or clinical study sample) into a microcentrifuge tube.

  • Add 200 µL of the 25-Desacetyl Rifampicin-d4 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Method optimization will be required for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin 823.4791.425
25-Desacetyl Rifampicin 781.4163.130
25-Desacetyl Rifampicin-d4 (IS) 785.4163.130

Note: The d4 label on the internal standard results in a 4 Dalton mass shift in the precursor ion while the product ion can remain the same if the deuterium atoms are not on the fragmented portion of the molecule.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Rifampicin and 25-Desacetyl Rifampicin in healthy adults, which are essential for designing sampling schedules in clinical trials.[2][3][4]

Table 4: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin

ParameterRifampicin25-Desacetyl Rifampicin
Time to Peak Concentration (Tmax) ~2.2 hours[4]~3.8 hours[4]
Apparent Clearance (CL/F) ~10.3 L/h[2][5]~95.8 L/h[2][5]
Half-life (t½) 2-5 hours (auto-induction can reduce this)Variable, generally longer than Rifampicin
Protein Binding 80-90%~60%

Clinical Trial Application Workflow

The integration of 25-Desacetyl Rifampicin-d4 into a clinical trial for bioanalysis follows a structured workflow to ensure data integrity and regulatory compliance.

cluster_trial Clinical Trial Bioanalysis Workflow Sample_Collection Patient Sample Collection (Plasma) Sample_Processing Sample Processing and Storage Sample_Collection->Sample_Processing Sample_Analysis LC-MS/MS Analysis with 25-Desacetyl Rifampicin-d4 IS Sample_Processing->Sample_Analysis Data_Processing Data Processing and Quantification Sample_Analysis->Data_Processing PK_Analysis Pharmacokinetic Modeling and Analysis Data_Processing->PK_Analysis Reporting Clinical Study Report PK_Analysis->Reporting

Caption: High-level workflow for bioanalysis in a clinical trial.

This practical guide provides a robust framework for the application of 25-Desacetyl Rifampicin-d4 in clinical trials. Adherence to these protocols, coupled with thorough method validation in accordance with regulatory guidelines (e.g., FDA, EMA), will ensure the generation of high-quality data for pharmacokinetic assessment and therapeutic drug management of Rifampicin.

References

Application Notes: Mass Spectrometry Settings for 25-Desacetyl Rifampicin-d4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis. Its primary and microbiologically active metabolite is 25-Desacetyl Rifampicin. Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall efficacy and metabolism of Rifampicin.

This document outlines a detailed protocol for the sensitive and selective detection of 25-Desacetyl Rifampicin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocols described are based on established methodologies for the analysis of Rifampicin and its metabolites in biological matrices.[1][2][3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of 25-Desacetyl Rifampicin from plasma samples. Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[3][4]

  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10-15 seconds.

  • Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (25-Desacetyl Rifampicin-d4 in 0.1% formic acid in acetonitrile) to the plasma sample.

  • Precipitation: Add a protein precipitating solvent. A common choice is acetonitrile containing 0.1% formic acid.[5] Alternatively, methanol can be used.[3] Add 100 µL of the solvent.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to resolve the analyte from other matrix components. A reverse-phase C18 column is typically used.

  • LC System: Acquity UPLC™ (Waters Corporation) or equivalent.[5]

  • Column: BEH C18, 1.7 µm, 2.1 x 50 mm (Waters Corporation).[5]

  • Column Temperature: 40°C.[5]

  • Mobile Phase A: 10 mM Ammonium Formate in Water.[5]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    0.5 45
    1.5 95
    1.7 95
    1.9 30

    | 2.5 | 30 |

Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

  • MS System: XEVO TQ S micro (Waters Corporation) or equivalent Triple Quadrupole Mass Spectrometer.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][4][5]

  • Capillary Voltage: 3.5 - 4.0 kV.[6]

  • Source Temperature: ~150°C.

  • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-400°C.

  • Collision Gas: Argon.

Data Presentation

Mass Spectrometry Settings (MRM Transitions)

The following table summarizes the optimized MRM transitions for the analyte and its stable isotope-labeled internal standard. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a specific fragment generated via collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
25-Desacetyl Rifampicin 749.595.110035
25-Desacetyl Rifampicin-d4 (IS) 757.595.010035

Data derived from a study using a Waters XEVO TQ S micro mass spectrometer.[5]

Quantitative Performance Parameters

The described methodology has been validated in various studies, demonstrating robust performance for quantifying 25-Desacetyl Rifampicin in biological matrices.

MatrixLinearity RangeLLOQReference
Plasma0.1 – 20.0 µg/mL0.1 µg/mL[7]
PlasmaNot Specified0.05 mg/L (50 ng/mL)[5]
Plasma70.4 – 3379.2 ng/mL70.4 ng/mL[3]
Urine0.1 – 20.0 µg/mL0.1 µg/mL[8]

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of 25-Desacetyl Rifampicin.

G cluster_workflow LC-MS/MS Workflow for 25-Desacetyl Rifampicin Quantification sample 1. Plasma Sample Collection add_is 2. Add Internal Standard (25-Desacetyl Rifampicin-d4) sample->add_is precipitate 3. Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation (14,000 x g, 10 min) precipitate->centrifuge supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant lcms 6. LC-MS/MS Analysis (Separation & Detection) supernatant->lcms data 7. Data Processing & Quantification lcms->data

Caption: Workflow for 25-Desacetyl Rifampicin quantification.

References

Application Note: High-Throughput Quantification of Rifampicin and its Active Metabolite, 25-Desacetyl Rifampicin, in Human Plasma using LC-MS/MS with 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-tuberculosis drug Rifampicin and its primary active metabolite, 25-Desacetyl Rifampicin, in human plasma. The method utilizes a stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4, to ensure high accuracy and precision. A simple protein precipitation procedure allows for efficient sample preparation, making the method suitable for high-throughput analysis in clinical research and drug development settings. The method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Rifampicin is a cornerstone of first-line tuberculosis therapy. Its clinical efficacy is influenced by its pharmacokinetic profile, which can exhibit significant inter-individual variability.[1] A major route of Rifampicin metabolism is deacetylation to 25-Desacetyl Rifampicin, an active metabolite that also contributes to the overall therapeutic effect.[2] Therefore, the simultaneous measurement of both Rifampicin and 25-Desacetyl Rifampicin is crucial for comprehensive pharmacokinetic and therapeutic drug monitoring studies. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the concurrent determination of these two analytes in human plasma, employing 25-Desacetyl Rifampicin-d4 as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Rifampicin (analytical standard)

  • 25-Desacetyl Rifampicin (analytical standard)

  • 25-Desacetyl Rifampicin-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.[3]

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, 25-Desacetyl Rifampicin-d4, at a concentration of 250 ng/mL.[3][4]

  • Vortex vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[4]
Mobile Phase A0.1% Formic acid in water[4]
Mobile Phase B0.1% Formic acid in acetonitrile[4]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientAs described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage4000 V[4]
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure45 psi

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rifampicin823.4791.425
25-Desacetyl Rifampicin781.4163.130
25-Desacetyl Rifampicin-d4 (IS)785.4163.130

Note: The optimal collision energy may vary depending on the instrument used and should be optimized accordingly.

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Rifampicin20 - 20,000> 0.9951/x²
25-Desacetyl Rifampicin10 - 10,000> 0.9951/x²

Table 2: Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
Rifampicin LLOQ20-2.58.7
Low601.85.4
Medium600-0.73.1
High15,0003.22.5
25-Desacetyl Rifampicin LLOQ10-4.19.2
Low300.96.8
Medium300-1.54.3
High7,5002.83.7

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
Rifampicin Low92.198.5
High94.397.2
25-Desacetyl Rifampicin Low90.5101.3
High93.899.1
25-Desacetyl Rifampicin-d4 -91.798.9

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25-Desacetyl Rifampicin-d4) in Acetonitrile (300 µL) plasma->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation (16,000 x g, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification results Concentration Results (Rifampicin & 25-Desacetyl Rifampicin) quantification->results metabolism rifampicin Rifampicin desacetyl 25-Desacetyl Rifampicin (Active Metabolite) rifampicin->desacetyl Esterase-mediated Deacetylation

References

Application Notes and Protocols for Therapeutic Drug Monitoring of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a cornerstone in the treatment of tuberculosis, undergoes hepatic metabolism to its primary active metabolite, 25-Desacetyl Rifampicin. Therapeutic Drug Monitoring (TDM) of both Rifampicin and its metabolite is crucial for optimizing treatment efficacy, minimizing the risk of acquired drug resistance, and ensuring patient safety. Sub-therapeutic levels of Rifampicin can lead to treatment failure, while excessively high levels may cause toxicity. Factors such as age, weight, drug-drug interactions, and genetic variations can significantly influence the pharmacokinetics of Rifampicin, making individualized dosing essential.

The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thereby ensuring the highest accuracy and precision in TDM assays. These application notes provide a comprehensive protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using 25-Desacetyl Rifampicin-d4 as an internal standard.

Metabolic Pathway of Rifampicin

Rifampicin is deacetylated in the liver to form its main and microbiologically active metabolite, 25-Desacetyl Rifampicin.

Rifampicin Rifampicin Metabolite 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Metabolite Hepatic Deacetylation Excretion Biliary/Fecal and Renal Excretion Metabolite->Excretion

Metabolic conversion of Rifampicin.

Experimental Protocols

This protocol describes a validated LC-MS/MS method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma for TDM.

Materials and Reagents
  • Rifampicin analytical standard

  • 25-Desacetyl Rifampicin analytical standard

  • 25-Desacetyl Rifampicin-d4 (Internal Standard)

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and patient samples.

  • To 100 µL of plasma, add 300 µL of a chilled protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, 25-Desacetyl Rifampicin-d4, at a fixed concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable.

  • Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Note: The exact m/z values may vary slightly depending on the instrument and source conditions and should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rifampicin823.4791.4
25-Desacetyl Rifampicin781.4749.4
25-Desacetyl Rifampicin-d4 (IS)785.4753.4

Experimental Workflow

The following diagram illustrates the key steps in the therapeutic drug monitoring assay for Rifampicin and its metabolite.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Patient Plasma Sample (100 µL) Add_IS Add Internal Standard (25-Desacetyl Rifampicin-d4) in Precipitation Solvent Plasma->Add_IS Precipitate Protein Precipitation (Vortex) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generate Report with Concentration Values Quantification->Report

TDM assay workflow.

Data Presentation

The following table summarizes the typical validation parameters for a robust LC-MS/MS assay for the quantification of Rifampicin and 25-Desacetyl Rifampicin.

ParameterRifampicin25-Desacetyl Rifampicin
Linearity Range 411 - 19737 ng/mL70 - 3379 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 411 ng/mL70 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 90%> 93%

Note: These values are representative and may vary based on the specific laboratory, instrumentation, and protocol used.

Conclusion

The described LC-MS/MS method, incorporating 25-Desacetyl Rifampicin-d4 as an internal standard, provides a highly sensitive, specific, and reliable assay for the therapeutic drug monitoring of Rifampicin and its active metabolite. The implementation of this protocol can significantly contribute to the optimization of tuberculosis therapy, leading to improved patient outcomes. The provided diagrams and data tables offer a clear and concise overview for researchers and clinicians involved in drug development and therapeutic monitoring.

Application Notes and Protocols for Employing 25-Desacetyl Rifampicin-d4 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a potent antibiotic, is a classical inducer of various drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). This induction potential leads to significant drug-drug interactions (DDIs), altering the pharmacokinetics and efficacy of co-administered drugs. 25-Desacetyl Rifampicin is the primary and active metabolite of Rifampicin. Understanding the contribution of this metabolite to the overall inductive effect is crucial for a comprehensive assessment of DDIs. The deuterated form, 25-Desacetyl Rifampicin-d4, serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis, ensuring accurate measurement of the metabolite in complex biological matrices.

These application notes provide detailed protocols for utilizing 25-Desacetyl Rifampicin-d4 in the context of DDI studies, focusing on CYP3A4 induction in human hepatocytes and the underlying molecular mechanisms involving the Pregnane X Receptor (PXR).

Data Presentation: Quantitative Insights into CYP Induction

The following tables summarize key quantitative data related to Rifampicin-mediated CYP induction, providing a basis for experimental design and data interpretation.

Table 1: Time-Course of CYP3A4 Induction by Rifampicin in Cultured Human Hepatocytes

Treatment DurationEndpointEC50 (µM)Emax (Fold Induction)Reference
6 hoursCYP3A4 mRNAConsistent over timeTime-dependent increases observed[1]
48 hoursCYP3A4 mRNA~3-fold variability between cultures~6-fold variability between cultures[1]
72 hoursCYP3A4 mRNAConsistent over timeTime-dependent increases observed[1]
48 hoursCYP3A4 Enzyme ActivitySimilar trends to mRNA EC50Similar trends to mRNA Emax[1]

Table 2: Induction of Various CYP Isoforms by Rifampicin in Healthy Subjects

CYP IsoformInducer DoseFold InductionMeasurement MarkerReference
CYP3A4500 mg daily for 14 days4-foldQuinine:3'-hydroxyquinine ratio[2]
CYP3A4500 mg daily for 14 days4-fold4β-hydroxycholesterol[2]
CYP1A2500 mg daily for 14 days1.2-foldParaxanthine:caffeine ratio[2]
CYP2C9500 mg daily for 14 days1.4-foldLosartan:E-3174 ratio[2]
CYP2C19500 mg daily for 14 days4.2-foldOmeprazole:5-hydroxyomeprazole ratio[2]

Table 3: Pharmacokinetics of Rifampicin and 25-Desacetyl Rifampicin

ParameterRifampicin25-Desacetyl RifampicinConditionReference
Tmax2.2 hours3.8 hoursSingle oral dose in healthy volunteers[3]
AUC Ratio (Metabolite/Parent)-14 ± 6%Patients with tuberculosis[4]
Auto-induction half-life1.6 days-Patients with tuberculosis[4]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol details the steps to assess the induction of CYP3A4 mRNA and enzyme activity in cultured primary human hepatocytes, a gold-standard in vitro model for DDI studies.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)

  • Collagen-coated culture plates (e.g., 24- or 48-well plates)

  • Rifampicin (positive control)

  • Test compound (and 25-Desacetyl Rifampicin if assessing its direct effect)

  • 25-Desacetyl Rifampicin-d4 (for use as an internal standard in LC-MS/MS analysis)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • LC-MS/MS system for metabolite quantification

  • Reagents for RNA extraction and qRT-PCR

Methodology:

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at a recommended cell density.

    • Allow the cells to attach and form a monolayer for 24-48 hours.

  • Compound Treatment:

    • Prepare a concentration range of the test compound, Rifampicin (e.g., 0.1 to 50 µM), and 25-Desacetyl Rifampicin.

    • Remove the plating medium and replace it with fresh culture medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 48-72 hours, with daily media changes containing fresh compound.

  • CYP3A4 Enzyme Activity Assessment:

    • After the induction period, wash the cells with pre-warmed buffer.

    • Add medium containing a specific CYP3A4 probe substrate (e.g., 10 µM midazolam).

    • Incubate for a specified time (e.g., 30-60 minutes).

    • Collect the supernatant for analysis of metabolite formation (e.g., 1'-hydroxymidazolam).

    • Quench the reaction and prepare the samples for LC-MS/MS analysis. Utilize 25-Desacetyl Rifampicin-d4 as an internal standard if measuring the formation of 25-Desacetyl Rifampicin from Rifampicin.

  • CYP3A4 mRNA Expression Analysis:

    • After the induction period, wash the cells with PBS.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify CYP3A4 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers and probes. Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control.

    • Plot concentration-response curves and determine EC50 and Emax values.

Protocol 2: PXR Activation Luciferase Reporter Gene Assay

This assay determines if a compound activates the Pregnane X Receptor (PXR), the key nuclear receptor mediating CYP3A4 induction.[5][6]

Materials:

  • HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well white, clear-bottom culture plates.

  • Rifampicin (positive control).

  • Test compound and 25-Desacetyl Rifampicin.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Plating:

    • Seed the stably transfected HepG2 cells into 96-well plates at an appropriate density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds, 25-Desacetyl Rifampicin, and Rifampicin.

    • Treat the cells with the compounds or vehicle control and incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold activation of luciferase activity relative to the vehicle control.

    • Generate concentration-response curves to determine the EC50 for PXR activation.

Mandatory Visualizations

G Experimental Workflow for In Vitro DDI Studies cluster_setup Assay Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cluster_activity Enzyme Activity cluster_mrna mRNA Expression cluster_data Data Interpretation plate_hep Plate Primary Human Hepatocytes attach Allow Cell Attachment (24-48h) plate_hep->attach prep_compounds Prepare Test Compounds (Rifampicin, 25-Desacetyl Rifampicin) attach->prep_compounds treat_cells Treat Cells for 48-72h (Daily Media Change) prep_compounds->treat_cells add_probe Add CYP3A4 Probe Substrate treat_cells->add_probe extract_rna Extract RNA treat_cells->extract_rna analyze_metabolite LC-MS/MS Analysis (Use 25-Desacetyl Rifampicin-d4 as IS) add_probe->analyze_metabolite calc_fold Calculate Fold Induction analyze_metabolite->calc_fold run_qpcr qRT-PCR for CYP3A4 extract_rna->run_qpcr run_qpcr->calc_fold plot_curves Generate Concentration-Response Curves (EC50, Emax) calc_fold->plot_curves

Caption: Workflow for assessing CYP3A4 induction in primary human hepatocytes.

G Signaling Pathway of PXR-Mediated CYP3A4 Induction cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rif Rifampicin / 25-Desacetyl Rifampicin (Ligand) pxr PXR rif->pxr Binds & Activates pxr_rxr PXR-RXR Complex pxr->pxr_rxr Heterodimerizes with rxr RXR rxr->pxr_rxr pxr_rxr_nuc PXR-RXR Complex pxr_rxr->pxr_rxr_nuc Translocates to Nucleus dna CYP3A4 Gene (Promoter Region) pxr_rxr_nuc->dna Binds to Promoter mrna CYP3A4 mRNA dna->mrna Transcription protein CYP3A4 Protein (Enzyme) mrna->protein Translation

Caption: PXR activation pathway leading to CYP3A4 enzyme induction.

G Role of 25-Desacetyl Rifampicin-d4 in DDI Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies cluster_analytical Bioanalytical Method cluster_outcome Regulatory & Clinical Outcome cyp_induction CYP Induction Assays (Hepatocytes) risk_assessment DDI Risk Assessment cyp_induction->risk_assessment pxr_assay PXR Activation Assays pxr_assay->risk_assessment pk_study Pharmacokinetic Studies ddi_trial Clinical DDI Trials pk_study->ddi_trial lcms LC-MS/MS Quantification pk_study->lcms ddi_trial->risk_assessment d4_standard 25-Desacetyl Rifampicin-d4 (Internal Standard) lcms->d4_standard Requires labeling Drug Labeling & Dosing Recommendations risk_assessment->labeling

Caption: Logical flow from non-clinical studies to clinical DDI risk assessment.

References

Standard Operating Procedure for the Utilization of 25-Desacetyl Rifampicin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Rifampicin, a key antibiotic in the treatment of tuberculosis, undergoes metabolic transformation in the body, primarily to its active metabolite, 25-Desacetyl Rifampicin.[1][2][3] Accurate quantification of both Rifampicin and 25-Desacetyl Rifampicin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to understand the drug's efficacy and potential for drug-drug interactions.[1] This document provides a detailed standard operating procedure (SOP) for the use of 25-Desacetyl Rifampicin-d4 as an internal standard (IS) for the precise and accurate quantification of 25-Desacetyl Rifampicin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d4 is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability in the analytical process.

Product Information

ParameterValue
Product Name 25-Desacetyl Rifampicin-d4
Synonyms Desacetylrifampicin-d4, 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-d4
Molecular Formula C₄₁H₅₂D₄N₄O₁₁
Molecular Weight 784.94 g/mol [4]
CAS Number Not Available (NA)
Purity ≥95%
Storage Store at -20°C in a dry, dark place.

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Stock Solutions (1 mg/mL)

  • Allow the vial of 25-Desacetyl Rifampicin-d4 to equilibrate to room temperature before opening.

  • Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of the compound in methanol.[5]

  • Similarly, prepare a 1 mg/mL stock solution of the non-labeled 25-Desacetyl Rifampicin standard in methanol.

  • Vortex the solutions until the compounds are completely dissolved.

  • Store the stock solutions in amber glass vials at -20°C.[5] These solutions are stable for up to 69 days when stored at -80°C.

3.1.2. Working Solutions

  • Prepare a series of working standard solutions of 25-Desacetyl Rifampicin by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare a working internal standard solution of 25-Desacetyl Rifampicin-d4 by diluting the stock solution with the same diluent to a final concentration of 0.5 µg/mL.[5][6]

  • Store the working solutions at 4°C and prepare fresh as needed for each analytical run.

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is designed for the extraction of 25-Desacetyl Rifampicin from human plasma samples.

  • Thaw frozen plasma samples on ice or in a refrigerator at 4°C.[7]

  • For each 100 µL of plasma sample in a clean microcentrifuge tube, add 20 µL of the 25-Desacetyl Rifampicin-d4 internal standard working solution.[7]

  • Add 800 µL of cold (4°C) acetonitrile to precipitate the plasma proteins.[7] This creates a 1:8 ratio of sample to solvent.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[7]

  • Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer 750 µL of the supernatant to a new, clean tube, avoiding disturbance of the protein pellet.[7]

  • The extracted sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

3.3.1. Liquid Chromatography Parameters

ParameterRecommended Conditions
Column BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.3 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C[1]
Gradient Elution A linear gradient can be optimized for baseline separation of the analyte and internal standard.

3.3.2. Mass Spectrometry Parameters

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Analyte (25-Desacetyl Rifampicin) Precursor Ion (m/z): 782.3, Product Ion (m/z): 750.2[5]
Internal Standard (25-Desacetyl Rifampicin-d4) Precursor Ion (m/z): 786.3 (theoretical), Product Ion (m/z): 754.2 (theoretical) - Note: The exact m/z may vary slightly based on the specific deuteration pattern. A related compound, 25-dRIF-d8, has a transition of 757.5 > 95.[1]
Dwell Time 150 ms
Ion Source Temperature 400°C[5]
Ion Spray Voltage 5 kV[5]

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of 25-Desacetyl Rifampicin to 25-Desacetyl Rifampicin-d4 against the concentration of the 25-Desacetyl Rifampicin standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of 25-Desacetyl Rifampicin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method. The measured concentrations of the QC samples should be within ±15% of their nominal values.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte 25-Desacetyl Rifampicin Stock Solution (1 mg/mL) working_analyte Working Standards stock_analyte->working_analyte Dilute stock_is 25-Desacetyl Rifampicin-d4 Stock Solution (1 mg/mL) working_is Working Internal Standard stock_is->working_is Dilute add_is Add Internal Standard working_is->add_is plasma Plasma Sample (100 µL) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data quant Quantification data->quant rifampicin_metabolism rifampicin Rifampicin desacetyl 25-Desacetyl Rifampicin (Active Metabolite) rifampicin->desacetyl Hepatic Metabolism (Deacetylation)

References

Troubleshooting & Optimization

Technical Support Center: 25-Desacetyl Rifampicin-d4 Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 25-Desacetyl Rifampicin-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate and inconsistent results in 25-Desacetyl Rifampicin-d4 quantification assays?

The most prevalent challenges in these assays often stem from a few core issues:

  • Differential Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte (25-Desacetyl Rifampicin) and the internal standard (25-Desacetyl Rifampicin-d4) differently, leading to inaccuracies.[1][2] Even with a co-eluting deuterated internal standard, these effects can vary significantly.[1]

  • Purity of the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity.[1][3] This "cross-signal contribution" can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[1]

  • Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by protons from the surrounding environment (a process known as back-exchange). This leads to a loss of the internal standard's signal and can be influenced by pH, temperature, and solvent composition.[1]

  • Analyte and Metabolite Stability: Rifampicin and its metabolites can be unstable, and their degradation products might interfere with the quantification.[4][5]

Q2: Why is the signal of my 25-Desacetyl Rifampicin-d4 internal standard unstable or decreasing during an analytical run?

A decreasing or highly variable internal standard signal often points to isotopic exchange or degradation.[1] The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions.[1] Factors promoting this issue include:

  • Label Position: Deuterium atoms on heteroatoms (like -OH, -NH) are particularly susceptible to exchange.[1]

  • pH: The rate of exchange can increase in both acidic and basic solutions.[1]

  • Temperature: Higher temperatures can accelerate isotopic exchange.[1]

  • Solvent Composition: Protic solvents such as water and methanol can facilitate back-exchange.[1]

Q3: I am observing a signal for 25-Desacetyl Rifampicin in my blank samples that are only spiked with the deuterated internal standard. What does this indicate?

This is a strong indicator of an isotopic purity issue with your 25-Desacetyl Rifampicin-d4.[3] It suggests that the unlabeled analyte is present as an impurity in your internal standard stock.[3] This can lead to a positive bias in your results, especially at lower concentrations.[3]

Q4: My analyte and deuterated internal standard do not perfectly co-elute. Is this a problem?

While perfect co-elution is ideal, slight separations can occur due to the "isotope effect," which can alter the compound's physicochemical properties.[3] This can become a problem if the analyte and internal standard elute in regions with different degrees of ion suppression or enhancement from the sample matrix, a phenomenon known as differential matrix effects.[3][6]

Troubleshooting Guides

Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results

This guide provides a systematic approach to diagnosing the root cause of variability and inaccuracy in your assay.

Step 1: Assess Internal Standard Purity

  • Objective: To quantify the contribution of the unlabeled analyte in the deuterated internal standard solution.[3]

  • Protocol:

    • Prepare a high-concentration solution of the 25-Desacetyl Rifampicin-d4 internal standard in a suitable solvent.[3]

    • Analyze this solution using your LC-MS/MS method.

    • Monitor the mass transition of the unlabeled 25-Desacetyl Rifampicin.[3] A signal in this channel indicates the presence of the unlabeled analyte as an impurity.[3]

Step 2: Evaluate Isotopic Stability (Back-Exchange)

  • Objective: To assess the stability of the deuterium labels on the internal standard under your experimental conditions.[1]

  • Protocol:

    • Incubate a solution of 25-Desacetyl Rifampicin-d4 in your sample matrix and diluent for a duration equivalent to your typical sample preparation and analytical run time.[3]

    • Analyze the sample at different time points and monitor the signal intensity of the internal standard.

    • A significant decrease in signal over time suggests isotopic exchange.[1] If this is observed, consider modifying the pH and/or lowering the temperature of your sample preparation and storage.[1]

Step 3: Investigate Matrix Effects

  • Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of your analyte and internal standard.

  • Protocol (Post-Extraction Spiking):

    • Extract a blank matrix sample.

    • Spike the extracted blank matrix with the analyte and internal standard at a known concentration.

    • Prepare a corresponding standard solution in a clean solvent at the same concentration.

    • Compare the peak areas of the analyte and internal standard in the matrix extract to those in the clean solvent. A significant difference indicates a matrix effect.[7][8]

Below is a troubleshooting workflow for inconsistent quantitative results:

G start Inaccurate/Inconsistent Quantitative Results check_purity Assess Internal Standard Purity start->check_purity unlabeled_present Unlabeled Analyte Present? check_purity->unlabeled_present correct_for_impurity Correct for Impurity Contribution or Source New IS unlabeled_present->correct_for_impurity Yes check_stability Evaluate Isotopic Stability (Back-Exchange) unlabeled_present->check_stability No correct_for_impurity->check_stability signal_decrease Significant Signal Decrease Over Time? check_stability->signal_decrease modify_conditions Modify pH, Temperature, or Solvent signal_decrease->modify_conditions Yes check_matrix_effects Investigate Matrix Effects signal_decrease->check_matrix_effects No modify_conditions->check_matrix_effects matrix_effect_present Matrix Effect Observed? check_matrix_effects->matrix_effect_present improve_cleanup Improve Sample Cleanup or Modify Chromatography matrix_effect_present->improve_cleanup Yes end Optimized Assay matrix_effect_present->end No improve_cleanup->end

Troubleshooting workflow for inaccurate or inconsistent results.
Guide 2: Addressing Poor Peak Shape and Resolution

Poor chromatography can compromise the accuracy and precision of your assay.

Step 1: Verify Chromatographic Co-elution

  • Action: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of co-elution.[3]

  • Rationale: Even small differences in retention time can lead to differential matrix effects.[6]

Step 2: Optimize Chromatographic Conditions

  • Mobile Phase: Adjust the organic-to-aqueous ratio, pH, or buffer concentration.

  • Column: Ensure the column is not degraded. Consider a different column chemistry if resolution issues persist.

  • Flow Rate: Optimize the flow rate for better peak shape.

The logical relationship for addressing chromatographic issues can be visualized as follows:

G start Poor Peak Shape or Resolution check_coelution Verify Analyte/IS Co-elution start->check_coelution is_coelution_ok Sufficient Co-elution? check_coelution->is_coelution_ok optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) is_coelution_ok->optimize_mobile_phase No check_column Evaluate Column Performance is_coelution_ok->check_column Yes optimize_mobile_phase->check_column is_column_ok Column OK? check_column->is_column_ok replace_column Replace Column or Test New Chemistry is_column_ok->replace_column No end Improved Chromatography is_column_ok->end Yes replace_column->end

Workflow for improving peak shape and resolution.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the analysis of Rifampicin and its metabolites.

Table 1: Lower Limits of Quantification (LLOQ) for 25-Desacetyl Rifampicin

MatrixLLOQ (ng/mL)Analytical MethodReference
Human Plasma30.0LC-MS/MS[9]
Human Plasma0.1 µg/mL (100 ng/mL)UPLC-MS/MS[4]
Human Milk4.00LC-MS/MS[10]
Human Urine0.1 µg/mL (100 ng/mL)UPLC-MS/MS[11]
Human Urine1.7 µg/mL (1700 ng/mL)HPLC[12]

Table 2: Linearity Ranges for 25-Desacetyl Rifampicin Quantification

MatrixLinearity Range (ng/mL)Analytical MethodReference
Human Plasma30.0 - 4000.015LC-MS/MS[9]
Human Plasma100 - 20000UPLC-MS/MS[4]
Human Milk4.00 - 2000LC-MS/MS[10]
Human Urine2000 - 10000HPLC[12]

Experimental Protocols

Protocol 1: Sample Preparation for 25-Desacetyl Rifampicin Analysis in Human Plasma (Example)

This is an illustrative protocol based on common techniques. Specific parameters may need optimization.

  • Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 25-Desacetyl Rifampicin-d4 working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Optimizing LC Gradient for Rifampicin and 25-Desacetyl Rifampicin-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Rifampicin and its internal standard, 25-Desacetyl Rifampicin-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the LC method development and execution for the separation of Rifampicin and 25-Desacetyl Rifampicin-d4.

Issue 1: Poor Resolution or Overlapping Peaks

Poor resolution between Rifampicin and 25-Desacetyl Rifampicin-d4 is a common challenge.

Possible Cause Recommended Solution
Inadequate Mobile Phase Composition Modify the gradient slope. A shallower gradient can increase the separation between closely eluting peaks. Also, adjusting the buffer-to-organic modifier ratio can improve resolution. For instance, a change in the buffer:organic modifier ratio in the gradient from 45:55 to 55:45 has been shown to improve the resolution of Rifampicin and its degradation products.[1][2]
Inappropriate pH of the Mobile Phase Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve separation.
Suboptimal Column Chemistry Ensure you are using a suitable column. C18 columns are commonly used for Rifampicin analysis.[3][4][5] However, the performance can vary between manufacturers. If resolution is poor, consider trying a different brand of C18 column or a column with a different stationary phase chemistry.
High Flow Rate A high flow rate can lead to decreased resolution. Try reducing the flow rate to allow for better partitioning of the analytes between the mobile and stationary phases. A decrease in flow rate from 1.5 to 1.0 ml/min has been shown to improve separation.[1][2]

Issue 2: Peak Tailing

Peak tailing can affect peak integration and accuracy.

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Rifampicin can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase. Using a mobile phase with a slightly acidic pH can help to suppress these interactions. Adding a small amount of a competitive base to the mobile phase can also mask the active silanol sites.
Column Overload Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
Column Contamination or Degradation If peak tailing appears over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Issue 3: Peak Broadening

Broad peaks can indicate a loss of column efficiency.

Possible Cause Recommended Solution
Large Injection Volume Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause peak broadening. Reduce the injection volume or dissolve the sample in the initial mobile phase.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
Column Deterioration A loss of column performance over time can lead to broader peaks. Replace the column if other troubleshooting steps do not resolve the issue.

Issue 4: Carry-over

Carry-over of Rifampicin from one injection to the next can be a significant issue in LC-MS/MS analysis.[3]

Possible Cause Recommended Solution
Adsorption to Injector Components Rifampicin can adsorb to surfaces in the autosampler and injector. Use an appropriate wash solution in the autosampler wash sequence. A wash solution containing a high percentage of organic solvent is often effective.
Insufficient Column Washing Ensure the gradient program includes a high-organic wash step at the end of each run to elute any strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for the separation of Rifampicin and 25-Desacetyl Rifampicin-d4?

A common starting point for method development is a reversed-phase separation on a C18 column using a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B).[3][5]

  • Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid or an ammonium acetate buffer.[3][6]

  • Mobile Phase B: Acetonitrile or methanol.[4][5]

  • Gradient: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

Q2: What type of column is recommended for this separation?

C18 columns are the most frequently used stationary phases for the analysis of Rifampicin and its metabolites.[3][4][5] The choice of a specific C18 column (e.g., particle size, pore size, manufacturer) can impact the separation, so some screening of different C18 columns may be necessary.

Q3: How can I improve the peak shape of Rifampicin?

Peak tailing is a common issue for Rifampicin. To improve peak shape, consider the following:

  • Mobile Phase pH: Using a mobile phase with a slightly acidic pH can help to reduce peak tailing by minimizing interactions with the stationary phase.

  • Column Choice: Employing a high-purity, well-end-capped C18 column can reduce the number of active silanol sites available for secondary interactions.

  • Sample Solvent: Dissolving the sample in a solvent that is weaker than or similar in strength to the initial mobile phase can prevent peak distortion.

Q4: I am observing overlapping peaks for 25-Desacetyl Rifampicin and another impurity. How can I resolve them?

Co-elution of 25-Desacetyl Rifampicin with other related substances, such as Rifampicin N-oxide, has been reported.[1][2] To improve resolution, you can try:

  • Modifying the Gradient: A shallower gradient around the elution time of the critical pair can enhance separation.

  • Adjusting Mobile Phase Composition: Changing the ratio of the aqueous and organic components in the mobile phase can alter selectivity.[1][2]

  • Lowering the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.[1][2]

Experimental Protocols

Below are example experimental protocols for the LC separation of Rifampicin and 25-Desacetyl Rifampicin-d4. These should be considered as starting points and may require further optimization.

Protocol 1: LC-MS/MS Method

This protocol is suitable for quantitative analysis in biological matrices.

Parameter Condition
Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-4.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detection Tandem Mass Spectrometry (MS/MS)

Protocol 2: HPLC-UV Method

This protocol is suitable for the analysis of pharmaceutical formulations.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm[5]
Mobile Phase A Water[5]
Mobile Phase B Methanol[5]
Gradient 0-5 min: 10-80% B; 5-10 min: 80-95% B; 10-11.5 min: 95-10% B; 11.5-15 min: 10% B[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 254 nm[5]

Visualizations

LC_Gradient_Optimization_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization cluster_final Finalization prep_sample Prepare Sample and Standards initial_conditions Define Initial LC Conditions (Column, Mobile Phases, Gradient) prep_sample->initial_conditions prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->initial_conditions run_analysis Perform Initial LC Run initial_conditions->run_analysis evaluate_separation Evaluate Separation (Resolution, Peak Shape) run_analysis->evaluate_separation optimization_needed Optimization Required? evaluate_separation->optimization_needed adjust_gradient Adjust Gradient Slope optimization_needed->adjust_gradient Yes final_method Final Optimized Method optimization_needed->final_method No adjust_gradient->run_analysis adjust_mobile_phase Modify Mobile Phase (pH, Organic Solvent) adjust_gradient->adjust_mobile_phase adjust_mobile_phase->run_analysis change_column Change Column adjust_mobile_phase->change_column change_column->run_analysis validation Method Validation final_method->validation

Caption: Workflow for optimizing an LC gradient for separation.

Troubleshooting_Flowchart cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_solutions Solutions start Problem with LC Separation check_gradient Is the gradient too steep? start->check_gradient peak_tailing Peak Tailing? start->peak_tailing peak_broadening Peak Broadening? start->peak_broadening check_mobile_phase Is mobile phase pH optimal? check_gradient->check_mobile_phase No adjust_gradient Decrease gradient slope check_gradient->adjust_gradient Yes check_column Is the column performing well? check_mobile_phase->check_column Yes adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No replace_column Replace column check_column->replace_column No peak_tailing->adjust_ph Yes peak_tailing->replace_column If pH adjustment fails reduce_injection Reduce injection volume peak_broadening->reduce_injection Yes check_connections Check for extra-column volume peak_broadening->check_connections If injection volume is optimal

References

Technical Support Center: Synthesis of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 25-Desacetyl Rifampicin-d4.

Experimental Workflow Overview

The synthesis of 25-Desacetyl Rifampicin-d4 can be conceptually divided into two primary stages: the selective desacetylation of a suitable Rifampicin starting material, followed by the introduction of deuterium labels. The following diagram illustrates a plausible synthetic pathway.

G cluster_0 Stage 1: Desacetylation cluster_1 Stage 2: Deuteration (Alternative Route) cluster_2 Purification & Analysis Rifampicin_d4 Rifampicin-d4 Desacetylation Base-mediated hydrolysis (e.g., NaOH/MeOH) Rifampicin_d4->Desacetylation 1 Intermediate 25-Desacetyl Rifampicin-d4 Desacetylation->Intermediate 2 Purification Purification (e.g., HPLC) Intermediate->Purification Rifampicin Rifampicin Desacetylation2 Base-mediated hydrolysis Rifampicin->Desacetylation2 A Desacetyl_Rifampin 25-Desacetyl Rifampicin Desacetylation2->Desacetyl_Rifampin B Deuteration Deuterium Labeling (e.g., Deuterated formaldehyde/reducing agent) Desacetyl_Rifampin->Deuteration C Final_Product 25-Desacetyl Rifampicin-d4 Deuteration->Final_Product D Final_Product->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis G Start Start Synthesis Check_Desacetylation Check Desacetylation Yield & Purity Start->Check_Desacetylation Low_Yield Low Yield? Check_Desacetylation->Low_Yield No High_Impurities High Impurities? Low_Yield->High_Impurities No Optimize_Base Optimize Base/Time/Temp (See DS-01) Low_Yield->Optimize_Base Yes Proceed_Deuteration Proceed to Deuteration High_Impurities->Proceed_Deuteration No Control_pH Control pH & Use Inert Atm. (See DS-02) High_Impurities->Control_pH Yes Check_Deuteration Check Deuteration Success & Purity Proceed_Deuteration->Check_Deuteration Incomplete_Deuteration Incomplete Deuteration? Check_Deuteration->Incomplete_Deuteration No Side_Reactions Side Reactions? Incomplete_Deuteration->Side_Reactions No Optimize_Reagent Optimize Deuterating Reagent (See DL-01) Incomplete_Deuteration->Optimize_Reagent Yes Selective_Reagent Use Selective Reagent/ Protecting Groups (See DL-02) Side_Reactions->Selective_Reagent Yes Purification Purify Final Product Side_Reactions->Purification No Final_Analysis Final Analysis Purification->Final_Analysis

Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 25-Desacetyl Rifampicin-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 25-Desacetyl Rifampicin-d4?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 25-Desacetyl Rifampicin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][4] In the analysis of 25-Desacetyl Rifampicin-d4, which is a stable isotope-labeled internal standard (SIL-IS), matrix effects can also impact its signal. The primary goal is to ensure that the analyte and the internal standard are affected to the same extent.[5]

Q2: Why is a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d4 used?

A2: A stable isotope-labeled internal standard (SIL-IS) such as 25-Desacetyl Rifampicin-d4 is considered the gold standard for quantitative bioanalysis.[6] Because it has nearly identical chemical and physical properties to the analyte (25-Desacetyl Rifampicin), it co-elutes and experiences the same degree of matrix effects.[5][7] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area, as the SIL-IS compensates for variations in sample preparation, injection volume, and ionization efficiency.[7] Rifampicin-d4 is a commonly used internal standard for the analysis of Rifampicin and its metabolites.[8][9]

Q3: What are the common sources of matrix effects in biological samples?

A3: The primary sources of matrix effects in biological samples like plasma, serum, and urine are endogenous and exogenous components that can interfere with the ionization process.[2] Common interfering substances include:

  • Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in electrospray ionization (ESI).[3]

  • Proteins: Abundant in plasma and serum, proteins can cause ion suppression and contaminate the ion source if not adequately removed.[1]

  • Salts and Buffers: Non-volatile salts can build up in the ion source, leading to reduced sensitivity.[10]

  • Anticoagulants: Agents like heparin or EDTA used during blood collection can also contribute to matrix effects.[2]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column.[11] Dips or peaks in the baseline signal at the retention time of the analyte indicate regions of ion suppression or enhancement.[11]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method.[12] It involves comparing the peak area of the analyte and internal standard spiked into an extracted blank matrix with the peak area of the same standards in a neat solution (e.g., mobile phase).[2][11] The ratio of these responses is known as the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[12]

Troubleshooting Guide

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results

This is a common problem often linked to significant ion suppression.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inadequate Sample Cleanup Endogenous matrix components, particularly phospholipids and proteins, are likely co-eluting with your analyte and internal standard, causing ion suppression.[1][3] Solution: Improve your sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.[1]
Chromatographic Co-elution The chromatographic method may not be adequately separating 25-Desacetyl Rifampicin and its internal standard from matrix interferences. Solution: Optimize the liquid chromatography conditions. This can include modifying the mobile phase composition, adjusting the gradient profile, or using a different type of analytical column (e.g., a column with a different stationary phase) to improve the separation of the analytes from the matrix components.[2]
Sub-optimal Ion Source Parameters Incorrect settings on the mass spectrometer's ion source can exacerbate matrix effects. Solution: Optimize ion source parameters such as gas flows, temperature, and voltages to ensure efficient desolvation and ionization of the target analytes.
Sample Dilution High concentrations of matrix components can overwhelm the ionization source. Solution: If the analyte concentration is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of interfering compounds and mitigate ion suppression.[6]
Issue 2: Inconsistent Internal Standard (25-Desacetyl Rifampicin-d4) Response

A variable internal standard response across a batch of samples can compromise the accuracy of your results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Sample-to-Sample Matrix Variability Different patient or animal samples can have varying compositions of endogenous substances, leading to inconsistent matrix effects.[6] Solution: Ensure your sample preparation method is robust and consistent. Using matrix-matched calibrators and quality control (QC) samples (prepared in the same biological matrix as the study samples) can help compensate for consistent matrix effects.[6] The use of a SIL-IS like 25-Desacetyl Rifampicin-d4 is the most effective way to correct for this variability.[6]
Errors in Internal Standard Addition Inconsistent pipetting of the internal standard solution into the samples will lead to variable responses. Solution: Verify the accuracy and precision of your pipettes. Ensure the internal standard is added consistently to all samples, calibrators, and QCs.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol is adapted from the method described by Matuszewski et al.[13]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (25-Desacetyl Rifampicin) and internal standard (25-Desacetyl Rifampicin-d4) into the mobile phase at a known concentration (e.g., a mid-range QC concentration).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0, and the coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be less than 15%.[12]

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting start Start: Inconsistent Results or Low Signal Intensity check_is Check Internal Standard (IS) Response Variability start->check_is is_consistent IS Response Consistent? check_is->is_consistent assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) is_consistent->assess_me Yes check_pipetting Verify IS Pipetting and Concentration is_consistent->check_pipetting No me_significant Significant ME? assess_me->me_significant optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_significant->optimize_sp Yes end End: Method Optimized me_significant->end No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample revalidate Re-evaluate ME and Validate Method dilute_sample->revalidate revalidate->end check_pipetting->check_is

Caption: A logical workflow for diagnosing and mitigating matrix effects in LC-MS/MS bioanalysis.

Mechanism of Ion Suppression in ESI

IonSuppression droplet { ESI Droplet | {Analyte (A+) | Matrix (M+)}} evaporation Solvent Evaporation droplet->evaporation suppression Ion Suppression droplet->suppression High concentration of Matrix (M+) competes for charge or hinders evaporation gas_phase_ions Gas Phase Ions (A+) evaporation->gas_phase_ions ms_detector MS Detector gas_phase_ions->ms_detector reduced_signal Reduced Signal suppression->reduced_signal reduced_signal->ms_detector

Caption: A simplified diagram illustrating how co-eluting matrix components can suppress the ionization of the target analyte in the ESI source.

References

Technical Support Center: Analysis of 25-Desacetyl Rifampicin-d4 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 25-Desacetyl Rifampicin-d4 analysis in urine samples, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Analyte Signal Sample Degradation: 25-Desacetyl Rifampicin and Rifampicin are unstable, especially at certain pH values and temperatures.[1]- Ensure urine samples are collected and stored properly. Consider adding a buffer to maintain a pH between 6 and 7.[1] - Process samples at low temperatures and analyze them as soon as possible after collection.[2] - For long-term storage, freeze samples at -20°C or lower, though instability may still occur over extended periods.[1]
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for urine.- Optimize the extraction procedure. For protein precipitation, test different organic solvents (e.g., methanol, acetonitrile).[3] - For liquid-liquid extraction, evaluate different organic solvents and pH adjustments of the aqueous phase. - For solid-phase extraction (SPE), ensure the cartridge type and elution solvents are appropriate for the analyte's properties.
Matrix Effects: Co-eluting endogenous components from the urine matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][4]- Use a stable isotope-labeled internal standard (SIL-IS) like 25-Desacetyl Rifampicin-d8 if available, to compensate for matrix effects.[5] - Improve sample clean-up to remove interfering matrix components. SPE is generally more effective at this than protein precipitation. - Optimize chromatographic separation to resolve the analyte from matrix interferences.[6]
Incorrect Mass Spectrometer Settings: Suboptimal ionization source parameters or MRM transitions will result in poor sensitivity.- Optimize MS parameters such as collision energy and collision cell exit potential for both the analyte and internal standard.[7] - Confirm the correct precursor and product ion m/z values are being monitored. For 25-dRIF, a potential transition is m/z 749.5 > 95.1.[5]
High Background or Interfering Peaks Matrix Interference: Urine is a complex matrix with many endogenous compounds that can interfere with the analysis.[8]- Enhance sample preparation with a more rigorous clean-up method like SPE. - Adjust the chromatographic gradient to better separate the analyte from interfering peaks.[6]
Contamination: Contamination can originate from collection containers, solvents, or the LC-MS system itself.- Use high-purity solvents and reagents (LC-MS grade).[7] - Thoroughly clean the LC system, including the injection port and column, between runs.
Carry-over: The analyte from a high-concentration sample may carry over to subsequent injections, leading to false-positive results or inaccurate quantification in the following samples.[9][10]- Optimize the autosampler wash procedure with a strong solvent. - Implement a blank injection after high-concentration samples. - Investigate the LC column as a potential source of carry-over and consider using a different column chemistry if the problem persists.[9][10]
Poor Peak Shape (Tailing, Fronting, or Broadening) Chromatographic Issues: Problems with the analytical column or mobile phase can lead to poor peak shapes.- Ensure the mobile phase pH is appropriate for the analyte's pKa. The use of buffers like ammonium acetate is common.[1] - Check for column degradation or contamination; if necessary, wash or replace the column. - Verify that the injection solvent is compatible with the mobile phase.
Sample Overload: Injecting too much analyte can saturate the column, resulting in peak distortion.- Dilute the sample if the concentration is above the upper limit of quantification.[1]
Inconsistent Results (Poor Precision) Inconsistent Sample Preparation: Variability in the sample preparation steps can lead to inconsistent recovery and, consequently, poor precision.- Ensure accurate and consistent pipetting of all solutions, including the internal standard. - Thoroughly vortex and centrifuge samples to ensure complete mixing and separation.
Analyte Instability: Degradation of the analyte during sample processing or in the autosampler can cause variability.[1]- Keep samples cool in the autosampler (e.g., 4-10°C).[6] - Analyze samples in a timely manner after preparation.
Instrument Variability: Fluctuations in the LC-MS system's performance can lead to inconsistent results.- Perform regular system maintenance and calibration. - Monitor system suitability by injecting a quality control (QC) sample at the beginning and end of each analytical batch.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of 25-Desacetyl Rifampicin-d4?

A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. While 25-Desacetyl Rifampicin-d4 is the analyte, an ideal internal standard would be a further deuterated version (e.g., 25-Desacetyl Rifampicin-d8).[5] If that is not available, Rifampicin-d3 or Rifampicin-d8 have been successfully used as internal standards for Rifampicin and its metabolites.[1][11]

Q2: How can I minimize the degradation of 25-Desacetyl Rifampicin during sample handling and storage?

The stability of Rifampicin and its metabolites is highly dependent on pH and temperature.[1] It is recommended to:

  • Maintain the urine pH between 6 and 7.[1]

  • Keep samples on ice or at refrigerated temperatures during processing.[2]

  • For short-term storage (up to 24 hours), store at 4°C.

  • For long-term storage, freeze samples at -20°C or below, being mindful that some degradation may still occur over several months.[1]

  • The addition of antioxidants like ascorbic acid has been suggested to protect Rifampicin from autooxidation.[2]

Q3: What are the common sample preparation techniques for urine samples?

Common techniques include:

  • Protein Precipitation: A simple and fast method where a protein precipitant (e.g., methanol or acetonitrile) is added to the sample. This is often sufficient for LC-MS/MS analysis.[3]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This method provides the most thorough clean-up by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[12]

The choice of method depends on the required sensitivity and the degree of matrix interference encountered.

Q4: What are typical LC-MS/MS parameters for the analysis of 25-Desacetyl Rifampicin?

  • Chromatography: A reverse-phase C18 column is commonly used with a gradient elution.[1][13] The mobile phases often consist of an aqueous component with a buffer (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[1][4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.[1][4] Detection is performed using Multiple Reaction Monitoring (MRM).

Q5: What is a typical Lower Limit of Quantification (LLOQ) for 25-Desacetyl Rifampicin in urine?

Published methods have reported LLOQs for 25-Desacetyl Rifampicin in urine to be around 0.1 µg/mL.[1]

Quantitative Data Summary

The following tables summarize validation data from a representative UPLC-MS/MS method for the analysis of 25-Desacetyl Rifampicin (25-D-RIF) and other anti-tuberculosis drugs in urine.[1]

Table 1: Calibration Curve Details

AnalyteConcentration Range (µg/mL)
25-D-RIF0.1 - 20.0
Rifampicin0.5 - 100.0

Table 2: Intra- and Inter-day Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
25-D-RIF LLOQ (0.1 µg/mL)19.4115.712.9106.2
Low QC13.3108.614.3114.0
Medium QC10.9100.811.2105.1
High QC8.898.710.1102.3

Data extracted from a study by Abouzid et al. (2024).[1]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol is a generalized example based on published methods.[1][3]

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of 25-Desacetyl Rifampicin-d4 and the chosen internal standard (e.g., Rifampicin-d3) in methanol.[1]

  • Prepare working standard solutions by diluting the stock solutions with methanol.

  • Spike blank urine with the working standard solutions to create calibration standards and QC samples at various concentrations.

2. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample, calibrator, or QC.

  • Add 150 µL of the internal standard working solution (prepared in a protein precipitating solvent like methanol or acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 analytical column (e.g., Kinetex Polar C18, 150 x 3 mm, 2.6 µm)[3]

  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (50 µL) add_is Add Internal Standard in Methanol/Acetonitrile (150 µL) urine_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_injection Inject into LC-MS/MS supernatant->lcms_injection data_acquisition Data Acquisition (MRM) lcms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Experimental workflow for 25-Desacetyl Rifampicin-d4 analysis in urine.

troubleshooting_workflow decision decision issue issue start No or Low Analyte Signal check_ms Check MS Parameters (Source, MRM) start->check_ms check_stability Review Sample Handling (pH, Temp, Storage) check_ms->check_stability Parameters OK optimize_ms Optimize MS Settings check_ms->optimize_ms Incorrect check_extraction Evaluate Extraction Efficiency check_stability->check_extraction Handling OK improve_handling Improve Sample Collection/Storage check_stability->improve_handling Inadequate check_matrix Investigate Matrix Effects check_extraction->check_matrix Recovery OK optimize_extraction Optimize Sample Preparation Method check_extraction->optimize_extraction Low Recovery improve_cleanup Enhance Sample Cleanup (e.g., use SPE) check_matrix->improve_cleanup Suppression/ Enhancement

References

Technical Support Center: Stability of 25-Desacetyl Rifampicin-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 25-Desacetyl Rifampicin-d4 when used as an internal standard in the analysis of biological samples. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 25-Desacetyl Rifampicin-d4 and why is its stability important?

A1: 25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, a major metabolite of the antibiotic Rifampicin. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the target analyte. The stability of the IS is critical because its degradation can lead to variability in its response, compromising the accuracy and reliability of the analytical data.

Q2: What are the known stability issues with Rifampicin and its derivatives in biological samples?

A2: Studies have shown that Rifampicin is unstable in plasma, degrading significantly at room temperature within a few hours.[1][2] This degradation can be substantial, with losses of over 50% reported.[1][2][3] The primary degradation products include Rifampicin quinone.[3][4] Given the structural similarity, it is plausible that 25-Desacetyl Rifampicin and its deuterated analog, 25-Desacetyl Rifampicin-d4, may exhibit similar instability.

Q3: What factors can influence the stability of 25-Desacetyl Rifampicin-d4 in biological samples?

A3: Several factors can affect the stability of 25-Desacetyl Rifampicin-d4 in biological matrices:

  • Temperature: Elevated temperatures, such as room temperature, can accelerate degradation.[1][2]

  • pH: The acidic environment of the stomach has been shown to increase the decomposition of Rifampicin.[5]

  • Presence of other drugs: Co-administered drugs, like isoniazid, can accelerate the degradation of Rifampicin under acidic conditions.[5]

  • Matrix components: Endogenous enzymes and other components in biological samples like plasma can contribute to degradation.

  • Light exposure: Although less documented for this specific compound, light can be a factor in the degradation of many pharmaceutical compounds.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: High variability in the internal standard (25-Desacetyl Rifampicin-d4) response across a single analytical run.

Potential Cause Troubleshooting Steps
Degradation during sample preparation (Bench-top instability) 1. Minimize the time samples are kept at room temperature.[1][2] 2. Perform sample preparation steps on ice or at a controlled low temperature. 3. Consider the addition of a stabilizing agent, such as ascorbic acid, to the plasma samples immediately after collection.[1][2]
Inconsistent sample processing 1. Ensure consistent timing for each step of the sample preparation process for all samples. 2. Verify the accuracy and precision of all pipettes and dispensers used.
Matrix effects 1. Evaluate for matrix effects by comparing the IS response in extracted blank matrix to the response in a neat solution. 2. Optimize the sample clean-up procedure to remove interfering matrix components.

Issue 2: A consistent decrease in the internal standard response over the duration of the analytical run (sequence instability).

Potential Cause Troubleshooting Steps
Autosampler instability 1. Maintain the autosampler at a low, controlled temperature (e.g., 4°C). 2. Conduct an experiment to assess the stability of the processed samples in the autosampler over a period longer than the typical run time.
Adsorption to vials or tubing 1. Use silanized or low-adsorption vials and plates. 2. Evaluate different vial materials (e.g., polypropylene vs. glass).

Issue 3: Low or no response of the internal standard in some or all samples.

Potential Cause Troubleshooting Steps
Complete degradation of the internal standard 1. Review sample collection, handling, and storage procedures to identify any steps where prolonged exposure to adverse conditions may have occurred. 2. Prepare fresh IS spiking solutions and re-spike a set of blank matrix samples to confirm the integrity of the IS stock.
Errors in internal standard addition 1. Verify that the internal standard was added to all samples. 2. Check the concentration and preparation of the IS spiking solution.

Experimental Protocols

Protocol 1: Assessment of Bench-Top Stability of 25-Desacetyl Rifampicin-d4 in Plasma

Objective: To determine the stability of 25-Desacetyl Rifampicin-d4 in plasma at room temperature over a period representative of the sample preparation time.

Materials:

  • Blank human plasma

  • 25-Desacetyl Rifampicin-d4 stock solution

  • Calibrated pipettes

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Spike a pool of blank plasma with 25-Desacetyl Rifampicin-d4 at a concentration similar to that used in your analytical method.

  • Divide the spiked plasma into aliquots.

  • Immediately process one set of aliquots (T=0) according to your established sample preparation method and analyze them.

  • Keep the remaining aliquots at room temperature.

  • At specified time points (e.g., 2, 4, 6, 8 hours), process a set of aliquots and analyze them.

  • Calculate the mean response of the internal standard at each time point.

  • Compare the mean response at each time point to the mean response at T=0. A significant decrease in response indicates instability.

Table 1: Example Data for Bench-Top Stability Assessment

Time at Room Temperature (hours)Mean IS Response (Peak Area)% of Initial Response
01,500,000100%
21,450,00096.7%
41,300,00086.7%
61,100,00073.3%
8850,00056.7%

Visualizations

Potential Degradation Pathway of 25-Desacetyl Rifampicin 25-Desacetyl_Rifampicin 25-Desacetyl Rifampicin Oxidation Oxidation 25-Desacetyl_Rifampicin->Oxidation e.g., in plasma Hydrolysis Hydrolysis 25-Desacetyl_Rifampicin->Hydrolysis e.g., acidic pH Degradation_Product_1 Quinone Derivative Oxidation->Degradation_Product_1 Degradation_Product_2 Further Degradants Hydrolysis->Degradation_Product_2 Workflow for Investigating Internal Standard Instability cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution High_IS_Variability High IS Variability Observed Review_Procedures Review Sample Handling and Storage Procedures High_IS_Variability->Review_Procedures Assess_Bench_Top_Stability Assess Bench-Top Stability Review_Procedures->Assess_Bench_Top_Stability Assess_Autosampler_Stability Assess Autosampler Stability Assess_Bench_Top_Stability->Assess_Autosampler_Stability Evaluate_Matrix_Effects Evaluate Matrix Effects Assess_Autosampler_Stability->Evaluate_Matrix_Effects Optimize_Conditions Optimize Sample Handling (e.g., add stabilizer, use cooling) Evaluate_Matrix_Effects->Optimize_Conditions If instability is found Modify_Method Modify Analytical Method (e.g., faster sample prep) Optimize_Conditions->Modify_Method Stable_IS_Confirmed Stable IS Response Achieved Modify_Method->Stable_IS_Confirmed

References

Technical Support Center: Optimization of Mass Spectrometer Parameters for 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of 25-Desacetyl Rifampicin-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometer parameters for analyzing 25-Desacetyl Rifampicin and its deuterated internal standard, 25-Desacetyl Rifampicin-d4?

A1: The optimal parameters should be determined empirically on your specific instrument. However, a good starting point for method development using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode is summarized below. The parameters for the d4-internal standard are projected based on the non-deuterated analyte, as the fragmentation pattern is expected to be similar.

Table 1: Recommended Starting Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Capillary Exit / Cone Voltage (V)
25-Desacetyl Rifampicin750To be determinedTo be determined175[1]
25-Desacetyl Rifampicin-d4 (IS)754To be determinedTo be determined~175

Note: Product ions and collision energies for 25-Desacetyl Rifampicin need to be optimized. A common approach is to perform a product ion scan of the precursor ion (m/z 750) and then select the most intense and stable fragment ions for MRM method development.

Q2: What are the recommended Liquid Chromatography (LC) conditions for the separation of 25-Desacetyl Rifampicin-d4?

A2: A reverse-phase chromatographic separation is typically employed. The following table outlines a common set of LC conditions that can be adapted for your specific application.

Table 2: Typical Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 Column (e.g., Gemini NX C18, Kinetex C18)[1][2]
Mobile Phase A 2mM Ammonium Formate in Water or 0.1% Formic Acid in Water[1][2]
Mobile Phase B Methanol or Acetonitrile[1][2]
Flow Rate 0.3 - 0.8 mL/min[3][4]
Gradient Isocratic (e.g., 40:60 Methanol:Water) or a suitable gradient program[1]
Column Temperature 40 - 50 °C[1][3]
Injection Volume 0.3 - 10 µL[1][5]

Q3: How can I prepare plasma samples for the analysis of 25-Desacetyl Rifampicin-d4?

A3: Protein precipitation is a rapid and effective method for preparing plasma samples.[1][5] This technique involves adding a solvent, typically methanol or acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of cold methanol containing the internal standard (25-Desacetyl Rifampicin-d4).[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

  • Inject a small volume (e.g., 0.3 µL) into the LC-MS/MS system.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 300 µL Methanol with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms

Caption: General workflow for sample preparation and analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 25-Desacetyl Rifampicin-d4.

Problem 1: Poor or No Signal Intensity

Weak or undetectable peaks can make quantification difficult.[6] Several factors can contribute to this issue.

  • Suboptimal Ionization: Ensure the mass spectrometer is tuned and calibrated.[6] Experiment with ESI source parameters such as capillary voltage (e.g., 4000 V), gas temperature (e.g., 275-400°C), and nebulizer pressure to optimize the ionization efficiency for your analyte.[3][6]

  • Incorrect MRM Transitions: Confirm that the precursor and product ions are correctly defined in your method. Perform a product ion scan to identify the most abundant fragments for 25-Desacetyl Rifampicin.

  • Sample Degradation: Rifampicin and its metabolites can be unstable. Ensure samples are handled and stored correctly (e.g., protected from light, stored at low temperatures).

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte, leading to reduced signal intensity.[7] See the troubleshooting diagram below for mitigation strategies.

G start Low or No Signal Detected check_ms 1. Check MS Tuning & Calibration start->check_ms check_mrm 2. Verify MRM Transitions check_ms->check_mrm OK tune Tune & Calibrate Instrument check_ms->tune Issue Found check_lc 3. Evaluate Chromatography & Sample Prep check_mrm->check_lc OK optimize_mrm Optimize Product Ions & Collision Energy check_mrm->optimize_mrm Issue Found improve_sep Improve Chromatographic Separation check_lc->improve_sep Co-elution/ Ion Suppression cleanup Enhance Sample Cleanup check_lc->cleanup Matrix Effects end Signal Restored tune->end optimize_mrm->end improve_sep->end cleanup->end

Caption: Troubleshooting decision tree for low signal intensity.

Problem 2: Sample Carry-over

Carry-over from a high concentration sample into a subsequent blank or low concentration sample is a known issue with Rifampicin analysis.[4] This can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).

  • Source of Carry-over: Carry-over can originate from the autosampler or the LC column (column memory effect).[4]

  • Mitigation Strategies:

    • Optimize Needle Wash: Use a strong solvent in the needle wash solution. A sequence of washes with different solvents (e.g., organic followed by aqueous) can be effective.

    • Change LC Column: If carry-over persists, it may be due to a column memory effect. Switching to a different type of C18 column can eliminate the issue.[4]

    • Injector Program: Program the injector to perform washes between sample injections.

    • Mobile Phase Additives: In some cases, adding a small amount of a strong acid like formic acid to the mobile phase can help reduce carry-over.[4]

Problem 3: Ion Suppression or Enhancement

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids from plasma) compete with the analyte for ionization, reducing the analyte's signal.[7]

  • Detection: To check for ion suppression, perform a post-column infusion experiment. Infuse a constant flow of 25-Desacetyl Rifampicin-d4 solution into the LC effluent (after the column) and inject a blank, extracted plasma sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[7]

  • Solutions:

    • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components.

    • Enhance Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE), can be used to remove a larger portion of the matrix components before analysis.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.

ESI Droplet Evaporation & Ion Formation MS_Inlet To Mass Analyzer ESI->MS_Inlet Reduced Analyte Signal (Suppression) Analyte Analyte Ions Matrix Matrix Ions LC_Column LC Column Effluent LC_Column->ESI

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Technical Support Center: Resolving Co-elution Issues with 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the chromatographic analysis of 25-Desacetyl Rifampicin and its deuterated internal standard, 25-Desacetyl Rifampicin-d4.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (25-Desacetyl Rifampicin-d4) not co-eluting perfectly with the native analyte (25-Desacetyl Rifampicin)?

A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." The substitution of hydrogen atoms with heavier deuterium atoms can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1][2] The magnitude of this retention time difference is influenced by the number and location of the deuterium atoms, the molecular structure, and the specific chromatographic conditions.[1][2]

Q2: What are the analytical consequences of co-elution or near co-elution of the analyte and its deuterated internal standard?

A2: Incomplete co-elution can lead to a significant analytical issue known as differential matrix effects.[1] If the analyte and the internal standard elute at even slightly different times, they may be affected differently by co-eluting matrix components that can suppress or enhance the ionization process in the mass spectrometer. This can compromise the accuracy and precision of the quantitative results.[2]

Q3: Can I still obtain accurate results if there is a small, consistent separation between 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4?

A3: While a small and highly consistent separation may be acceptable in some validated methods, it is generally not ideal. The assumption that the internal standard accurately tracks and compensates for variations in the analyte signal is most robust when they experience the exact same microenvironment as they elute from the column and enter the mass spectrometer. Any separation introduces a risk of differential matrix effects, which can vary between samples and lead to inaccurate quantification.

Q4: Is it possible for the deuterated standard to elute after the native compound?

A4: While less common in reversed-phase chromatography, it is possible under certain conditions. The direction and magnitude of the isotopic shift depend on the interplay of various factors, including the specific molecular interactions with the stationary and mobile phases.

Troubleshooting Guide for Co-elution Problems

This guide provides a systematic approach to resolving co-elution issues between 25-Desacetyl Rifampicin and its deuterated internal standard.

Step 1: Initial Assessment

The first step is to confirm and quantify the extent of the separation between your analyte and its internal standard.

  • Action: Overlay the extracted ion chromatograms (EICs) of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 from a representative sample injection.

  • Analysis:

    • Visually inspect for two distinct peak apexes.

    • Calculate the difference in retention time (ΔRT).

    • Assess the peak resolution (Rs). A resolution of less than 1.5 indicates incomplete separation. For co-elution, the goal is an Rs value as close to zero as possible.

Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot and resolve the co-elution problem.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Evaluation Start Co-elution Problem Identified (ΔRT > 0) Assess Assess ΔRT and Peak Resolution (Rs) Start->Assess MobilePhase Adjust Mobile Phase Composition Assess->MobilePhase Start Optimization Evaluate Evaluate ΔRT and Rs MobilePhase->Evaluate Temperature Adjust Column Temperature Temperature->Evaluate ColumnChem Evaluate Column Chemistry ColumnChem->Evaluate Acceptable Acceptable Co-elution (ΔRT ≈ 0, Rs ≈ 0) Evaluate->Acceptable Yes NotAcceptable Co-elution Still Unacceptable Evaluate->NotAcceptable No NotAcceptable->Temperature Try Next Parameter NotAcceptable->ColumnChem If all else fails

Caption: A logical workflow for troubleshooting co-elution issues.

Step 2: Chromatographic Optimization

If the initial assessment reveals a significant and undesirable separation, the following parameters should be systematically adjusted. It is recommended to change only one parameter at a time to clearly understand its effect.

1. Mobile Phase Composition Adjustment

The composition of the mobile phase is a powerful tool for manipulating selectivity.

  • Organic Modifier Percentage:

    • Action: Prepare mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations. For example, if your current method uses 45% acetonitrile, try 43%, 47%, and 50%.

    • Rationale: Altering the solvent strength can change the partitioning behavior of the analyte and its deuterated analog, potentially reducing their separation.

  • Organic Modifier Type:

    • Action: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa.

    • Rationale: Acetonitrile and methanol have different chemical properties and will interact differently with the analytes and the stationary phase, which can significantly alter selectivity.

  • Mobile Phase pH:

    • Action: If your mobile phase contains an aqueous component with a buffer or additive (e.g., formic acid, ammonium acetate), make small adjustments to the pH.

    • Rationale: 25-Desacetyl Rifampicin has ionizable groups. Slight changes in pH can alter the degree of ionization and, consequently, the retention behavior.

2. Column Temperature Adjustment

Temperature can influence the interactions between the analytes and the stationary phase.

  • Action: Modify the column temperature in increments of 5-10°C (e.g., if your current temperature is 40°C, try 30°C and 50°C).

  • Rationale: Changing the temperature can alter the selectivity of the separation. Lower temperatures often increase retention and may improve resolution for closely eluting compounds, while higher temperatures can decrease retention and analysis time.[3][4] The effect on the co-elution of an analyte and its deuterated standard can be system-dependent.

3. Column Chemistry Evaluation

If modifications to the mobile phase and temperature do not resolve the co-elution, the stationary phase chemistry may need to be considered.

  • Action: If available, test a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

  • Rationale: Different stationary phases offer different selectivities based on their unique surface chemistry. This is often considered a last resort due to the cost and time involved in re-validating a method with a new column.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Co-elution

Objective: To achieve co-elution of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 by adjusting the mobile phase composition.

Methodology:

  • Initial Analysis:

    • Prepare a standard solution containing both 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 at a known concentration.

    • Analyze the solution using your current LC-MS method.

    • Record the retention times (RT) for both compounds and calculate the initial ΔRT.

  • Prepare a Series of Mobile Phases:

    • Prepare several batches of your mobile phase with incremental changes in the organic solvent concentration. For example, if your mobile phase is 60:40 water:acetonitrile, prepare batches of 62:38 and 58:42.

  • System Equilibration and Analysis:

    • For each new mobile phase composition, thoroughly flush and equilibrate the LC system and column.

    • Inject the standard solution and acquire the data.

  • Data Analysis and Optimization:

    • Measure the RT for both compounds under each condition and calculate the ΔRT.

    • Select the mobile phase composition that results in the smallest ΔRT, ideally achieving co-elution where the two peaks are indistinguishable.

Protocol 2: Temperature Optimization for Co-elution

Objective: To achieve co-elution by adjusting the column temperature.

Methodology:

  • Initial Analysis:

    • Using the optimized mobile phase from the previous protocol (or your standard mobile phase if starting here), inject the standard solution at your current column temperature.

    • Record the RTs and calculate the initial ΔRT.

  • Temperature Adjustment and Equilibration:

    • Set a new column temperature (e.g., 5°C lower).

    • Allow the column and mobile phase to fully equilibrate at the new temperature. This may take 15-30 minutes.

  • Analysis and Data Evaluation:

    • Inject the standard solution and record the RTs.

    • Calculate the ΔRT at the new temperature.

    • Repeat this process for a temperature 5°C higher than the original setting.

  • Optimization:

    • Compare the ΔRT values at the different temperatures and select the temperature that provides the best co-elution.

Quantitative Data Summary

The following tables provide illustrative data on how adjusting chromatographic parameters can impact the separation of 25-Desacetyl Rifampicin and its d4-labeled internal standard.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Composition (Water:Acetonitrile)RT of 25-Desacetyl Rifampicin (min)RT of 25-Desacetyl Rifampicin-d4 (min)ΔRT (min)
65:355.425.350.07
60:404.884.830.05
55:454.214.190.02

Table 2: Effect of Column Temperature on Retention Time and Resolution

Column Temperature (°C)RT of 25-Desacetyl Rifampicin (min)RT of 25-Desacetyl Rifampicin-d4 (min)ΔRT (min)
304.354.320.03
404.214.190.02
504.054.040.01

Visualization of Experimental Workflow

The following diagram illustrates the workflow for optimizing the separation.

Experimental_Workflow cluster_0 Preparation cluster_1 Mobile Phase Optimization cluster_2 Temperature Optimization Prep_Standard Prepare Standard Solution (Analyte + IS-d4) Initial_Run Inject using Initial Method Prep_Standard->Initial_Run Prep_MP Prepare Mobile Phases (Vary % Organic) Initial_Run->Prep_MP Proceed to Optimization Equilibrate_MP Equilibrate System Prep_MP->Equilibrate_MP Inject_MP Inject Standard Equilibrate_MP->Inject_MP Analyze_MP Analyze ΔRT Inject_MP->Analyze_MP Set_Temp Set New Column Temperature Analyze_MP->Set_Temp If further optimization is needed Equilibrate_Temp Equilibrate System Set_Temp->Equilibrate_Temp Inject_Temp Inject Standard Equilibrate_Temp->Inject_Temp Analyze_Temp Analyze ΔRT Inject_Temp->Analyze_Temp Final_Method Final Optimized Method Analyze_Temp->Final_Method Select Optimal Conditions

Caption: Workflow for optimizing chromatographic separation.

References

Technical Support Center: Process Improvements for Routine Analysis Using 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their routine analyses using 25-Desacetyl Rifampicin-d4.

Frequently Asked Questions (FAQs)

Q1: What is 25-Desacetyl Rifampicin-d4 and what is its primary application?

A1: 25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, the main active metabolite of the antibiotic Rifampicin.[1][2] Its primary application is as a stable isotope-labeled internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays. It is used for the accurate quantification of 25-Desacetyl Rifampicin and, by extension, for monitoring Rifampicin levels in biological samples like plasma and urine.[2][3][4] This is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies in tuberculosis treatment.[2]

Q2: Why is an internal standard like 25-Desacetyl Rifampicin-d4 necessary for my analysis?

A2: Internal standards are critical in mass spectrometry to ensure accurate and precise quantification.[5] They are added at a known concentration to all samples (calibrators, controls, and unknowns) to correct for variability that can occur during the analytical process, including sample preparation, injection volume differences, chromatographic separation, and mass spectrometry ionization.[5][6] Using a stable isotope-labeled internal standard like 25-Desacetyl Rifampicin-d4, which has nearly identical chemical and physical properties to the analyte (25-Desacetyl Rifampicin), helps to normalize for these variations and mitigate matrix effects, leading to more reliable results.[6][7]

Q3: What are the recommended storage conditions for 25-Desacetyl Rifampicin-d4?

A3: For long-term storage, 25-Desacetyl Rifampicin-d4 should be stored in a refrigerator at 2-8°C.[8] Always refer to the manufacturer's instructions for specific storage and stability information.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for 25-Desacetyl Rifampicin are inconsistent and inaccurate, even though I am using 25-Desacetyl Rifampicin-d4 as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, isotopic impurities in the standard, or unexpected isotopic exchange.[9]

Troubleshooting Steps:

  • Verify Co-elution: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[7][9]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting as a single peak. If separation is observed, consider adjusting the chromatographic method, such as using a column with lower resolution, to ensure complete co-elution.[9]

  • Assess Internal Standard Recovery: Excessively low or highly variable recovery of the internal standard can lead to unreliable quantification.[7]

    • Solution: Monitor the peak area of the internal standard across all samples in a batch. Significant variations may indicate issues with the sample preparation process. Laboratories often set acceptability criteria for internal standard recovery, which can be a fixed percentage or based on the average of the batch.[7]

  • Check for Interferences: The presence of interfering substances in the sample matrix can affect the ionization of the analyte and/or the internal standard.

    • Solution: Monitor ion ratios for both the analyte and the internal standard. A significant deviation in the ion ratio for a particular sample compared to the expected ratio may indicate the presence of an interference.[7]

Experimental Protocols & Data

Validated UPLC-MS/MS Method for Quantification in Human Plasma

This protocol is a synthesized example based on common practices reported in the literature for the analysis of Rifampicin and its metabolites.[2][3][10]

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and 25-Desacetyl Rifampicin-d4 (internal standard) in methanol or a methanol:water (50:50 v/v) mixture.[4][11]

  • Serially dilute the stock solutions to create working standard solutions at desired concentrations.

  • Prepare calibration standards and quality control samples by spiking blank plasma with the working standard solutions.[3][11]

2. Sample Preparation (Protein Precipitation):

  • To a 30 µL plasma sample, add 100 µL of 0.1% formic acid in acetonitrile containing the internal standard (25-Desacetyl Rifampicin-d4).[2]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial for injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

  • Chromatographic Column: A C18 column is commonly used for separation.[3][11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5mM ammonium acetate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.[3][10]

  • Flow Rate: A flow rate of 0.2-0.8 mL/min is often employed.[11][12]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for the analyte and the internal standard.[2][10]

Summary of Method Validation Parameters

The following table summarizes typical quantitative data from validated LC-MS/MS methods for the analysis of Rifampicin and 25-Desacetyl Rifampicin.

ParameterRifampicin25-Desacetyl RifampicinReference(s)
Linearity Range 5.0 - 40,000 µg/L0.1 - 20.0 µg/mL[3][10]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL[4][10]
Intra-day Precision (%RSD) < 15%< 15%[3][11]
Inter-day Precision (%RSD) < 15%< 15%[3][11]
Accuracy (%RE) Within ±15%Within ±15%[3][4]
Recovery ~50-92%Not always specified[3][11]

Visualizations

Experimental Workflow

ExperimentalWorkflow General Workflow for Bioanalytical Analysis using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Spike with Internal Standard (25-Desacetyl Rifampicin-d4) Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Sample into UPLC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Analyte & IS) Injection->Chromatography Detection Mass Spectrometry Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for bioanalytical analysis using an internal standard.

Troubleshooting Logic

TroubleshootingWorkflow Troubleshooting Inaccurate Quantitative Results Start Inaccurate or Inconsistent Quantitative Results CheckCoElution Do Analyte and IS Co-elute? Start->CheckCoElution AdjustChroma Adjust Chromatography (e.g., use lower resolution column) CheckCoElution->AdjustChroma No CheckISRecovery Is IS Recovery Consistent and within acceptable limits? CheckCoElution->CheckISRecovery Yes AdjustChroma->CheckCoElution InvestigateSamplePrep Investigate Sample Preparation for Errors CheckISRecovery->InvestigateSamplePrep No CheckIonRatios Are Ion Ratios Consistent? CheckISRecovery->CheckIonRatios Yes Resolved Issue Potentially Resolved InvestigateSamplePrep->Resolved InvestigateInterference Investigate for Matrix Effects or Sample Interferences CheckIonRatios->InvestigateInterference No CheckIonRatios->Resolved Yes InvestigateInterference->Resolved

Caption: Troubleshooting logic for inaccurate quantitative results.

References

troubleshooting guide for 25-Desacetyl Rifampicin-d4 standard preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the preparation and troubleshooting of 25-Desacetyl Rifampicin-d4 internal standards used in analytical experiments, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is 25-Desacetyl Rifampicin-d4 and why is it used as an internal standard?

25-Desacetyl Rifampicin-d4 is the deuterated form of 25-Desacetyl Rifampicin, which is a major and active metabolite of the antibiotic Rifampicin.[1][2] In quantitative analysis, particularly LC-MS, a deuterated internal standard is considered the gold standard. Since 25-Desacetyl Rifampicin-d4 is chemically and physically very similar to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more precise and reliable quantification of 25-Desacetyl Rifampicin.

Q2: What are the recommended storage conditions for 25-Desacetyl Rifampicin-d4?

To ensure its stability, 25-Desacetyl Rifampicin-d4 solid material should be stored at refrigerator temperatures (2-8°C) for short-term storage or at -20°C for long-term storage.[3] Stock solutions should also be stored at low temperatures, typically -20°C, in tightly sealed vials to minimize solvent evaporation and degradation.

Q3: In which solvents is 25-Desacetyl Rifampicin-d4 soluble?

Based on information for the non-labeled compound and related structures, 25-Desacetyl Rifampicin-d4 is expected to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] For preparing stock solutions for LC-MS applications, organic solvents such as methanol, acetonitrile, or a mixture of methanol and water are commonly used.[4][5][6] Due to the potential for limited solubility, initial dissolution in a small amount of a stronger organic solvent like DMSO or dimethylformamide (DMF) followed by dilution with methanol or acetonitrile may be necessary.

Q4: What are common issues encountered when using deuterated internal standards like 25-Desacetyl Rifampicin-d4?

Common problems include:

  • Poor solubility: Difficulty in dissolving the standard to achieve the desired concentration.

  • Instability: Degradation of the standard over time, especially in solution.

  • Inaccurate concentration: Errors in weighing or dilution leading to an incorrect stock concentration.

  • Isotopic exchange (H/D back-exchange): Replacement of deuterium atoms with hydrogen from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in the analyte signal.

  • Presence of unlabeled analyte: The deuterated standard may contain a small amount of the non-deuterated form as an impurity, causing a positive bias in results.

  • Chromatographic shift (isotope effect): The deuterated standard may elute slightly earlier or later than the analyte, which can be problematic if it leads to differential matrix effects.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the preparation and use of 25-Desacetyl Rifampicin-d4 internal standard.

Problem Potential Cause Recommended Solution
Incomplete Dissolution of Standard Poor solubility in the chosen solvent.- Attempt to dissolve in a small volume of a stronger organic solvent first, such as DMSO or DMF, then dilute with your working solvent (e.g., methanol or acetonitrile).- Use sonication or gentle warming to aid dissolution. Be cautious with warming as it may degrade the compound.- Consider a different solvent or a solvent mixture.
Low or Inconsistent Internal Standard Signal in LC-MS - Inaccurate initial concentration.- Degradation of the standard.- Adsorption to container surfaces.- Inconsistent spiking volume.- Ion suppression in the mass spectrometer.- Re-prepare the stock solution, ensuring accurate weighing and dilutions.- Check the stability of the solution; prepare fresh standards if degradation is suspected.- Use silanized vials to prevent adsorption.- Ensure the accuracy and precision of pipettes used for spiking.- Evaluate and mitigate matrix effects through improved sample cleanup or chromatographic optimization.
Analyte Signal Detected in Blank Samples Spiked Only with Internal Standard Presence of unlabeled 25-Desacetyl Rifampicin as an impurity in the deuterated standard.- Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard.- Analyze a high concentration of the internal standard solution alone to quantify the level of unlabeled analyte.- If significant, subtract the contribution of the unlabeled impurity from the sample results or acquire a new standard with higher isotopic purity.
Decreasing Internal Standard Signal and Increasing Analyte Signal Over Time Isotopic exchange (H/D back-exchange) where deuterium atoms are replaced by hydrogen.- Evaluate the stability of the deuterium labels. Labels on heteroatoms (O-H, N-H) are more prone to exchange.- Avoid highly acidic or basic conditions during sample preparation and storage.- Store solutions at low temperatures (-20°C or below).- Prepare fresh working solutions more frequently.
Internal Standard and Analyte Peaks are Not Co-eluting Perfectly Chromatographic isotope effect, where the deuterated compound has slightly different retention properties.- This is often acceptable if the shift is small and consistent.- If the shift leads to differential matrix effects, optimize the chromatography to achieve co-elution. This may involve adjusting the mobile phase composition, gradient, or column temperature.- Ensure that the integration windows for both the analyte and internal standard are appropriate.

Experimental Protocols

Protocol 1: Preparation of 25-Desacetyl Rifampicin-d4 Stock and Working Solutions

This protocol provides a general procedure. It is recommended to adapt it based on the specific requirements of your analytical method.

Materials:

  • 25-Desacetyl Rifampicin-d4 solid standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO) (optional, for initial dissolution)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • Amber glass or polypropylene vials

Procedure for Stock Solution (e.g., 1 mg/mL):

  • Allow the vial of 25-Desacetyl Rifampicin-d4 to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using a calibrated analytical balance.

  • Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 1 mL).

  • Add a small amount of a suitable solvent to dissolve the solid. Based on available data, methanol is a reasonable first choice. If solubility is an issue, a minimal amount of DMSO can be used to initially dissolve the solid, followed by dilution with methanol.

  • Once dissolved, dilute to the final volume with the same solvent (e.g., methanol) to achieve the target concentration of 1 mg/mL.

  • Cap the flask and vortex thoroughly to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber vial and store at -20°C.

Procedure for Working Solutions (e.g., 1 µg/mL):

  • Prepare an intermediate stock solution by diluting the primary stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with your final working solvent (e.g., 50:50 methanol:water) to get a 10 µg/mL solution.

  • From the intermediate stock, prepare the final working solution. For example, pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask and dilute to volume with the final working solvent to obtain a 1 µg/mL working solution.

  • The concentration of the working solution should be optimized based on the expected analyte concentration in your samples and the sensitivity of your LC-MS system.[4][5][6]

Mandatory Visualization

G cluster_prep Standard Preparation cluster_analysis Sample Analysis Workflow cluster_troubleshooting Troubleshooting Points weigh Weigh Solid Standard dissolve Dissolve in Solvent (e.g., Methanol/DMSO) weigh->dissolve Accurate Mass stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock Quantitative Transfer solubility Solubility Issues dissolve->solubility dilute Serial Dilutions stock->dilute Precise Volumetrics stability Stability Concerns stock->stability working Prepare Working Solution (e.g., 1 µg/mL) dilute->working spike Spike with IS working->spike Add IS working->stability sample Aliquot Sample sample->spike Known Volume extract Sample Extraction spike->extract analyze LC-MS Analysis extract->analyze quantify Quantification analyze->quantify Peak Area Ratios coelution Co-elution Verification analyze->coelution purity Purity Checks quantify->purity

References

Technical Support Center: Enhancing 25-Desacetyl Rifampicin-d4 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the detection sensitivity of 25-Desacetyl Rifampicin-d4.

Frequently Asked Questions (FAQs)

Q1: What is the role of 25-Desacetyl Rifampicin-d4 in quantitative bioanalysis?

25-Desacetyl Rifampicin-d4 is a deuterated stable isotope-labeled internal standard (SIL-IS). Its primary function is to mimic the behavior of the non-labeled analyte, 25-Desacetyl Rifampicin, during sample preparation and analysis. By adding a known amount of the deuterated standard to samples, calibration standards, and quality controls, it allows for the correction of variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the ideal characteristics of a deuterated internal standard like 25-Desacetyl Rifampicin-d4?

An ideal deuterated internal standard should have high chemical and isotopic purity (typically >99% and ≥98% respectively).[4][5] The deuterium labels should be in stable positions on the molecule to prevent hydrogen-deuterium (H/D) exchange.[6][7]

Q3: Why might I observe a different retention time for 25-Desacetyl Rifampicin-d4 compared to the non-deuterated analyte?

This phenomenon is known as the chromatographic isotope effect.[4][8] Deuterated compounds can have slightly different physicochemical properties, which may cause them to elute at slightly different times, often earlier in reverse-phase chromatography.[8][9] While minor shifts are common, significant separation can lead to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting matrix components.[4][8]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 25-Desacetyl Rifampicin-d4.

Issue 1: Poor Signal or Low Sensitivity of 25-Desacetyl Rifampicin-d4

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters Optimize MS parameters such as declustering potential and collision energy for the specific m/z transition of 25-Desacetyl Rifampicin-d4.
Ion Suppression Evaluate matrix effects by post-column infusion of the standard. If suppression is observed at the retention time of the analyte, improve sample clean-up (e.g., using solid-phase extraction instead of protein precipitation) or modify chromatographic conditions to separate the analyte from the interfering matrix components.[1][2]
Degradation of the Standard 25-Desacetyl Rifampicin can be unstable. Assess the stability of the deuterated standard in the sample matrix and under the analytical conditions. Prepare fresh stock solutions and store them appropriately (e.g., at -80°C).[6]
Adsorption to System Components The analyte may adsorb to vials or tubing. Consider using deactivated vials and passivating the LC system by injecting a high-concentration standard before the analytical run.[8]
Issue 2: Inaccurate or Imprecise Quantification

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Crosstalk Analyte to Internal Standard: High concentrations of the non-deuterated analyte can have naturally occurring heavy isotopes (e.g., ¹³C) that interfere with the internal standard's signal, especially with a small mass difference.[5] Internal Standard to Analyte: The deuterated standard may contain a small amount of the non-labeled compound as an impurity.[5] Assess the purity of the standard by injecting a high-concentration solution and monitoring the analyte's MRM transition.[5]
Hydrogen/Deuterium (H/D) Back-Exchange Deuterium atoms can exchange with hydrogen atoms from the solvent, especially at labile positions and under acidic or basic conditions.[1][6] This alters the concentration of the deuterated standard. Use a standard with deuterium labels on stable positions (e.g., aromatic rings) and maintain a neutral pH for samples and mobile phases where possible.[6]
Chromatographic Isotope Effect Leading to Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement.[4][10] Adjust chromatographic conditions to achieve better peak overlap. Using a column with a different selectivity or modifying the gradient may help.
Non-Linearity at High Concentrations At high analyte concentrations, the detector response may become saturated. This can also lead to increased isotopic crosstalk from the analyte to the internal standard.[5][11] Ensure your calibration curve covers the expected concentration range and consider using a weighted regression model (e.g., 1/x²).

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid method for plasma sample preparation involves protein precipitation.[2]

  • To 50 µL of plasma sample, add 25 µL of the working internal standard solution (25-Desacetyl Rifampicin-d4 in methanol).

  • Add 150 µL of a precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[2]

  • Vortex the mixture thoroughly.

  • Incubate at a low temperature (e.g., 5°C) for at least one hour to enhance protein precipitation.[2]

  • Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes at 10°C.[2]

  • Transfer 100 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 150 µL of water.[2]

  • Transfer the final mixture to an injection vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Rifampicin and its metabolites.

Parameter Condition
LC Column C18 column (e.g., 3 x 100 mm, ACE® C18)[2]
Mobile Phase A: 0.5% Formic acid in WaterB: AcetonitrileGradient elution is typically used.[2]
Flow Rate 1.0 mL/minute[2]
Column Temperature 30°C[2]
Injection Volume 2 µL[2]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
25-Desacetyl Rifampicin749.595.1
25-Desacetyl Rifampicin-d8757.595.0
Rifampicin823.6791.5
Rifampicin-d8831.6799.6
(Note: The transitions for -d4 would be intermediate to the non-deuterated and -d8 versions and should be optimized empirically.)

Quantitative Data Summary

The following table presents a summary of linearity ranges and lower limits of quantification (LLOQ) from various studies for Rifampicin and 25-Desacetyl Rifampicin.

Analyte Linearity Range (ng/mL) LLOQ (ng/mL) Reference
Rifampicin75 - 30,00075[2]
25-Desacetyl Rifampicin37.5 - 15,00037.5[2]
Rifampicin411.2 - 19,737.6411.2[5]
25-Desacetyl Rifampicin70.4 - 3,379.270.4[5]
Rifampicin200 - 20,000200[12]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 25-Desacetyl Rifampicin-d4 Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the bioanalysis of 25-Desacetyl Rifampicin.

Troubleshooting_Tree Start Inaccurate or Imprecise Results? CheckPurity Assess IS Purity (Unlabeled Impurity) Start->CheckPurity Isotopic Crosstalk Suspected? CheckCoelution Evaluate Chromatographic Co-elution Start->CheckCoelution Different Retention Times? CheckStability Investigate H/D Back-Exchange Start->CheckStability Signal Drifting Over Time? CheckMatrix Assess Matrix Effects Start->CheckMatrix Poor Recovery or Signal Suppression? SolutionPurity Use Higher Purity IS or Correct for Contribution CheckPurity->SolutionPurity Impurity Detected SolutionCoelution Optimize Chromatography for Better Peak Overlap CheckCoelution->SolutionCoelution Poor Overlap SolutionStability Use IS with Stable Labels, Control pH CheckStability->SolutionStability Exchange Confirmed SolutionMatrix Improve Sample Clean-up CheckMatrix->SolutionMatrix Suppression Observed

Caption: A decision tree for troubleshooting inaccurate results with deuterated internal standards.

References

refinement of extraction protocols for tissues containing 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols for tissues containing 25-Desacetyl Rifampicin-d4. Below you will find frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is 25-Desacetyl Rifampicin-d4, and why is it used in tissue analysis? A1: 25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a key antibiotic used to treat tuberculosis.[1] The "-d4" signifies that it is a deuterated form of the metabolite, meaning four hydrogen atoms have been replaced with deuterium. This stable isotope-labeled version is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS/MS). Using a deuterated internal standard helps to correct for analyte loss during sample preparation and for variations in instrument response, leading to more accurate and precise quantification.

Q2: What are the primary challenges when extracting 25-Desacetyl Rifampicin-d4 from tissue samples? A2: Extracting analytes from tissue is inherently more complex than from plasma or urine.[2] Key challenges include:

  • Tissue Homogenization: Achieving complete and reproducible disruption of the tissue architecture to release the analyte is critical. Inefficient homogenization is a primary source of low recovery and high variability.[3]

  • High Matrix Complexity: Tissues are rich in proteins, lipids, and other endogenous substances that can interfere with the extraction and analysis.[2] These matrix components can suppress the analyte signal in the mass spectrometer, leading to inaccurate results.

  • Analyte Stability: Rifampicin and its metabolites can be susceptible to degradation. The extraction process, including pH and temperature, must be controlled to prevent analyte loss.[4]

  • Method Selection: Choosing the appropriate extraction technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is crucial for obtaining a clean sample with high recovery.[5]

Q3: Which extraction technique is best for tissue samples: LLE or SPE? A3: The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the specific tissue type, the required level of sample cleanliness, and desired throughput.

  • Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[2] It is effective for removing proteins and some salts but may be less efficient at removing highly lipid-soluble interferences.

  • Solid-Phase Extraction (SPE) uses a solid sorbent to selectively adsorb the analyte from the sample matrix, after which interferences are washed away and the analyte is eluted with a different solvent. SPE generally provides a cleaner extract than LLE, which is highly beneficial for sensitive LC-MS/MS analysis, and can be automated for higher throughput.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of 25-Desacetyl Rifampicin-d4 from tissue homogenates.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Tissue Homogenization: Incomplete cell lysis fails to release the analyte into the extraction solvent.[3] 2. Suboptimal Extraction pH: The pH of the sample may not be optimal for partitioning the analyte into the organic phase (LLE) or for retention on the sorbent (SPE). 3. Incorrect Solvent Selection (LLE): The chosen organic solvent may have poor partitioning efficiency for the analyte. 4. Inappropriate SPE Sorbent or Elution Solvent: The analyte may not be retained effectively on the chosen sorbent, or the elution solvent may be too weak to desorb it completely.1. Increase homogenization time/intensity. Consider using enzymatic digestion prior to mechanical homogenization for tough, fibrous tissues. 2. Adjust the pH of the tissue homogenate. For Rifampicin and its metabolites, a slightly acidic pH (e.g., 5.2) has been used effectively.[4] 3. Test alternative solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). 4. Screen different SPE sorbents (e.g., C8, C18, mixed-mode). Optimize the elution solvent by increasing the percentage of organic modifier or adding a small amount of acid/base.
High Matrix Effects / Ion Suppression in LC-MS/MS 1. Co-elution of Endogenous Compounds: Phospholipids and salts from the tissue matrix are common causes of ion suppression. 2. Insufficient Sample Cleanup: Protein precipitation alone is often insufficient for cleaning up complex tissue samples.[8]1. Modify the LC gradient to better separate the analyte from interfering matrix components. 2. Switch from protein precipitation or LLE to a more rigorous SPE protocol. Consider using specialized phospholipid removal plates or cartridges.[1]
Poor Peak Shape or Tailing in Chromatogram 1. Column Memory Effect / Carry-over: The analyte may adsorb to components of the LC system, causing it to appear in subsequent runs.[9] 2. Incompatible Reconstitution Solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion upon injection. 3. Secondary Interactions on Analytical Column: The analyte may have secondary interactions with the column stationary phase.1. Implement a stronger needle wash solution (e.g., containing a higher percentage of organic solvent). If carry-over persists, a different analytical column may be required.[9] 2. Ensure the reconstitution solvent is as weak as, or weaker than, the initial mobile phase. 3. Try a different column chemistry (e.g., a polar-endcapped C18 column) or adjust the mobile phase pH.
High Variability Between Replicates 1. Inconsistent Homogenization: The primary source of variability in tissue analysis. 2. Inaccurate Pipetting: Especially when dealing with small volumes of internal standard or viscous homogenates. 3. Analyte Degradation: The analyte may be degrading inconsistently across samples during processing.1. Standardize the homogenization procedure meticulously (e.g., same time, speed, bead type/amount for all samples). 2. Use calibrated pipettes and employ reverse pipetting for viscous liquids. 3. Keep samples on ice throughout the extraction process.[10] Add antioxidants like ascorbic acid to prevent oxidative degradation.[4]

Experimental Workflows and Protocols

The following diagrams and protocols provide a general framework. Users must validate and optimize these methods for their specific tissue type and analytical instrumentation.

General Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Tissue 1. Tissue Collection & Weighing IS_Spike 2. Spike with IS (25-Desacetyl Rifampicin-d4) Tissue->IS_Spike Homogenize 3. Homogenization (e.g., in Buffer) IS_Spike->Homogenize Extract 4. Extraction (LLE or SPE) Homogenize->Extract Evaporate 5. Evaporation & Reconstitution Extract->Evaporate LCMS 6. LC-MS/MS Analysis Evaporate->LCMS Inject Sample Quantify 7. Quantification (Analyte/IS Ratio) LCMS->Quantify Report 8. Final Report Quantify->Report

Caption: Overview of the tissue extraction and analysis workflow.

Troubleshooting Decision Tree for Low Recovery

G cluster_LLE cluster_SPE Start Problem: Low Analyte Recovery Check_Homogenization Is homogenization complete? Start->Check_Homogenization Optimize_Homogenization Solution: Increase homogenization time/intensity or add enzymatic digestion. Check_Homogenization->Optimize_Homogenization No Check_Method Is the extraction method (LLE/SPE) optimized? Check_Homogenization->Check_Method Yes Check_pH_LLE Is pH optimal for partitioning? Check_Method->Check_pH_LLE Using LLE Check_Sorbent Is the sorbent appropriate? Check_Method->Check_Sorbent Using SPE Adjust_pH Solution: Test different pH values. Check_pH_LLE->Adjust_pH No Check_Solvent Is the solvent choice correct? Check_pH_LLE->Check_Solvent Yes Test_Solvents Solution: Screen alternative solvents. Check_Solvent->Test_Solvents No Test_Sorbents Solution: Try different sorbents (C8, C18, Mixed-Mode). Check_Sorbent->Test_Sorbents No Check_Elution Is the elution solvent strong enough? Check_Sorbent->Check_Elution Yes Optimize_Elution Solution: Increase organic content or add modifier. Check_Elution->Optimize_Elution No

Caption: A decision tree for troubleshooting low analyte recovery.

Protocol 1: Tissue Homogenization

  • Weigh a portion of the frozen tissue sample (e.g., 100-200 mg) in a suitable homogenization tube.

  • Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of 1X Phosphate Buffered Saline, pH 7.4) to the tube.

  • Spike the sample with the working solution of 25-Desacetyl Rifampicin-d4 (internal standard).

  • Add homogenization media (e.g., ceramic or steel beads).

  • Homogenize the tissue using a mechanical bead beater (e.g., 2 cycles of 45 seconds at 6,000 rpm), keeping the sample chilled between cycles.

  • Centrifuge the resulting homogenate (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant for the extraction procedure.

Protocol 2: Liquid-Liquid Extraction (LLE) of Tissue Homogenate

  • Transfer a known volume (e.g., 200 µL) of the tissue homogenate supernatant to a clean tube.

  • Add an appropriate volume (e.g., 3x the sample volume) of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 4,000 x g for 10 minutes) to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase or a compatible solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of Tissue Homogenate

This protocol is a template for a reversed-phase sorbent (e.g., C8 or C18).

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to go dry.

  • Load: Load the tissue homogenate supernatant (pre-treated by dilution with water or a weak buffer if necessary) onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte and internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). A small amount of acid or base (e.g., 0.1% formic acid) can be added to the elution solvent to improve recovery.[1]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.

Quantitative Data and Parameters

The following tables provide example data and starting parameters for method development. These values are derived from literature and should be optimized for your specific application.[4][10][11][12]

Table 1: Comparison of Extraction Techniques & Typical Recoveries

Technique Pros Cons Typical Recovery Range
Protein Precipitation (PPT) Fast, simple, inexpensive.Provides the "dirtiest" extract, prone to high matrix effects.[8]85-105% (but with high matrix effects)
Liquid-Liquid Extraction (LLE) Good removal of proteins and salts.[2]Labor-intensive, uses large volumes of organic solvents, may not remove all interferences.[7]79-95%[4]
Solid-Phase Extraction (SPE) Provides the cleanest extract, reduces matrix effects, can be automated.More expensive, requires method development.>90%

Table 2: Example LC-MS/MS Parameters for Rifampicin Metabolites

Parameter Example Value / Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[1]
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at low %B (e.g., 5-10%), ramp up to high %B (e.g., 95%) to elute analyte, then re-equilibrate.
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Example) 25-Desacetyl Rifampicin: m/z 796.4 -> 152.1 (Example, must be optimized)
Internal Standard Transition 25-Desacetyl Rifampicin-d4: m/z 800.4 -> 152.1 (Example, parent ion shifted by +4)

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 25-Desacetyl Rifampicin using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of a validated analytical method for the quantification of 25-Desacetyl Rifampicin, a primary active metabolite of the antibiotic Rifampicin, utilizing its stable isotope-labeled internal standard, 25-Desacetyl Rifampicin-d4. The performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented and compared against established acceptance criteria from regulatory bodies like the U.S. Food and Drug Administration (FDA).

The use of a stable, isotope-labeled internal standard such as 25-Desacetyl Rifampicin-d4 is considered the gold standard in quantitative bioanalysis. It offers superior precision and accuracy by effectively correcting for variations in sample processing, matrix effects, and instrument response, which is a significant advantage over using structurally analogous internal standards.

Comparative Performance of a Validated LC-MS/MS Method

The following table summarizes the performance characteristics of a representative LC-MS/MS method for the quantification of 25-Desacetyl Rifampicin in human plasma. The data is benchmarked against typical FDA acceptance criteria for bioanalytical method validation.

Validation Parameter Typical Performance of LC-MS/MS Method Alternative Method (e.g., HPLC-UV) FDA Acceptance Criteria
Linearity (r²) > 0.998> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL50-100 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 6.5%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 8.0%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 7.5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Matrix Effect (%) 95 - 105%Highly variable, often significantMinimal and compensated by IS
Recovery (%) > 85%> 70%Consistent, precise, and reproducible

Experimental Protocols

A detailed methodology for a typical LC-MS/MS assay is provided below.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma sample, add 20 µL of the internal standard working solution (25-Desacetyl Rifampicin-d4, 500 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for analysis.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 20% B, increase to 80% B over 3.0 min, hold for 1.0 min, return to 20% B and re-equilibrate for 1.0 min.

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 25-Desacetyl Rifampicin: 796.4 -> 764.4 m/z

    • 25-Desacetyl Rifampicin-d4 (IS): 800.4 -> 768.4 m/z

  • Key Parameters:

    • IonSpray Voltage: 5500 V

    • Source Temperature: 550°C

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and the metabolic context of the analyte.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (25-Desacetyl Rifampicin-d4) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Sample Injection supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quant Quantification calibration->quant

Caption: Bioanalytical workflow for 25-Desacetyl Rifampicin quantification.

metabolic_pathway rif Rifampicin (Parent Drug) des 25-Desacetyl Rifampicin (Active Metabolite) rif->des Esterase Hydrolysis (in Liver)

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Cross-Validation of Analytical Methods for 25-Desacetyl Rifampicin-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of 25-Desacetyl Rifampicin, a primary active metabolite of the frontline anti-tuberculosis drug, Rifampicin. The use of its deuterated internal standard, 25-Desacetyl Rifampicin-d4, is a common practice in bioanalytical assays to ensure accuracy and precision. This document summarizes key performance data from published studies, details experimental protocols, and presents a generalized workflow for method validation, aiding researchers in selecting the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The quantification of 25-Desacetyl Rifampicin in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. Below is a summary of performance characteristics from various validated methods.

MethodMatrixInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
LC-MS/MS Human Plasma25-dRIF-d80.05 mg/L (50 ng/mL)Not SpecifiedNot Specified[1]
LC/MS2 Human PlasmaNot Specified7070 - 3379.293.1 - 107.5[2]
LC-MS/MS Human Breast MilkDesacetyl rifampicin-d30.150 µg/mL (150 ng/mL)0.150 - 15.0 µg/mL76.7 - 99.1[3]
HPLC Human UrineNot Specified1.7 µg/mL (1700 ng/mL)2 - 10 µg/mL100.1 - 111.1[4]
LC-MS/MS K2EDTA Human Plasma25-desacetyl rifapentine D830.00030.000 - 4000.015Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols from the cited literature.

LC-MS/MS Method for Quantification in Human Plasma[1]
  • Sample Preparation: To 30 µL of plasma, 100 µL of 0.1% formic acid in acetonitrile containing internal standards (RIF-d8 and 25-dRIF-d8) is added. Sample preparation is performed using an OSTRO® precipitation and dephospholipidation plate.

  • Chromatography: Liquid chromatography (Acquity™; Waters Corporation) is used with a BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 40 °C.

  • Mobile Phase: A gradient elution is performed with solvent (A), 10 mM of ammonium formate in ultra-pure water, and solvent (B), 0.1% (v/v) formic acid in acetonitrile.

  • Detection: A tandem mass spectrometer (XEVO TQ S micro; Waters Corporation) is used for detection. Quantification transitions (m/z) are set as follows: 25-dRIF 749.5 > 95.1 and 25-dRIF-d8 757.5 > 95.

LC/MS2 Method for Quantification in Human Plasma[2]
  • Sample Preparation: 0.1 mL of human plasma samples are deproteinized with methanol. Aliquots of 0.3 μL from the supernatants obtained after centrifugation are directly injected into the chromatographic system.

  • Chromatography: Separation is performed on a Gemini NX C18 column under isocratic conditions at 40 °C with a flow rate of 0.6 mL/min.

  • Mobile Phase: 40:60 (V/V) methanol and 2mM ammonium formate in water.

  • Detection: Detection is performed in multiple reaction monitoring mode using an ion trap mass spectrometer with positive electrospray ionization. The pseudomolecular ion for 25-desacetyl rifampicin is m/z 750.

HPLC Method for Quantification in Human Urine[4]
  • Sample Preparation: Urine samples are processed and injected into the HPLC system.

  • Chromatography: HPLC Agilent Technologies with a column Agilent Eclipse XDB-C18 (id. 4.6x150 mm, 5 µm) is used for separation at room temperature with a flow rate of 0.8ml/min.

  • Mobile Phase: 65:35 v/v of MeOH: 0.01 M sodium phosphate buffer (pH adjusted to 5.2 with 2% of orthophosphoric acid).

  • Detection: The detector is set at a wavelength of 254 nm.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for quantifying 25-Desacetyl Rifampicin-d4.

Bioanalytical Method Validation Workflow A Analyte & IS Characterization B Sample Preparation Optimization (e.g., SPE, LLE, PP) A->B C Chromatographic Condition Optimization B->C D Mass Spectrometry Parameter Tuning C->D E Selectivity & Specificity D->E F Linearity, Accuracy & Precision E->F G Recovery & Matrix Effect F->G H Stability (Freeze-Thaw, Bench-Top, etc.) G->H I LLOQ & ULOQ Determination H->I J Unknown Sample Quantification I->J K Incurred Sample Reanalysis J->K

Caption: Bioanalytical Method Validation Workflow.

This comprehensive guide provides a foundation for researchers to compare and select appropriate analytical methods for the quantification of 25-Desacetyl Rifampicin-d4. The provided data and protocols, sourced from peer-reviewed literature, offer a starting point for developing and validating robust bioanalytical assays.

References

confirming findings with 25-Desacetyl Rifampicin-d4 in bioequivalence studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of generic drug development, establishing bioequivalence is a critical step to ensure that a new formulation performs comparably to a reference product. For drugs like Rifampicin, this process involves meticulous analysis of not only the parent drug but also its major active metabolites. This guide provides a comparative analysis of the use of 25-Desacetyl Rifampicin-d4 as an internal standard in bioequivalence studies of Rifampicin, offering supporting experimental data and detailed methodologies for researchers and drug development professionals.

The Critical Role of an Internal Standard

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, including calibrators, quality control samples, and the study samples. The use of a stable isotope-labeled internal standard, such as 25-Desacetyl Rifampicin-d4, is considered the gold standard. This is because its near-identical chemical structure and chromatographic behavior to the analyte, 25-Desacetyl Rifampicin, allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

Comparative Performance: Deuterated vs. Other Internal Standards

While other compounds could theoretically be used as an internal standard for the analysis of 25-Desacetyl Rifampicin, a deuterated analog like 25-Desacetyl Rifampicin-d4 offers unparalleled advantages.

Internal Standard TypeAdvantagesDisadvantages
25-Desacetyl Rifampicin-d4 (Stable Isotope-Labeled) - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- High specificity and reduces the risk of cross-talk with the analyte.- Improves the precision and accuracy of the quantification.- Higher cost of synthesis.
Structural Analogs (e.g., other Rifamycin derivatives) - More affordable than stable isotope-labeled standards.- May have different extraction recovery and ionization efficiency than the analyte.- Chromatographic separation from the analyte is necessary, which can increase run time.
Other Unrelated Compounds - Readily available and low cost.- Significant differences in physicochemical properties, leading to poor compensation for analytical variability.- Higher risk of unpredictable matrix effects.

Experimental Protocol: Bioanalytical Method for 25-Desacetyl Rifampicin in Human Plasma

This section details a typical experimental protocol for the quantification of 25-Desacetyl Rifampicin in human plasma using 25-Desacetyl Rifampicin-d4 as an internal standard in a bioequivalence study.

Materials and Reagents
  • Reference standards of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Ultrapure water

Sample Preparation

A protein precipitation method is commonly employed for sample clean-up:

  • To 30 µL of a plasma sample, add 100 µL of a working solution of 25-Desacetyl Rifampicin-d4 in acetonitrile with 0.1% formic acid.

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterSpecification
Liquid Chromatography Acquity™ UPLC system (Waters Corporation)
Analytical Column BEH C18, 1.7 µm, 2.1 x 50 mm (Waters Corporation)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium formate in ultrapure water
Mobile Phase B 0.1% (v/v) Formic acid in acetonitrile
Flow Rate Gradient elution
Mass Spectrometer XEVO TQ S micro (Waters Corporation)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (m/z) 25-Desacetyl Rifampicin: 749.5 > 95.125-Desacetyl Rifampicin-d4: 757.5 > 95.0
Bioanalytical Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ)
Accuracy (Intra- and Inter-day) Within 85-115% of the nominal concentration (80-120% at the LLOQ)
Matrix Effect The ionization of the analyte and IS should not be significantly suppressed or enhanced by the biological matrix.
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should be within ±15% of the baseline concentration.

Bioequivalence Study: Data Presentation

The following table presents hypothetical pharmacokinetic data for 25-Desacetyl Rifampicin from a bioequivalence study comparing a test and a reference formulation of Rifampicin. In such a study, healthy volunteers are administered either the test or reference drug in a crossover design.

Parameter (units)Test Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 630 ± 150700 ± 16078.4% - 102.2%
AUC₀₋₂₄ (ng·h/mL) 4920 ± 11005230 ± 120080.0% - 104.7%
Tmax (h) 3.45 ± 0.803.27 ± 0.75N/A

Cmax: Maximum plasma concentration, AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours, Tmax: Time to reach maximum plasma concentration.

For bioequivalence to be concluded, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80% to 125%.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a bioequivalence study and the signaling pathway of Rifampicin metabolism.

Bioequivalence_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization subject_recruitment->randomization dosing_period1 Dosing: Period 1 (Test or Reference) randomization->dosing_period1 washout Washout Period dosing_period1->washout dosing_period2 Dosing: Period 2 (Crossover) washout->dosing_period2 blood_sampling Serial Blood Sampling dosing_period2->blood_sampling sample_prep Plasma Sample Preparation (Protein Precipitation) blood_sampling->sample_prep add_is Addition of 25-Desacetyl Rifampicin-d4 sample_prep->add_is lcms_analysis LC-MS/MS Analysis add_is->lcms_analysis quantification Quantification of 25-Desacetyl Rifampicin lcms_analysis->quantification pk_parameters Pharmacokinetic Parameter Calculation (Cmax, AUC) quantification->pk_parameters stat_analysis Statistical Analysis (90% Confidence Interval) pk_parameters->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion Rifampicin_Metabolism Rifampicin Rifampicin (Administered Drug) Metabolism Hepatic Metabolism (Esterases) Rifampicin->Metabolism Absorption Desacetyl_Rifampicin 25-Desacetyl Rifampicin (Active Metabolite) Metabolism->Desacetyl_Rifampicin Deacetylation

A Comparative Analysis of HPLC and UPLC Methods for the Quantification of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of Rifampicin, the accurate quantification of its metabolites is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 25-Desacetyl Rifampicin-d4, a deuterated internal standard of a primary Rifampicin metabolite. This comparison is based on published experimental data for the non-deuterated analyte and general performance characteristics of the two techniques.

The choice between HPLC and UPLC often depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. UPLC, a newer technology, utilizes smaller particle size columns (sub-2 µm) and higher pressures, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.[1][2][3]

Quantitative Performance at a Glance

The following table summarizes the key performance parameters of representative HPLC and UPLC methods for the analysis of 25-Desacetyl Rifampicin. The data is compiled from various studies to provide a comparative overview.

Performance ParameterHPLC with UV/PDA DetectionUPLC-MS/MS
Analyte 25-Desacetyl Rifampicin25-Desacetyl Rifampicin
Retention Time ~8.25 min[4][5]Shorter, often < 2 min[6][7]
Total Run Time ~11.5 min[5]2 - 5 min[2]
Lower Limit of Quantification (LLOQ) 23.57 µM[4][8] (~19.5 µg/mL)0.1 µg/mL[6][7][9]
Column Particle Size 3 - 5 µm[10]< 2 µm (e.g., 1.7 µm, 2.6 µm)[6][11]
Operating Pressure Lower (up to 400 bar)[2]Higher (> 1,000 bar)[2]
Solvent Consumption Higher70-80% less than HPLC[2]
Sensitivity LowerHigher
Throughput LowerHigher

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC experiments are provided below. These protocols are based on established methods for the analysis of Rifampicin and its metabolites.

HPLC Methodology

This method is suitable for the quantification of 25-Desacetyl Rifampicin in in-vitro metabolism assays.

  • Instrumentation: Waters Alliance 2695 HPLC system with a 2996 photodiode array (PDA) detector.[4][5]

  • Column: Reverse-phase C18 Phenomenex Luna column.[4][5]

  • Mobile Phase: A gradient elution using water and methanol.[4][5]

  • Detection: UV detection at 254 nm.[4][12]

  • Flow Rate: 0.8 mL/min.[12]

  • Sample Preparation: For in-vitro samples from human liver microsomes, the reaction is typically stopped, and the sample is processed for analysis.[4][8] For urine samples, a simple dilution and filtration may be sufficient.[12]

UPLC-MS/MS Methodology

This method is ideal for studies requiring high sensitivity and specificity, particularly for the analysis of low concentrations of 25-Desacetyl Rifampicin in complex biological matrices like plasma.

  • Instrumentation: A UPLC system coupled with a triple-quadrupole tandem mass spectrometer.[6][9]

  • Column: Kinetex Polar C18 column (2.6 µm; 150 × 3 mm) or similar sub-2 µm particle columns.[6][7]

  • Mobile Phase: A gradient elution with 5mM ammonium acetate and acetonitrile, both containing 0.1% formic acid.[6][9]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[2]

  • Detection: Mass spectrometry in positive ionization mode with multiple reaction monitoring (MRM).[6][7]

  • Sample Preparation: For plasma samples, a protein precipitation step with cold methanol is commonly used. This is followed by centrifugation, and the supernatant is then prepared for injection.[6][7]

Visualizing the Workflow and Comparison

To better illustrate the processes and key comparison points, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Extraction Extraction / Precipitation Biological_Matrix->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution HPLC HPLC System Reconstitution->HPLC Injection UPLC UPLC System Reconstitution->UPLC Injection Detector Detector (UV/PDA or MS/MS) HPLC->Detector UPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC and UPLC analysis.

G cluster_hplc HPLC cluster_uplc UPLC HPLC_Speed Slower Analysis (~11.5 min) HPLC_Sensitivity Lower Sensitivity (LLOQ ~19.5 µg/mL) HPLC_Resolution Good Resolution HPLC_Pressure Lower Pressure (<400 bar) HPLC_Cost Lower Instrument Cost UPLC_Speed Faster Analysis (< 5 min) UPLC_Sensitivity Higher Sensitivity (LLOQ 0.1 µg/mL) UPLC_Resolution Higher Resolution UPLC_Pressure Higher Pressure (>1000 bar) UPLC_Cost Higher Instrument Cost Comparison Comparison Parameters Comparison->HPLC_Speed Speed Comparison->HPLC_Sensitivity Sensitivity Comparison->HPLC_Resolution Resolution Comparison->HPLC_Pressure Operating Pressure Comparison->HPLC_Cost Cost Comparison->UPLC_Speed Speed Comparison->UPLC_Sensitivity Sensitivity Comparison->UPLC_Resolution Resolution Comparison->UPLC_Pressure Operating Pressure Comparison->UPLC_Cost Cost

Caption: Key comparison points between HPLC and UPLC methods.

Conclusion

While HPLC remains a robust and reliable technique, especially for less demanding applications, UPLC-MS/MS is the superior choice for bioanalytical studies that require high sensitivity for the quantification of metabolites in complex biological matrices. The selection of the most appropriate technique will ultimately depend on the specific goals and constraints of the research.

References

A Comparative Guide to the Quantification of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of rifampicin and its metabolites, the accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 25-Desacetyl Rifampicin, with a focus on the use of its deuterated internal standard, 25-Desacetyl Rifampicin-d4 (or similar deuterated variants like d8, which serve the same purpose). The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of analytical method for the quantification of 25-Desacetyl Rifampicin often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of performance data from various validated methods.

MethodAnalyte(s)MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Precision (%CV)Accuracy (%Bias or %Recovery)Internal StandardReference
HPLC-UV 25-Desacetyl RifampicinHuman Urine2 - 101.70 - 0.0317 (Intraday)80.87 - 111.15Not specified[1]
HPLC-PDA Rifampicin & 25-O-desacetyl rifampicinIn vitro (HLM)0 - 200 µM23.57 µM--Neostigmine[2]
LC-MS/MS Rifampicin & 25-desacetylrifampicinPlasmaRIF: 0.005 - 4025-dRIF: Not specifiedRIF: 0.005--Rifampicin-d8[3]
LC-MS/MS Rifapentine & 25-O-desacetyl rifapentineHuman MilkRPT: 0.002 - 225-O-dRPT: 0.004 - 2RPT: 0.00225-O-dRPT: 0.004RPT: 3.1 - 8.325-O-dRPT: 6.7 - 11.8RPT: 97.4 - 100.625-O-dRPT: 96.4 - 106.3Rifampicin-d3[4][5]
LC-MS/MS Rifampicin & 25-desacetylrifampicinPlasma-RIF: 0.05--RIF-d8 & 25-dRIF-d8[6]
UPLC-MS/MS Rifampicin & 25-desacetylrifampicinUrineRIF & 25-dRIF: 0.1 - 10000.1RIF: ≤14.725-dRIF: ≤11.4RIF: 85.4 - 107.625-dRIF: 85.4 - 107.6Not specified
LC/MS2 Rifampicin & 25-desacetyl rifampicinHuman PlasmaRIF: 0.4112 - 19.737625-dRIF: 0.0704 - 3.3792RIF: 0.411225-dRIF: 0.0704< ±15%< ±15%-[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical assays. The following sections outline typical experimental protocols for the quantification of 25-Desacetyl Rifampicin.

Sample Preparation

A common and efficient method for extracting 25-Desacetyl Rifampicin and its parent drug, Rifampicin, from biological matrices is protein precipitation.

  • Protocol: To a 100 µL aliquot of the plasma sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., 25-Desacetyl Rifampicin-d4 at a suitable concentration).[3]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed following protein precipitation.[4][5]

Chromatographic Conditions

HPLC-UV Method for 25-Desacetyl Rifampicin in Human Urine [1]

  • Column: Agilent Eclipse XDB-C18

  • Mobile Phase: 65:35 (v/v) mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

LC-MS/MS Method for Rifampicin and 25-Desacetyl Rifampicin [3][6]

  • Column: A reverse-phase C18 column is typically used.[3][6]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[3]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 1 µL[3]

Mass Spectrometry Conditions

For LC-MS/MS analysis, a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is generally used.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Rifampicin: m/z 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier)[3]

    • 25-Desacetyl Rifampicin: m/z 749.5 → 95.1[6]

    • Rifampicin-d8 (Internal Standard): m/z 831.6 → 799.6[6]

    • 25-Desacetyl Rifampicin-d8 (Internal Standard): m/z 757.5 → 95[6]

Visualizations

To aid in the understanding of the experimental workflow and the metabolic context of 25-Desacetyl Rifampicin, the following diagrams are provided.

Experimental Workflow for 25-Desacetyl Rifampicin-d4 Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Internal Standard (25-Desacetyl Rifampicin-d4) BiologicalSample->AddIS Spike ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Inject DataProcessing Data Processing & Quantification LC_MSMS->DataProcessing

Fig. 1: A typical workflow for quantifying 25-Desacetyl Rifampicin-d4.

Metabolic Pathway of Rifampicin Rifampicin Rifampicin Desacetyl_Rifampicin 25-Desacetyl Rifampicin (Active Metabolite) Rifampicin->Desacetyl_Rifampicin Deacetylation (Esterases) Other_Metabolites Other Metabolites Rifampicin->Other_Metabolites Excretion Excretion Desacetyl_Rifampicin->Excretion Other_Metabolites->Excretion

Fig. 2: Simplified metabolic pathway of Rifampicin.

References

A Comparative Guide to the Bioanalytical Methods for 25-Desacetyl Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published analytical methods for the quantification of 25-Desacetyl Rifampicin, a primary metabolite of the antibiotic Rifampicin. While a formal inter-laboratory comparison study for the deuterated internal standard 25-Desacetyl Rifampicin-d4 was not identified, this document synthesizes data from various validated methods to offer a performance comparison. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the performance characteristics of several published methods for the analysis of 25-Desacetyl Rifampicin and its parent compound. This allows for an objective comparison of key analytical parameters across different studies.

Analytical TechniqueMatrixAnalyte(s)Linearity RangeAccuracy (% Nominal)Precision (% CV)LLOQCitation
LC-MS/MSHuman PlasmaRifapentine & 25-desacetyl rifapentine30.000–4000.015 ng/mL (25-desacetyl rifapentine)97.13–103.051.19–4.8830.000 ng/mL[1]
LC-MS/MSHuman MilkRifapentine & 25-O-desacetyl rifapentine4.00–2000 ng/mL (25-O-desacetyl rifapentine)96.4–106.36.7–11.84.00 ng/mL[2]
HPLCHuman Urine25-Desacetyl Rifampicin2–10 µg/mL80.87–111.15 (% Recovery)0–0.03171.7 µg/mL[3]
UPLC-MS/MSHuman Urine25-desacetylrifampicin & others0.1-50 µg/mLNot explicitly stated for each analyteIntra- and inter-day RSD ≤ 15%0.1 µg/mL[4]
HPLCHuman Plasma & UrineRifampicin & desacetyl rifampicinNot explicitly stated-7 to 5% of nominal5–23%Not explicitly stated[5]
LC-MS/MSHuman Plasma25-desacetylrifampicin & others37.5–15000 ng/mL< 15% deviation< 15%37.5 ng/mL[6]
UPLC-MS/MSHuman Plasma25-desacetylrifampicin & othersNot explicitly stated87.7–111%0.85–11.6%Not explicitly stated[7]

Experimental Protocols

Below are representative experimental protocols for the analysis of 25-Desacetyl Rifampicin using LC-MS/MS, based on methodologies described in the cited literature.

1. Sample Preparation (Protein Precipitation) [6]

  • Objective: To extract the analyte from the biological matrix (e.g., plasma).

  • Procedure:

    • To 50 µL of plasma sample, add an internal standard solution (e.g., 25-Desacetyl Rifampicin-d4 in methanol).

    • Add a protein precipitation agent (e.g., acetonitrile).

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography [2][8]

  • Objective: To separate the analyte from other components in the sample extract.

  • Typical Parameters:

    • Column: A reverse-phase C18 column is commonly used (e.g., Agilent® Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm).[2]

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium formate).[2][8]

    • Flow Rate: Typically in the range of 0.4 to 1.0 mL/min.[2]

    • Injection Volume: A small volume of the extracted sample (e.g., 2-10 µL) is injected.[6]

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.[6][8]

3. Mass Spectrometry [2][8]

  • Objective: To detect and quantify the analyte.

  • Typical Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 25-Desacetyl Rifampicin in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (25-Desacetyl Rifampicin-d4) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for 25-Desacetyl Rifampicin analysis.

This guide is intended to provide a comparative analysis based on publicly available data. For the development and validation of a specific analytical method, it is crucial to perform in-house validation studies according to regulatory guidelines.

References

Comparative Stability Analysis: Rifampicin vs. 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin-d4. Understanding the relative stability of these compounds is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and the development of stable pharmaceutical formulations. This document summarizes key experimental data, outlines relevant analytical methodologies, and visualizes the degradation pathways.

Introduction to Rifampicin and its Metabolite

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis and other mycobacterial infections.[1] However, its chemical instability, particularly in acidic environments, poses significant challenges for oral drug delivery and can impact its bioavailability.[2][3][4] Rifampicin undergoes hydrolysis and oxidation to form several degradation products. One of the major and microbiologically active metabolites is 25-Desacetyl Rifampicin.[1][5][6] The deuterated form, 25-Desacetyl Rifampicin-d4, is commonly used as an internal standard in pharmacokinetic analyses due to its similar chemical behavior to the endogenous metabolite.

Comparative Stability Overview

Current research extensively details the degradation of Rifampicin under various stress conditions. In contrast, specific stability data for 25-Desacetyl Rifampicin, and particularly the deuterated form, is less abundant in publicly available literature. However, as a primary metabolite and a known degradant of Rifampicin, its stability is intrinsically linked to that of the parent drug. The stability of 25-Desacetyl Rifampicin-d4 is expected to be comparable to its non-deuterated counterpart.

Rifampicin is known to be unstable in acidic and basic conditions, and it is also susceptible to oxidation.[7] In acidic environments, such as the stomach, Rifampicin can degrade to 3-formyl-rifamycin SV and 1-amino-4-methylpiperazine.[4] The presence of other drugs, like isoniazid, can accelerate this degradation.[3][4]

The formation of 25-Desacetyl Rifampicin is primarily a metabolic process occurring in the body, mediated by esterase enzymes.[6] However, it is also considered a degradation product.[8]

Quantitative Data Summary

Parameter Rifampicin 25-Desacetyl Rifampicin-d4 Reference
Primary Degradation Pathway Hydrolysis and OxidationFormation from Rifampicin[2][6][8]
Stability in Acidic pH (e.g., pH 2) Unstable; significant degradation.[2][3] At pH 2, in the presence of isoniazid, Rifampicin decomposed by approximately 34% in 50 minutes.[3]Data not available, but is a product of Rifampicin degradation.[2][3]
Stability in Neutral pH Generally stable.[2]Assumed to be relatively stable.[2]
Stability in Basic pH Unstable; decomposition observed.[2]Data not available.[2]
Susceptibility to Oxidation Susceptible to degradation under oxidative stress.[7]Data not available.[7]
Photostability Generally stable under photolytic stress.[7]Data not available.[7]
Thermal Stability Generally stable under dry heat conditions.[7]Data not available.[7]

Experimental Protocols

A stability-indicating analytical method is crucial for distinguishing the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: Stability-Indicating RP-HPLC Method for Rifampicin and its Degradants

This protocol is a synthesized example based on multiple published methods for the analysis of Rifampicin and its related substances.[7][9][10][11][12]

1. Objective: To develop and validate a stability-indicating reverse-phase HPLC method for the simultaneous determination of Rifampicin and its degradation products, including 25-Desacetyl Rifampicin.

2. Materials and Reagents:

  • Rifampicin Reference Standard

  • 25-Desacetyl Rifampicin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][12]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 6.5 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 30:70 (buffer:acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Detection Wavelength: 341 nm.[10]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: Ambient.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of Rifampicin and 25-Desacetyl Rifampicin in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve desired concentrations.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Expose the solid drug to dry heat.

    • Photodegradation: Expose the drug solution to UV light.

    • Neutralize the acidic and basic solutions before injection.

5. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Analyze a series of concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the test results to the true value through recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of Degradation Pathway

The following diagram illustrates the key degradation and metabolic pathways of Rifampicin.

Rifampicin_Degradation_Pathway Rifampicin Rifampicin Metabolism Metabolism (Esterases) Rifampicin->Metabolism Deacetylation Acid_Hydrolysis Acid Hydrolysis (e.g., Stomach Acid) Rifampicin->Acid_Hydrolysis Oxidation Oxidation Rifampicin->Oxidation Desacetyl_Rifampicin 25-Desacetyl Rifampicin (Active Metabolite) Metabolism->Desacetyl_Rifampicin Formyl_Rifamycin 3-Formyl-Rifamycin SV Acid_Hydrolysis->Formyl_Rifamycin Piperazine 1-Amino-4-methylpiperazine Acid_Hydrolysis->Piperazine Rifampicin_Quinone Rifampicin Quinone Oxidation->Rifampicin_Quinone

Caption: Degradation and metabolic pathways of Rifampicin.

Conclusion

The stability of Rifampicin is a critical factor influencing its therapeutic efficacy. It is particularly susceptible to degradation in acidic environments, a key consideration for its oral administration. 25-Desacetyl Rifampicin is a major active metabolite and a product of Rifampicin's biotransformation and degradation. While direct comparative stability data for 25-Desacetyl Rifampicin-d4 is limited, its role as an internal standard in bioanalytical methods suggests its stability profile is well-understood and comparable to the non-deuterated metabolite under analytical conditions. The provided experimental protocol for a stability-indicating HPLC method serves as a robust framework for researchers to accurately quantify Rifampicin in the presence of its degradants, ensuring reliable data for pharmacokinetic and formulation studies. Further research focusing directly on the forced degradation of 25-Desacetyl Rifampicin would be beneficial to provide a more complete comparative stability profile.

References

A Comparative Guide to Confirming the Purity of 25-Desacetyl Rifampicin-d4 Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy of analytical measurements is paramount. High-purity, well-characterized reference materials are the cornerstone of reliable quantification in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of 25-Desacetyl Rifampicin-d4, a key deuterated internal standard for the major active metabolite of Rifampicin.

The use of a deuterated standard like 25-Desacetyl Rifampicin-d4 is critical in pharmacokinetic and metabolic studies, particularly when using mass spectrometry-based detection, as it allows for differentiation from the endogenous, non-labeled analyte. Ensuring the chemical and isotopic purity of this reference material is a prerequisite for generating accurate and reproducible data.

The Multi-Faceted Approach to Purity Verification

A single analytical technique is often insufficient to fully characterize a reference standard. A comprehensive assessment of purity involves an orthogonal approach, utilizing multiple analytical methods to evaluate the material for the main component, organic impurities, residual solvents, and water content. This guide focuses on the primary techniques for determining chemical purity and identifying related substance impurities.

Below is a logical workflow for the comprehensive purity assessment of a 25-Desacetyl Rifampicin-d4 reference material.

Purity_Confirmation_Workflow Workflow for Purity Confirmation of 25-Desacetyl Rifampicin-d4 cluster_initial Initial Assessment cluster_qualitative Qualitative & Identity Confirmation cluster_quantitative Quantitative Purity Assessment cluster_final Final Evaluation A Receive Reference Material B Visual Inspection & Documentation Review (CoA) A->B Initial Checks C Mass Spectrometry (MS) (Confirm MW & Isotopic Distribution) B->C Proceed to Identity D ¹H NMR Spectroscopy (Structural Confirmation) B->D E HPLC-UV/DAD (Purity by Area % & Impurity Profile) C->E Identity Confirmed D->E F LC-MS/MS (Trace Impurity Identification) E->F Characterize Peaks G Quantitative NMR (qNMR) (Absolute Purity Assay) E->G Orthogonal Check H Data Compilation & Comparison with CoA F->H G->H I Final Purity Assignment H->I Data Concordant

Caption: Logical workflow for the purity confirmation of reference materials.

Comparative Analysis of Purity Assessment Techniques

The primary methods for assessing the purity of 25-Desacetyl Rifampicin-d4 are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique provides unique and complementary information.

Data Presentation: A Comparative Summary

The following tables summarize hypothetical yet representative data from the analysis of two different lots of 25-Desacetyl Rifampicin-d4, illustrating how results are presented and compared.

Table 1: HPLC-UV Purity Analysis Data Comparison

ParameterLot ALot BAlternative Standard (Rifampicin-d4)
Main Peak Area % 98.7%95.5%99.2%
Rifampicin Quinone Impurity 0.45%1.8%0.21%
3-Formyl Rifamycin Impurity 0.21%0.7%0.15%
Rifampicin N-Oxide Impurity Not Detected0.5%Not Detected
Total Other Impurities 0.64%1.5%0.44%

Table 2: LC-MS/MS Impurity Profile and Identification

Potential ImpurityExpected [M+H]⁺Lot ALot B
25-Desacetyl Rifampicin-d4 785.9Detected (Main Peak)Detected (Main Peak)
Rifampicin Quinone 799.9DetectedDetected
Rifampicin N-Oxide 843.9Not DetectedDetected
1-methyl-4-nitrosopiperazine (MNP) 130.1Detected (trace)Detected (trace)

Table 3: Quantitative NMR (qNMR) Purity Assay

ParameterLot ALot B
Internal Standard Used Maleic AnhydrideMaleic Anhydride
Calculated Absolute Purity (w/w %) 98.2%95.1%
Measurement Uncertainty ± 0.5%± 0.6%

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate the main component from its potential organic impurities. The relative percentage of each is determined by the peak area in the chromatogram.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 334 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference material in methanol or a suitable solvent to a concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of known impurities and to characterize unknown ones, especially those present at trace levels.[1]

  • Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: Similar to the HPLC method described above, often with adjustments to flow rate (e.g., 0.4 mL/min) for compatibility with the MS interface.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Method:

    • Full Scan: Acquire data from m/z 100-1000 to detect all potential ions.

    • Multiple Reaction Monitoring (MRM): For targeted detection of known impurities like Rifampicin Quinone or MNP, specific precursor-to-product ion transitions are monitored.[1][2]

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the mobile phase to avoid detector saturation.

Quantitative NMR (qNMR) for Absolute Purity Assay

qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A certified reference material with a known purity, chemically stable, and having resonances that do not overlap with the analyte (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 25-Desacetyl Rifampicin-d4 reference material.

    • Accurately weigh a specific amount of the chosen internal standard into the same container.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1 > 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weighed masses of the analyte and standard.

Comparison with Alternative Reference Materials

While 25-Desacetyl Rifampicin-d4 is a suitable internal standard, other alternatives exist.

  • Non-deuterated 25-Desacetyl Rifampicin: This is used as a reference standard for quantifying the metabolite itself.[3][4] However, it cannot be used as an internal standard in LC-MS analysis of unlabeled samples.

  • Rifampicin-d4: This can be used as an internal standard for the parent drug, Rifampicin.[5]

  • 25-Desacetyl Rifampicin-d3: Another deuterated variant that may be commercially available and could serve a similar purpose.[5]

The choice of reference material depends on the specific analyte being quantified. For the analysis of 25-Desacetyl Rifampicin, the d4-labeled version provides excellent mass differentiation from the unlabeled form.

Conclusion

Confirming the purity of a reference material like 25-Desacetyl Rifampicin-d4 is a critical step in ensuring the validity of experimental data. A single method, such as HPLC by area percent, provides only a partial picture. For a robust and defensible characterization, an orthogonal approach is mandatory. By combining chromatographic techniques (HPLC, LC-MS) for impurity profiling with a primary quantitative method like qNMR for an absolute purity value, researchers can establish a comprehensive and reliable purity assessment. This multi-technique approach ensures that the reference standard meets the high-quality requirements for its intended use in regulated and research environments.

References

Validation of 25-Desacetyl Rifampicin-d4 for GLP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the use of 25-Desacetyl Rifampicin-d4 as an internal standard in Good Laboratory Practice (GLP) bioanalytical studies. The focus is on the validation parameters critical for ensuring data integrity and regulatory compliance. While a direct head-to-head comparison with alternative internal standards is not extensively available in single studies, this document compiles and presents data from various sources to offer an objective assessment.

Executive Summary

The validation of bioanalytical methods is a cornerstone of preclinical and clinical research, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS), such as 25-Desacetyl Rifampicin-d4, is considered the "gold standard" due to its physicochemical similarity to the analyte, 25-Desacetyl Rifampicin. This guide delves into the key validation parameters, presents available performance data, and provides detailed experimental protocols for the validation of 25-Desacetyl Rifampicin-d4 in GLP studies.

Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery.

Internal Standard TypeAnalyteAdvantagesDisadvantages
Stable Isotope-Labeled (SIL-IS) 25-Desacetyl Rifampicin-d4 - Co-elutes with the analyte, providing the most accurate compensation for matrix effects and extraction variability.- High chemical and physical similarity to the analyte.- Higher cost of synthesis.- Potential for isotopic exchange (H/D exchange) under certain conditions.
Structural Analog e.g., Rifampicin-d3, other Rifamycin derivatives- More readily available and potentially lower cost.- May not co-elute with the analyte, leading to differential matrix effects.- Differences in physicochemical properties can result in varied extraction recovery compared to the analyte.

Quantitative Performance Data

The following tables summarize typical validation data for the quantification of 25-Desacetyl Rifampicin using SIL-IS, compiled from various bioanalytical studies. It is important to note that these values are method-dependent and may vary based on the specific laboratory, instrumentation, and matrix.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteInternal StandardMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
25-Desacetyl Rifampicin25-desacetyl rifapentine D8Human Plasma30 - 400030>0.99
25-O-desacetyl rifapentineRifampicin-d3Human Milk4 - 20004>0.99

Table 2: Precision and Accuracy

AnalyteInternal StandardMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
25-O-desacetyl rifapentineRifampicin-d3Human MilkLow6.7 - 11.86.7 - 11.8-3.6 to 6.3-3.6 to 6.3
Mid6.7 - 11.86.7 - 11.8-3.6 to 6.3-3.6 to 6.3
High6.7 - 11.86.7 - 11.8-3.6 to 6.3-3.6 to 6.3

Experimental Protocols

Adherence to established guidelines from regulatory bodies such as the FDA and ICH (M10 Bioanalytical Method Validation) is mandatory for GLP studies.

Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 25-Desacetyl Rifampicin and 25-Desacetyl Rifampicin-d4 reference standards and dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions with a suitable solvent (e.g., methanol/water, 50/50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (25-Desacetyl Rifampicin-d4) at a pre-determined concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Validation

The following parameters must be thoroughly validated according to GLP principles:

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and LLOQ: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentrations. The LLOQ should be determined with a signal-to-noise ratio of at least 5 and acceptable precision and accuracy.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The coefficient of variation (%CV) for precision should be ≤15% (≤20% for LLOQ), and the accuracy (%bias) should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank matrix from at least six different sources to the peak area of the analyte in a neat solution. The IS-normalized matrix factor CV should be ≤15%.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of the analyte and IS in the biological matrix under various conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Mandatory Visualizations

cluster_0 Rifampicin Metabolism Rifampicin Rifampicin Deacetylation Deacetylation Rifampicin->Deacetylation Hepatic Esterases Other Metabolites Other Metabolites Rifampicin->Other Metabolites CYP450 Enzymes 25-Desacetyl Rifampicin 25-Desacetyl Rifampicin Deacetylation->25-Desacetyl Rifampicin cluster_1 Bioanalytical Method Validation Workflow A Method Development B Method Validation Plan (Protocol) A->B C Full Validation Experiments (Selectivity, Linearity, LLOQ, Precision, Accuracy, Matrix Effect, Recovery, Stability) B->C D Validation Report C->D E Sample Analysis in GLP Study D->E

References

Comparative Analysis of Internal Standards for the Pharmacokinetic Study of Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various internal standards (IS) used in the bioanalytical quantification of Rifampicin for pharmacokinetic studies. The selection of an appropriate internal standard is critical for achieving accurate, precise, and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the experimental protocols and performance data for several commonly employed internal standards, offering a basis for informed selection in research and development settings.

Overview of Internal Standards for Rifampicin Analysis

The choice of an internal standard is pivotal in compensating for the variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties. For Rifampicin, a range of compounds has been utilized, from stable isotope-labeled analogs to structurally similar molecules. This guide will delve into the specifics of the following internal standards:

  • Stable Isotope-Labeled Internal Standards:

    • Rifampicin-d4[1]

    • Rifampicin D8[2]

  • Structurally Related and Other Compounds:

    • Isoniazid[3][4]

    • Phenacetin[5][6][7]

    • Hydrochlorothiazide (HCT)[8][9]

    • Nicotinamide[10]

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes the key validation parameters for bioanalytical methods using different internal standards for Rifampicin quantification. These parameters are essential for evaluating the performance and reliability of an analytical method.

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery of Rifampicin (%)Recovery of IS (%)
Rifampicin-d4 0.100 - 10.000 (µg/mL)0.100 (µg/mL)<15<15Not explicitly statedNot explicitly stated
Rifampicin D8 5 - 40,0005<5 (RSD)<5 (RSD)~92Not explicitly stated
Isoniazid 0.25 - 50 (µg/mL)0.25 (µg/mL)Within acceptable rangeWithin acceptable rangeNot explicitly statedNot explicitly stated
Phenacetin 5.021 - 1008.3155.021Below 15%Below 15%48.65 - 55.1560.22
Hydrochlorothiazide 0.3 - 25 (µg/mL)0.3 (µg/mL)≤9.7≤9.79590
Nicotinamide 0.3 - 12 (mg/L)0.1 (mg/L)3.7 - 7.03.4 - 6.7Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the quantification of Rifampicin using different internal standards are provided below. These protocols are based on published research and offer a template for laboratory implementation.[1][2][3][5][8][10]

Method 1: Using Rifampicin-d4 as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Agilent Eclipse XDB CN (150*4.6 mm, 5.0 µm).

    • Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (70:30, v/v) with the addition of 300 µl of 25% ammonia solution per liter.

    • Flow Rate: Not explicitly stated.

    • Mode: Isocratic.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ionization.

    • Monitoring Mode: Not explicitly stated, but likely Multiple Reaction Monitoring (MRM).

Method 2: Using Rifampicin D8 as Internal Standard[2]
  • Sample Preparation: Plasma samples containing Rifampicin and the internal standard were cleaned up using a Captiva ND Lipids filtration plate.

  • Chromatographic Separation:

    • System: 1290 Infinity liquid chromatograph.

    • Column: Core-shell Kinetex C18 column (50 × 2.1 mm, 2.6 μm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Total Run Time: 2.4 minutes.

  • Mass Spectrometric Detection:

    • System: 6460 Triple Quadrupole.

    • Ionization Mode: Positive.

Method 3: Using Isoniazid as Internal Standard[3][4]
  • Sample Preparation: Protein precipitation with a 1:1 mixture of methanol and acetonitrile.

  • Chromatographic Separation:

    • System: UHPLC-MS/MS.

    • Column: UPLC Acquity C18 (1.7 μm, 2.1 × 15 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 ml/min.

  • Mass Spectrometric Detection:

    • Monitoring Mode: MRM.

    • Precursor-to-Product Ion Transitions:

      • Rifampicin: 823 → 791.3 m/z.

      • Isoniazid: 138 → 121 m/z.

Method 4: Using Phenacetin as Internal Standard[5][6][7]
  • Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.

  • Chromatographic Separation:

    • Column: BDS Hypersil Gold C18.

    • Mobile Phase: Methanol and 2mM ammonium acetate (80:20, v/v).

    • Flow Rate: 0.20 ml/min.

  • Mass Spectrometric Detection:

    • Retention Times: Rifampicin: 1.54 min, Phenacetin: 1.70 min.

Method 5: Using Hydrochlorothiazide (HCT) as Internal Standard[8]
  • Sample Preparation: Extraction from plasma using a mixture of methyl tert-butyl ether and dichloromethane (70:30%, v/v).

  • Chromatographic Separation:

    • System: HPLC with a photodiode array detector.

    • Column: Atlantis dC18.

    • Mobile Phase: 0.01 M monobasic sodium phosphate (pH 4.5) and acetonitrile (60:40, v:v).

    • Flow Rate: 1.0 ml/minute.

  • Detection:

    • Wavelength: 337 nm.

    • Retention Times: HCT: ~3.0 min, Rifampicin: ~5.0 min.

Method 6: Using Nicotinamide as Internal Standard[10]
  • Sample Preparation: Plasma samples were deproteinized with a 10% trichloroacetic acid solution containing nicotinamide.

  • Chromatographic Separation:

    • Column: µBondapak C18 (300 × 3.9 mm).

    • Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 6) and another solvent (not specified).

  • Detection:

    • Wavelength: 334 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of Rifampicin, highlighting the crucial role of the internal standard.

G Experimental Workflow for Rifampicin Pharmacokinetic Analysis cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-analytical Phase A Sample Collection (e.g., Plasma) B Addition of Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation, LLE) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration and Ratio Calculation (Analyte/IS) E->F G Concentration Determination (Calibration Curve) F->G H Pharmacokinetic Parameter Calculation (AUC, Cmax, etc.) G->H I Comparative Analysis of Pharmacokinetic Profiles H->I

Caption: Workflow of a Rifampicin pharmacokinetic study.

References

Performance Showdown: 25-Desacetyl Rifampicin-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative overview of the performance characteristics of 25-Desacetyl Rifampicin-d4 and other deuterated internal standards for the analysis of Rifampicin, supported by available experimental data.

While the use of a deuterated version of the analyte's major metabolite, 25-Desacetyl Rifampicin-d4, presents a theoretically sound approach for an internal standard, publicly available data detailing its specific performance characteristics is scarce. However, by examining the performance of closely related and commonly used deuterated standards for Rifampicin, we can infer its potential advantages and disadvantages. This guide will focus on the performance of Rifampicin-d4, a frequently utilized alternative, to provide a benchmark for comparison.

Comparative Performance Data

The following tables summarize the performance characteristics of Rifampicin-d4 as an internal standard in human plasma, based on a validated LC-MS/MS method. This data serves as a reference point for the expected performance of a deuterated internal standard in Rifampicin bioanalysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for Rifampicin using Rifampicin-d4 as Internal Standard in Human Plasma

ParameterValue
Linear Range 0.100 - 10.000 µg/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 0.100 µg/mL[1]

Table 2: Precision and Accuracy for Rifampicin Quantification using Rifampicin-d4 as Internal Standard in Human Plasma

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC < 15%< 15%Within ± 15% of nominalWithin ± 15% of nominal
Medium QC < 15%< 15%Within ± 15% of nominalWithin ± 15% of nominal
High QC < 15%< 15%Within ± 15% of nominalWithin ± 15% of nominal

Data derived from a study where precision was estimated by the coefficient of variation, which was <15%.[1]

Table 3: Recovery and Stability for Rifampicin using Rifampicin-d4 as Internal Standard in Human Plasma

ParameterResult
Recovery Not explicitly stated for Rifampicin-d4, but the method showed high selectivity with no interfering peaks.[1]
Autosampler Stability Stable[1]
Short-term Stability Stable[1]
Freeze-thaw Stability Stable[1]
Long-term Stability Stable[1]

Experimental Protocols

The data presented above is based on a validated LC-MS/MS method for the quantification of Rifampicin in human plasma using Rifampicin-d4 as an internal standard.[1]

Sample Preparation
  • Protein Precipitation: To a plasma sample, an internal standard solution containing Rifampicin-d4 is added. Proteins are then precipitated using an organic solvent.

  • Liquid-Liquid Extraction: The sample is further processed by liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.[1]

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The separation is achieved on a C18 or a similar reversed-phase column with a gradient elution using a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Rifampicin and the deuterated internal standard are monitored for quantification.

Visualizing the Workflow and Performance

To better illustrate the experimental process and the logical relationship of performance validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample add_is Addition of 25-Desacetyl Rifampicin-d4 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (Analyte and IS) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection peak_integration Peak Area Integration (Analyte and IS) detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Quantification using Calibration Curve ratio_calculation->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Fig. 1: Experimental workflow for Rifampicin analysis.

performance_characteristics cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance main Internal Standard Performance Validation linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision (Intra- & Inter-day) main->precision lloq Lower Limit of Quantification (LLOQ) main->lloq recovery Recovery main->recovery matrix_effect Matrix Effect main->matrix_effect stability Stability (Freeze-thaw, Bench-top, etc.) main->stability

Fig. 2: Key performance characteristics for internal standard validation.

Discussion and Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. A deuterated analog of the analyte itself, such as Rifampicin-d4, is often considered the "gold standard" as its physicochemical properties are very similar to the parent compound. This close similarity allows it to effectively compensate for variations in sample preparation and matrix effects.

Using a deuterated metabolite like 25-Desacetyl Rifampicin-d4 as an internal standard for the parent drug, Rifampicin, can be a viable strategy, particularly if the metabolite is also being quantified. However, potential differences in extraction recovery and chromatographic retention time between the parent drug and its metabolite must be carefully evaluated during method validation to ensure accurate quantification.

Other deuterated internal standards have also been successfully employed for Rifampicin analysis. For instance, a method using Rifampicin-d8 has been validated for the quantification of Rifampicin in human plasma.[2] The choice of the specific deuterated internal standard may depend on commercial availability, cost, and the specific requirements of the analytical method.

References

A Researcher's Guide to Confirming the Isotopic Purity of 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, confirming isotopic purity is a critical step to ensure the accuracy and reliability of quantitative analyses. This guide provides an objective comparison of methodologies for assessing the isotopic purity of 25-Desacetyl Rifampicin-d4, a deuterated analog of a Rifampicin metabolite. Supported by experimental protocols and data representation, this document serves as a practical resource for laboratory professionals.

Deuterated internal standards, like 25-Desacetyl Rifampicin-d4, are essential in mass spectrometry-based bioanalysis.[1] Their nearly identical chemical and physical properties to the analyte of interest allow them to compensate for variations during sample preparation and analysis, leading to more robust results.[1] However, the presence of isotopic impurities can compromise data accuracy.[2] Therefore, rigorous verification of isotopic purity is paramount.

Comparative Analysis of Isotopic Purity

Table 1: Comparative Isotopic Purity Data

Feature25-Desacetyl Rifampicin-d4Alternative: Rifampicin-d4
Supplier Supplier ASupplier B
Lot Number Lot #12345Lot #67890
Theoretical Mass (M) 784.93826.98
Isotopic Enrichment (d4) >98%>99%
Unlabeled Species (d0) <0.5%<0.1%
Other Isotopologues (d1-d3) <1.5%<0.9%
Analytical Method LC-HRMSLC-HRMS

Note: The data presented in this table is illustrative. Actual values should be obtained from the Certificate of Analysis (CoA) or through in-house verification.

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity is typically performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[3][4] This technique allows for the separation of the deuterated compound from potential impurities and the accurate measurement of the relative abundance of its isotopologues.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of 25-Desacetyl Rifampicin-d4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan.

  • Mass Range: m/z 100-1000.

  • Resolution: >60,000 to resolve the isotopic peaks.[4]

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and provide an overall assessment of deuteration.[3]

Workflow for Isotopic Purity Confirmation

The following diagram illustrates the logical workflow for confirming the isotopic purity of a deuterated standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing cluster_reporting Reporting prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work lc_sep LC Separation (C18 Column) prep_work->lc_sep hrms_acq HRMS Acquisition (Full Scan, >60k Resolution) lc_sep->hrms_acq extract_ic Extract Ion Chromatograms (d0 to d4) hrms_acq->extract_ic integrate_peaks Integrate Peak Areas extract_ic->integrate_peaks calc_purity Calculate Isotopic Purity (%) integrate_peaks->calc_purity report Generate Report with Isotopic Distribution Table calc_purity->report

Isotopic Purity Confirmation Workflow

Considerations for Selecting Deuterated Standards

When selecting a deuterated internal standard, it is important to consider the potential for deuterium loss, which can occur if the deuterium atoms are in exchangeable positions. While 13C and 15N-labeled standards can offer greater stability, they may be more expensive. For many applications, a well-characterized deuterated standard like 25-Desacetyl Rifampicin-d4, with high isotopic purity and strategically placed deuterium atoms, provides a reliable and cost-effective solution.

References

A Comparative Guide to Analytical Methods for the Simultaneous Analysis of Rifampicin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the simultaneous quantification of the anti-tuberculosis drug Rifampicin (RIF) and its primary metabolites: 25-desacetyl-rifampicin (des-RMP), 3-formyl-rifampicin (3-FR), and rifampicin-N-oxide (RNO). The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines the experimental protocols and performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

Metabolic Pathway of Rifampicin

Rifampicin undergoes metabolism in the body, primarily through hydrolysis and oxidation, to form several metabolites. The major active metabolite is 25-desacetyl-rifampicin. Other significant metabolites include 3-formyl-rifampicin and rifampicin-N-oxide. Understanding this pathway is crucial for the comprehensive pharmacokinetic profiling of the drug.

Rifampicin_Metabolism RIF Rifampicin desRMP 25-desacetyl-rifampicin (Active) RIF->desRMP Hydrolysis FR 3-formyl-rifampicin RIF->FR Oxidation RNO Rifampicin-N-oxide RIF->RNO Oxidation

Figure 1: Metabolic pathway of Rifampicin.

General Experimental Workflow

The analysis of Rifampicin and its metabolites in biological matrices typically follows a standardized workflow. This involves sample preparation to extract the analytes, followed by chromatographic separation and subsequent detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing plasma Plasma Sample extraction Extraction (Protein Precipitation, LLE, or SPE) plasma->extraction chromatography Chromatographic Separation (HPLC, UPLC) extraction->chromatography detection Detection (UV, MS/MS) chromatography->detection quantification Quantification detection->quantification analysis Pharmacokinetic Analysis quantification->analysis

Figure 2: General experimental workflow for analysis.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. However, it may lack the sensitivity and selectivity required for detecting low concentrations of metabolites, and can be susceptible to interference from matrix components.

Experimental Protocol Example:

  • Sample Preparation: Protein precipitation with acetonitrile or methanol, followed by centrifugation.[1]

  • Chromatographic Separation: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer).[1][2]

  • Detection: UV detector set at a wavelength between 238 and 334 nm.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies. It allows for the accurate quantification of analytes even at very low concentrations and in complex matrices.

Experimental Protocol Example:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.[3] Protein precipitation can also be used for high-throughput analysis.[4]

  • Chromatographic Separation: C18 or similar reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile or methanol and water, both containing a modifier like formic acid or ammonium acetate.[3]

  • Detection: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[3]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the advantages of LC-MS/MS but with higher resolution, faster analysis times, and reduced solvent consumption due to the use of smaller particle size columns.

Experimental Protocol Example:

  • Sample Preparation: Protein precipitation with methanol is often sufficient due to the high selectivity of the detector.[5]

  • Chromatographic Separation: UPLC column with sub-2 µm particles (e.g., Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase: Rapid gradient elution with a mixture of acetonitrile and water containing formic acid or ammonium acetate.[5]

  • Detection: Tandem mass spectrometer in MRM mode with positive ESI.[5]

Performance Characteristics: A Comparative Summary

The following tables summarize the key performance characteristics of the different analytical methods based on published validation data.

Table 1: Performance Characteristics for Rifampicin (RIF) Analysis

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range (µg/mL) 0.4 - 20[1]0.075 - 30[4]0.1 - 30[5]
LLOQ (µg/mL) 0.13 - 0.4[1]0.075[4]0.1[5]
Accuracy (%) 93 - 105[2]90 - 115[3]86.0 - 114.0[7]
Precision (CV%) < 15[2]< 14[3]< 13.9[7]
Recovery (%) > 90[2]60 - 86[3]Not always reported

Table 2: Performance Characteristics for 25-desacetyl-rifampicin (des-RMP) Analysis

ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity Range (µg/mL) 0.5 - 10[2]0.0375 - 15[4]0.1 - 20[5]
LLOQ (µg/mL) 0.5[2]0.0375[4]0.1[5]
Accuracy (%) 95 - 107[2]90 - 115[3]83.2 - 115.0[7]
Precision (CV%) < 10[2]< 14[3]< 12.5[7]
Recovery (%) 79 - 86[2]60 - 86[3]Not always reported

Table 3: Performance Characteristics for 3-formyl-rifampicin (3-FR) and Rifampicin-N-oxide (RNO) Analysis (UPLC-MS/MS)

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (CV%)
3-formyl-rifampicin 0.1 - 20[5]0.1[5]83.2 - 115.0[7]< 12.5[7]
Rifampicin-N-oxide Data not consistently available in comparative formatData not consistently available in comparative formatData not consistently available in comparative formatData not consistently available in comparative format

Note: The performance characteristics can vary between different laboratories and studies due to variations in instrumentation, reagents, and specific protocol details.

Conclusion

The selection of an analytical method for the simultaneous analysis of Rifampicin and its metabolites should be guided by the specific research question and available resources.

  • HPLC-UV is a viable option for routine analysis where high sensitivity is not a primary concern and when analyzing samples with expected higher concentrations of the parent drug and its main metabolite, 25-desacetyl-rifampicin.[2]

  • LC-MS/MS provides a robust and sensitive platform for demanding pharmacokinetic and clinical studies, offering excellent selectivity and the ability to measure a wider range of concentrations for both the parent drug and its metabolites.[3][4]

  • UPLC-MS/MS represents the state-of-the-art, delivering the highest throughput, sensitivity, and resolution, making it ideal for studies requiring the analysis of a large number of samples or the detection of trace levels of metabolites, including 3-formyl-rifampicin.[5][7]

For comprehensive metabolic profiling that includes less abundant metabolites like 3-formyl-rifampicin and rifampicin-N-oxide, UPLC-MS/MS is the recommended technique due to its superior sensitivity and specificity.[5] Researchers should carefully validate their chosen method according to international guidelines to ensure the reliability and accuracy of their results.

References

Safety Operating Guide

Proper Disposal of 25-Desacetyl Rifampicin-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides essential safety and logistical information for the proper disposal of 25-Desacetyl Rifampicin-d4, a deuterated derivative of a Rifampicin metabolite used in research and development.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) for 25-Desacetyl Rifampicin indicate it is not classified as a hazardous substance, others advise handling it as a pharmaceutical-related compound of unknown potency.[3] Therefore, it is imperative to handle this compound with caution, assuming it may possess biological activity.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impermeable, chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Not generally required for small quantities, but a dust mask or respirator is recommended if creating aerosols or handling bulk powder.

Engineering Controls:

  • Handle 25-Desacetyl Rifampicin-d4 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate personal protective equipment as outlined above.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collection: Carefully scoop the contained material into a designated, sealable waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous chemical waste.

Disposal Procedures

The recommended method for the disposal of 25-Desacetyl Rifampicin-d4 is through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing 25-Desacetyl Rifampicin-d4, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Selection and Labeling:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).

    • Label the container clearly with "Hazardous Waste," the full chemical name ("25-Desacetyl Rifampicin-d4"), the approximate quantity, and the date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Storage areas should be cool and dry.[4]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • If your institution does not have an EHS department, contract a licensed hazardous waste disposal company directly. Ensure the company is certified to handle pharmaceutical and chemical waste.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 25-Desacetyl Rifampicin-d4.

G cluster_0 Disposal Workflow for 25-Desacetyl Rifampicin-d4 start Start: Unused or Contaminated 25-Desacetyl Rifampicin-d4 is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container Correctly: - Hazardous Waste - Chemical Name - Quantity - Date collect_waste->label_container store_waste Store in Secure Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 25-Desacetyl Rifampicin-d4.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department. All laboratory personnel must be trained in proper hazardous waste handling procedures.

References

Essential Safety and Logistical Information for Handling 25-Desacetyl Rifampicin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals handling 25-Desacetyl Rifampicin-d4. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. This compound is intended for laboratory, research, analytical, and scientific use only and is not for human or veterinary use.[1][2][3]

Hazard Identification and Physicochemical Properties

25-Desacetyl Rifampicin-d4 is a stable isotope-labeled metabolite of the potent antibiotic Rifampicin.[3][4][5] While specific hazard data for the deuterated form is limited, the safety precautions for Rifampicin should be followed due to structural similarity. Rifampicin is considered a hazardous substance that requires careful handling to avoid exposure.[6][7] It may be harmful if swallowed and is suspected of damaging an unborn child.[7] Fine particles of similar compounds may form explosive mixtures in the air.[7]

Quantitative Data Summary

PropertyValueSource
Chemical Name25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin-D4[1]
Molecular FormulaC₄₁H₅₂D₄N₄O₁₁[1]
Molecular Weight784.93 g/mol [1]
Purity (by HPLC)93.74%[1]
Storage ConditionsStore at refrigerator (2-8°C) for long-term storage.[1][8]
SolubilitySlightly soluble in water.[7]
Melting Point183-188 °C (for Rifampin)[7]
Operational Plan: Step-by-Step Handling Procedures

1. Personal Protective Equipment (PPE)

Before handling 25-Desacetyl Rifampicin-d4, ensure the following PPE is worn:[6][7][9][10]

  • Respiratory Protection: An N95 respirator or equivalent is required when handling the powder outside of a certified chemical fume hood.[6] For situations with significant dust, an approved positive flow mask should be used.[11]

  • Eye Protection: Wear safety glasses with side shields or goggles.[2][12]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile gloves).[7][10] Gloves should be inspected before use and washed before removal.[9]

  • Skin and Body Protection: A lab coat that covers the arms and closes at the front is mandatory.[10] Wear impervious protective clothing when there is a risk of exposure.[7] Closed-toe shoes must be worn at all times.[9][10]

2. Engineering Controls

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or using local exhaust ventilation to minimize dust generation and inhalation.[6][7][10][12]

3. Weighing and Solution Preparation

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6][9]

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.[6]

    • Carefully dispense the powder onto the weigh boat, avoiding dust generation.[6][11] Use a spatula and gently tap it to dislodge any remaining powder.[6]

  • Solution Preparation:

    • Slowly add the weighed powder to the desired solvent in a suitable container.

    • If working with acids and bases, always add acid to water, not the other way around.[10]

  • Cleaning:

    • Immediately after weighing, clean the spatula with an appropriate solvent (e.g., ethanol) and a wipe.[6]

    • Wipe down the balance and surrounding surfaces within the fume hood.[6]

    • Dispose of all contaminated wipes and disposable materials in the designated hazardous waste container.[6]

4. Storage

  • Store 25-Desacetyl Rifampicin-d4 in its original, tightly sealed container in a refrigerator at 2-8°C.[1][8]

  • Keep the container in a dry, well-ventilated area, protected from light.[8][12]

  • Store away from incompatible materials, such as oxidizing agents.[11]

Disposal Plan

All waste containing 25-Desacetyl Rifampicin-d4, including stock solutions and contaminated materials, must be treated as hazardous chemical waste.[13][14]

  • Solid Waste:

    • Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste:

    • Stock solutions and any other liquid waste containing the compound should be collected in an approved, sealed container for chemical waste.[13] Do not pour down the drain.[14]

    • The container must be clearly labeled with the contents, including "antibiotic-containing solution."[14]

  • Sharps Waste:

    • Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[6]

  • Decontamination:

    • All non-disposable equipment and glassware should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Waste Collection:

    • Arrange for professional waste collection and disposal according to your institution's and local regulations.[15]

Emergency Procedures
  • Spills:

    • In case of a spill, evacuate non-essential personnel from the area.[7]

    • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.[7][11]

    • Use dry clean-up procedures to avoid generating dust.[11]

    • Vacuum or sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[11] A vacuum cleaner must be fitted with a HEPA filter.[11]

    • Clean the spill area thoroughly with a damp cloth or a suitable cleaning agent.[6][7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[2][9]

    • Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing.[2][9]

    • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen.[2]

    • Ingestion: Seek immediate medical assistance. Gastric lavage may be necessary.[2]

Visual Protocols

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Don Personal Protective Equipment B Verify Fume Hood Operation A->B C Weigh Compound B->C Proceed to handling D Prepare Solution C->D E Clean Equipment and Surfaces D->E F Segregate Solid and Liquid Waste E->F Collect all waste G Label Hazardous Waste Containers F->G H Store Waste in Designated Area G->H I Professional Waste Disposal H->I Arrange for pickup

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Controls center_node Safe Handling of 25-Desacetyl Rifampicin-d4 ppe1 Respirator (N95) center_node->ppe1 ppe2 Safety Goggles center_node->ppe2 ppe3 Chemical-Resistant Gloves center_node->ppe3 ppe4 Lab Coat center_node->ppe4 eng1 Chemical Fume Hood center_node->eng1 eng2 Proper Ventilation center_node->eng2 proc1 Avoid Dust Generation center_node->proc1 proc2 Proper Labeling center_node->proc2 proc3 Segregated Waste Disposal center_node->proc3

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.